Ferric saccharate
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
iron(3+);(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H10O8.Fe/c3*7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h3*1-4,7-10H,(H,11,12)(H,13,14);/q;;;+3/p-3/t3*1-,2-,3-,4+;/m000./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDYWGSODBNAIE-BQGRAUOOSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FeO24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226021 | |
| Record name | Ferric saccharate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75050-77-0 | |
| Record name | Ferric saccharate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075050770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric saccharate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Ferric Saccharate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Ferric saccharate, also known as iron sucrose, is a complex of polynuclear iron (III)-hydroxide in sucrose.[1] It is a critical active pharmaceutical ingredient used primarily for the intravenous treatment of iron deficiency anemia, particularly in patients with chronic kidney disease.[2][3][4] Its ability to replenish iron stores with a lower incidence of hypersensitivity reactions compared to older formulations like iron dextran makes it a subject of ongoing research and development.[1][5] This guide provides an in-depth overview of its synthesis, characterization, and key research findings to support laboratory and clinical investigations.
Synthesis of this compound
The synthesis of this compound involves the formation of a stable, soluble complex of iron with a saccharide. The general principle is the reaction between a ferric iron source and sucrose in an aqueous solution, followed by polymerization and purification.[2][6]
General Synthesis Protocol
A common laboratory-scale synthesis of this compound complex can be achieved through the following steps:
-
Preparation of Ferric Hydroxide: An aqueous solution of a ferric salt (e.g., ferric chloride) is treated with a base (e.g., sodium hydroxide) to precipitate ferric hydroxide. The pH is carefully controlled to be between 3.5 and 7.0.[7]
-
Formation of Ferric Acetate (Optional Intermediate): The obtained ferric hydroxide can be treated with acetic acid to form ferric acetate, which serves as an intermediate.[7]
-
Complexation with Sucrose: Sucrose is added to the aqueous solution of ferric hydroxide or ferric acetate. The molar ratio of sucrose to the iron salt is typically maintained between 3.5 and 15.[7]
-
pH Adjustment and Polymerization: The pH of the reaction mixture is adjusted to a basic range, typically between 9.5 and 12.0, using an inorganic base like sodium hydroxide.[7] The mixture is then heated to facilitate polymerization, often at temperatures ranging from 80°C to 100°C.[6][7]
-
Purification and Isolation: The resulting complex is often purified to remove unreacted reagents and byproducts. This can be achieved by precipitation using a non-solvent like methanol, followed by centrifugation to separate the precipitate.[6] The product is then washed and dried.[6]
-
Final Formulation: For injectable grades, the purified this compound is dissolved in water for injection, the iron content and pH are adjusted, and the solution is sterilized, often by filtration through a 0.22 µm membrane.[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Physicochemical Characterization
Thorough characterization is essential to ensure the quality, stability, and bioequivalence of this compound formulations. These are complex drug products consisting of nanoparticles with an iron-oxyhydroxide core stabilized by a carbohydrate shell.[9][10]
Key Physicochemical Properties
The properties of this compound can vary depending on the specific manufacturing process. The following table summarizes typical characteristics.
| Property | Value / Description | Source(s) |
| CAS Number | 8047-67-4 | [11][12][13] |
| Molecular Formula | C18H27FeO24 (representative) | [2][14] |
| Molecular Weight | ~683.2 g/mol (monomer); 34-60 kDa (complex) | [2][7][14] |
| Appearance | Brown to dark brown solid/powder | [11][12][15] |
| Iron Content | Varies, can be approx. 3% to 46% by weight | [6][11] |
| Solubility | Soluble in water | [11] |
| pH (1% solution) | Approx. 7.0 - 11.5 | [8][11] |
Analytical Characterization Methods
A suite of orthogonal analytical techniques is required to fully characterize the complex structure of this compound.[10][16]
| Technique | Purpose & Experimental Protocol |
| Gel Permeation / Size Exclusion Chromatography (GPC/SEC) | Purpose: To determine the molecular weight and molecular weight distribution of the iron-saccharide complex.[9][17] Protocol: The sample is dissolved in an appropriate mobile phase and injected into an HPLC system equipped with a GPC/SEC column. The elution of the complex is monitored using detectors like Refractive Index (RI) and Laser Light Scattering (LLS) to calculate the molecular weight characteristics against standards.[17] |
| X-Ray Diffraction (XRD) | Purpose: To analyze the crystallinity and structure of the iron-oxyhydroxide core.[9][10] Protocol: A powdered sample of the this compound is placed in a sample holder and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the angle of incidence is varied. The resulting diffractogram reveals the crystalline or amorphous nature of the iron core.[10] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Purpose: To identify functional groups and confirm the interaction between the iron core and the sucrose shell.[9] Protocol: A small amount of the sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an ATR accessory. The sample is then scanned with infrared radiation, and the absorbance is measured as a function of wavenumber to generate a spectrum characteristic of the molecule's vibrational modes. |
| Thermal Gravimetric Analysis (TGA) | Purpose: To assess the thermal stability and composition of the complex.[9] Protocol: A sample is placed in a high-precision balance inside a furnace. The temperature is increased at a constant rate, and the change in mass is recorded. The resulting curve provides information about decomposition temperatures and the proportion of different components (e.g., water, carbohydrate, iron oxide).[9] |
| Transmission Electron Microscopy (TEM) | Purpose: To visualize the size, shape, and morphology of the nanoparticles.[10][18] Protocol: A dilute suspension of the this compound nanoparticles is applied to a TEM grid (e.g., carbon-coated copper grid) and allowed to dry. The grid is then placed in the TEM, where a beam of electrons is transmitted through the sample to form an image, revealing the morphology and size distribution of the particles.[18] |
| Voltammetry | Purpose: To determine the content of different iron oxidation states, specifically Fe(II) and Fe(III), which can be crucial for quality control.[19] Protocol: A robust voltammetric method, such as Differential Pulse Voltammetry (DPV), is developed and validated. The sample is analyzed in a suitable supporting electrolyte, and the resulting voltammogram allows for the quantification of Fe(II) and Fe(III) based on their distinct electrochemical signals.[19] |
Characterization Workflow Diagram
Caption: A typical workflow for the characterization of this compound.
Research Applications and Biological Activity
Research on this compound focuses on its efficacy, safety profile, and mechanisms of action, including both intravenous and novel oral formulations.
Mechanism of Action
Following intravenous administration, the this compound complex is taken up by the reticuloendothelial system (RES), primarily in the liver, spleen, and bone marrow.[1] Within the RES macrophages, the complex is dissociated, releasing iron.[1] This iron is then either stored intracellularly as ferritin or transported in the plasma by transferrin to erythroid precursor cells in the bone marrow, where it is incorporated into hemoglobin for the production of red blood cells.[1]
In Vivo and In Vitro Studies
-
Endothelial Function and Oxidative Stress: Studies in healthy volunteers have shown that intravenous infusion of this compound can lead to a transient increase in non-transferrin-bound iron (NTBI).[20] This increase is associated with elevated oxygen radical stress and temporary endothelial dysfunction, highlighting a key area for safety and formulation research.[20]
-
Bioavailability of Oral Formulations: Research on microencapsulated this compound (MFS) has demonstrated its potential as an effective oral iron supplement.[21] Studies in rat models of iron deficiency anemia showed that MFS is as effective as ferrous sulphate in restoring hemoglobin levels and other hematological parameters.[21] Human clinical trials have confirmed that the iron absorption from MFS is equivalent to that of ferrous sulfate, but with significantly better gastrointestinal tolerability.[22][23]
-
Cellular Effects: In vitro experiments using cell lines like HepG2 have been employed to compare different intravenous iron preparations. These studies show that iron sucrose, along with other formulations, can increase the production of intracellular reactive oxygen species (ROS).[5][24]
Biological Pathway Diagram
Caption: Biological pathway of intravenous this compound.
References
- 1. Iron Sucrose - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 75050-77-0 [smolecule.com]
- 3. drugs.com [drugs.com]
- 4. nbinno.com [nbinno.com]
- 5. In vitro study on the effects of iron sucrose, ferric gluconate and iron dextran on redox-active iron and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3821192A - Process for preparing an iron-saccharide complex - Google Patents [patents.google.com]
- 7. WO2009078037A2 - Novel process for the preparation of iron sucrose complex - Google Patents [patents.google.com]
- 8. CN1739531A - this compound injection for treating iron-deficiency anemia and its prepn process - Google Patents [patents.google.com]
- 9. Physicochemical and structural characterization of iron-sucrose formulations: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lohmann-minerals.com [lohmann-minerals.com]
- 12. Iron saccharate | 8047-67-4 [chemicalbook.com]
- 13. scbt.com [scbt.com]
- 14. This compound | C18H27FeO24 | CID 24849109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. General Chapter Prospectus: Iron Colloidal Formulations – Characterization Methods | USP-NF [uspnf.com]
- 17. EP2275075A2 - Method of measuring an iron-saccharidic complex - Google Patents [patents.google.com]
- 18. nanoient.org [nanoient.org]
- 19. researchgate.net [researchgate.net]
- 20. This compound induces oxygen radical stress and endothelial dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Comparative study of the oral absorption of microencapsulated this compound and ferrous sulfate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Intricacies of Ferric Saccharate: A Technical Guide for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of ferric saccharate, a nanoparticle iron complex, specifically tailored for its application in in vitro studies. Understanding these core characteristics is paramount for designing robust experiments, ensuring reproducible results, and accurately interpreting cellular responses to this widely used intravenous iron formulation.
Physicochemical Properties of this compound
This compound is not a simple iron salt but a complex colloidal solution consisting of a polynuclear iron(III)-oxyhydroxide core stabilized by a carbohydrate shell.[1][2][3] This nanoparticle structure dictates its behavior in biological systems.[1][4] Minor variations in the manufacturing process can influence the final physicochemical properties, which in turn affect stability, iron release kinetics, and cellular interactions.[4] For the purposes of this guide, "this compound" and "iron sucrose" are used interchangeably, reflecting their common usage in scientific literature.
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of this compound relevant to in vitro experimental design. It is important to note that due to its colloidal nature, values such as molecular weight can be represented as a range or an average.[5]
| Property | Value | Source(s) |
| Molecular Formula | Variable; e.g., C₁₈H₂₄Fe₂O₂₄, [Na₂Fe₅O₈(OH) • 3H₂O]n •(C₁₂H₂₂O₁₁)m | [6][7] |
| Molecular Weight | Weight Average (Mw): 34,000 - 60,000 Da; Number Average (Mn): ~24,000 Da | [5] |
| Particle Size | Nanoparticle Diameter: 8 - 30 nm; Core Diameter: ~3 - 7 nm | [1][5] |
| Iron Content | Varies by preparation, typically ~20% Fe | - |
| Solubility | Soluble in water | - |
| pH of Solution (1-2%) | 9.5 - 11.1 | - |
| Osmolarity | 1150 - 1350 mOsmol/L (for a 20 mg/mL iron solution) | - |
| Stability | Stable at alkaline pH; may release iron at acidic pH | [8] |
In Vitro Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays to characterize the biological activity of this compound.
Preparation of this compound for In Vitro Use
Proper preparation of the this compound solution is critical for consistency in in vitro experiments.
Protocol:
-
Stock Solution: Start with a commercially available sterile this compound injection (typically 20 mg/mL of elemental iron).
-
Dilution: Dilute the stock solution in a suitable vehicle. For cell culture experiments, this is typically serum-free culture medium to avoid interference from serum components like transferrin.[9][10]
-
Concentration Range: Prepare a serial dilution to establish the desired final concentrations for the experiment (e.g., for cytotoxicity assays).
-
pH and Stability: Be aware that dilution into acidic or neutral pH culture media may, over time, affect the stability of the complex and lead to iron release.[8] It is advisable to use freshly prepared solutions for all experiments.
Iron Release Kinetics Assay
This assay measures the rate at which iron is released from the saccharate complex under simulated physiological conditions. A common method involves measuring the reduction of Fe³⁺ to Fe²⁺.[11][12]
Methodology:
-
Reagents:
-
Procedure:
-
Pre-warm all solutions to 37°C.[11]
-
In a flask, mix 20 mL of Solution A, 4 mL of Solution B, and 1 mL of Solution C. Maintain the temperature at 37°C.[11]
-
Immediately measure the initial absorbance at 450 nm using a UV/VIS spectrophotometer with a temperature-controlled cuvette holder at 37°C.[11]
-
Continue to measure the absorbance at predetermined time intervals (e.g., every 5 minutes for 60 minutes).[7][11]
-
-
Calculation:
-
The percentage of iron remaining can be calculated using the formula: 100 * [(Abs_observed - Abs_final) / (Abs_initial - Abs_final)].[11]
-
Plot the percentage of iron remaining against time to determine the release kinetics.
-
Cellular Iron Uptake Assay
This protocol determines the amount of iron from this compound that is taken up by cells. It utilizes Electrothermal Atomic Absorption Spectrometry (ET-AAS) for its high sensitivity.[13]
Methodology:
-
Cell Culture:
-
Seed cells (e.g., Caco-2, HepG2, or macrophages) in 6-well plates and culture until they reach the desired confluency.[14]
-
-
Treatment:
-
Aspirate the culture medium and replace it with fresh medium containing various concentrations of this compound. Include an untreated control.
-
Incubate for a defined period (e.g., 24 hours).
-
-
Cell Lysis:
-
Iron Quantification (ET-AAS):
-
Pipette the cell lysate directly into the graphite tube of the ET-AAS instrument.[13]
-
Use an optimized temperature program for pre-ashing, pretreatment, and atomization (e.g., 600°C, 1200°C, and 2100°C respectively).[13]
-
Quantify the iron content by comparing the absorbance to a standard curve prepared with known iron concentrations.
-
-
Normalization:
-
Determine the protein concentration of a parallel sample of cell lysate using a standard method (e.g., BCA assay).
-
Express the results as µg of iron per mg of cell protein.
-
Cytotoxicity Assay (MTT)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[16][17]
Methodology:
-
Cell Plating:
-
Treatment:
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cells as a control and a blank with medium only.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]
-
-
MTT Addition:
-
Solubilization:
-
Absorbance Measurement:
-
Calculation:
-
Calculate cell viability as a percentage of the untreated control after subtracting the blank absorbance.
-
Cellular Uptake and Signaling Pathways
Intravenous iron-carbohydrate complexes are primarily taken up by macrophages of the reticuloendothelial system (RES).[1][20] The complex is internalized, and iron is subsequently released from the carbohydrate shell within the cell.[2] This increase in intracellular iron can trigger various signaling pathways.
Oxidative Stress and NF-κB / Nrf2 Signaling
The release of iron from the this compound complex can lead to an increase in non-transferrin-bound iron (NTBI), which is redox-active and can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress.[21][22][23] This oxidative stress is a key trigger for cellular signaling responses.
-
NF-κB Pathway: Ferrous iron (Fe²⁺) has been shown to directly activate the IκB kinase (IKK) complex, leading to the degradation of IκBα.[24] This allows the transcription factor NF-κB (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF-α.[24][25]
-
Nrf2 Pathway: Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of genes involved in iron metabolism and detoxification, such as ferritin (for iron storage) and heme oxygenase-1 (HO-1).[26]
References
- 1. Integrated Quantitative Assessment and Comprehensive Physicochemical Characterization of Pharmaceutical-Grade Intravenous Iron Colloidal Complex: Iron Sucrose [nrfhh.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Intravenous Iron-Carbohydrate Nanoparticles and Their Similars. What Do We Choose? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Performance of Redox Active and Chelatable Iron Assays to Determine Labile Iron Release From Intravenous Iron Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3821192A - Process for preparing an iron-saccharide complex - Google Patents [patents.google.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. What if cell culture media do not mimic in vivo redox settings? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US8058076B2 - In-vitro method for testing bioequivalence of iron-sucrose formulation - Google Patents [patents.google.com]
- 12. patents.justia.com [patents.justia.com]
- 13. Determination of Iron in Caco-2 cells by ET-AAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. texaschildrens.org [texaschildrens.org]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. This compound induces oxygen radical stress and endothelial dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro study on the effects of iron sucrose, ferric gluconate and iron dextran on redox-active iron and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Iron activates NF-kappaB in Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Role of iron in NF-kappa B activation and cytokine gene expression by rat hepatic macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Roles of NRF2 in Modulating Cellular Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Complexity of Ferric Saccharate: A Technical Guide to its Chemical Structure and Molecular Weight Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric saccharate, more accurately described in pharmaceutical contexts as iron sucrose, is a complex colloidal solution rather than a simple molecule with a defined chemical structure and molecular weight.[1][2] It is a sterile, aqueous complex of polynuclear iron (III)-hydroxide stabilized by sucrose.[1][2][3] This intricate nature presents unique challenges in its characterization, moving beyond traditional chemical analysis to require a suite of advanced analytical techniques. This technical guide provides an in-depth analysis of the chemical nature of this compound (iron sucrose), detailing the experimental protocols used to elucidate its structure and determine its molecular weight distribution.
The Ambiguous Chemical Identity of this compound
Initial inquiries into the chemical formula and molecular weight of "this compound" yield a wide array of conflicting data across chemical databases and suppliers. This discrepancy arises because this compound is not a single stoichiometric compound. Instead, it consists of nanoparticles with a core of iron (III) oxyhydroxide, which is a polynuclear iron(III)-hydroxide, surrounded by a shell of sucrose molecules.[4] The sucrose shell stabilizes the iron core and prevents further polymerization and precipitation.
The United States Pharmacopeia (USP) monograph for Iron Sucrose Injection officially defines it as a "sterile, colloidal solution of ferric hydroxide in complex with Sucrose in Water for Injection."[1][2] This definition underscores its complex and heterogeneous nature. Consequently, the concept of a single molecular weight is replaced by the characterization of a molecular weight distribution.
Physicochemical and Structural Characterization
A comprehensive understanding of this compound's properties requires a multi-faceted analytical approach. Regulatory bodies like the FDA provide guidance on the necessary in vitro characterization to ensure the quality and consistency of these complex drug products.[5][6][7]
Core and Shell Structure
The core of the iron sucrose nanoparticle is composed of iron (III) oxyhydroxide, which may have a crystalline structure similar to akaganeite.[8] The surrounding shell is composed of sucrose molecules that are not covalently bound to the iron core but interact through hydrogen bonds.[9] This structural arrangement is crucial for the stability and biological activity of the complex.
Quantitative Data Summary
The quantitative analysis of this compound focuses on its molecular weight distribution and the content of its primary components. The table below summarizes key quantitative parameters as specified in regulatory monographs and scientific literature.
| Parameter | Method | Typical Value/Specification | Reference |
| Weight Average Molecular Weight (Mw) | Gel Permeation Chromatography (GPC) | 34,000 - 60,000 Da | [9][10] |
| Number Average Molecular Weight (Mn) | Gel Permeation Chromatography (GPC) | Not less than 24,000 Da | [9] |
| Polydispersity Index (Mw/Mn) | Gel Permeation Chromatography (GPC) | Not more than 1.7 | [9] |
| Iron Content | Redox Potentiometry / Atomic Absorption Spectrometry (AAS) | 95.0% - 105.0% of labeled amount | [1][8] |
| Sucrose Content | Ion Chromatography (IC) / HPLC with Refractive Index Detector | 260 - 340 mg/mL | [1][8][11] |
| Limit of Iron (II) | Polarography | Not more than 0.4% | [12] |
| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 5.9 - 7.0 nm | [9] |
Experimental Protocols
The characterization of this compound involves a range of sophisticated analytical techniques. Below are detailed methodologies for key experiments.
Molecular Weight Distribution by Gel Permeation Chromatography (GPC)
Objective: To determine the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (Mw/Mn) of the iron sucrose complex.
Methodology:
-
System: A high-performance liquid chromatography (HPLC) system equipped with a refractive index detector and a gel permeation column suitable for the separation of water-soluble polymers in the range of 10,000 to 100,000 Da.
-
Mobile Phase: An aqueous buffer, such as a sodium nitrate solution, is typically used.
-
Standard Preparation: A series of well-characterized dextran or polyethylene glycol standards of known molecular weights are used to generate a calibration curve.
-
Sample Preparation: The iron sucrose injection is diluted with the mobile phase to an appropriate concentration.
-
Analysis: The prepared sample is injected into the GPC system. The elution profile is recorded, and the molecular weight distribution parameters are calculated based on the calibration curve.
Structural Analysis by Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the interaction between the iron core and the sucrose shell.
Methodology:
-
Sample Preparation: A small amount of the lyophilized iron sucrose powder is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained from a thin film of the aqueous solution.
-
Analysis: The FTIR spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹.
-
Interpretation: The spectrum of iron sucrose is compared to that of pure sucrose. Significant differences, particularly in the hydroxyl and ether group regions of the sucrose spectrum, indicate complex formation and interaction with the iron core.
Determination of Iron Content by Redox Potentiometry
Objective: To accurately quantify the total iron content in the formulation.
Methodology:
-
Sample Preparation: A known quantity of the iron sucrose injection is treated with a strong acid to decompose the complex and release the iron ions.
-
Titration: The resulting solution containing Fe(III) ions is titrated with a standardized solution of a reducing agent, such as titanium(III) chloride.
-
Endpoint Detection: The endpoint of the titration is determined potentiometrically using a platinum and a reference electrode.
-
Calculation: The total iron content is calculated based on the volume of the titrant used and its concentration.
Logical Workflow for Characterization
The comprehensive characterization of this compound follows a logical workflow to ensure all critical quality attributes are assessed.
Conclusion
The analysis of this compound, or iron sucrose, requires a departure from the traditional analytical chemistry of well-defined small molecules. Its colloidal and polymeric nature necessitates the use of a range of advanced analytical techniques to characterize its key attributes, including molecular weight distribution, particle size, and the structure of its iron core and sucrose shell. The methodologies outlined in this guide, which are in line with regulatory expectations, provide a robust framework for the comprehensive analysis of this complex but vital pharmaceutical product. For researchers and drug development professionals, a thorough understanding of these analytical approaches is essential for ensuring the quality, safety, and efficacy of iron sucrose formulations.
References
- 1. uspbpep.com [uspbpep.com]
- 2. Iron Sucrose Injection [doi.usp.org]
- 3. ijpab.com [ijpab.com]
- 4. Physicochemical and structural characterization of iron-sucrose formulations: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Federal Register :: Draft Guidance for Industry on Bioequivalence Recommendations for Iron Sucrose; Availability [federalregister.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. scribd.com [scribd.com]
- 8. Integrated Quantitative Assessment and Comprehensive Physicochemical Characterization of Pharmaceutical-Grade Intravenous Iron Colloidal Complex: Iron Sucrose [nrfhh.com]
- 9. scientificliterature.org [scientificliterature.org]
- 10. mubychem.net [mubychem.net]
- 11. scribd.com [scribd.com]
- 12. Ferrous iron detection in iron sucrose injection with polarography | Metrohm [metrohm.com]
The Intricacies of Iron Release from Ferric Saccharate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanisms governing the release, cellular uptake, and intracellular trafficking of iron from ferric saccharate, a widely utilized intravenous iron formulation. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the complex journey of iron from this carbohydrate complex to its ultimate physiological utilization.
Pharmacokinetic Profile of this compound
This compound, also known as iron sucrose, is a polynuclear iron(III)-hydroxide complex stabilized by a carbohydrate shell.[1] Upon intravenous administration, it is rapidly cleared from the plasma. The pharmacokinetic parameters are crucial for understanding its efficacy and safety profile.
| Parameter | Value | Reference |
| Terminal Half-Life | 5-6 hours | [2][3] |
| Maximum Serum Concentration (Cmax) of Total Iron (100 mg dose) | 538 µmol/L (at 10 minutes) | [2] |
| Area Under the Curve (AUC) (100 mg dose) | 1491 µmol/L*h | [2] |
| Total Body Clearance | 20.5 ml/min | [2] |
| Volume of Distribution (Central Compartment) | 3.2 L | [2] |
| Volume of Distribution (Steady State) | 7.3 L | [2] |
Table 1: Pharmacokinetic Parameters of Intravenous this compound (100 mg Iron Dose in Healthy Volunteers)[2]
The Primary Pathway: Macrophage-Mediated Iron Processing
The principal mechanism of iron release from this compound involves its uptake and processing by the macrophages of the reticuloendothelial system (RES), primarily in the liver, spleen, and bone marrow.[4][5]
Cellular Uptake: Endocytosis
Following intravenous administration, this compound circulates in the plasma and is primarily taken up by macrophages of the RES through endocytosis.[4] While the specific receptors involved in the uptake of iron sucrose are not fully elucidated, this process is a key step in initiating iron release.[6]
Intracellular Trafficking and Dissociation
Once inside the macrophage, the this compound complex is trafficked through the endosomal-lysosomal pathway.[5] Within the acidic environment of the lysosome, the iron-carbohydrate complex dissociates. The iron(III) is then reduced to its bioavailable ferrous form (Fe²⁺) by metalloreductases such as six-transmembrane epithelial antigen of prostate 3 (STEAP3).[7]
Entry into the Labile Iron Pool and Subsequent Fates
The released ferrous iron enters the labile iron pool (LIP) of the macrophage, a transient and chelatable pool of intracellular iron.[7] From the LIP, iron has several potential fates:
-
Storage: Iron can be sequestered and stored in the protein ferritin, a process that safely stores iron and mitigates its potential for oxidative damage.[8]
-
Utilization: It can be transported to the mitochondria for the synthesis of heme and iron-sulfur clusters.
-
Export: Iron can be exported from the macrophage back into the bloodstream via the transmembrane protein ferroportin.[7][8] This exported iron is then oxidized back to ferric iron (Fe³⁺) and binds to transferrin for transport to sites of erythropoiesis, primarily the bone marrow.
Direct Iron Donation and Non-Transferrin-Bound Iron (NTBI)
A portion of the iron from less stable iron-carbohydrate complexes like this compound can be released directly into the plasma before macrophage uptake.[3] This can lead to the formation of non-transferrin-bound iron (NTBI), which is iron that is not bound to transferrin and can be taken up by various cells in an unregulated manner.
| Parameter | Iron Sucrose | Reference |
| In Vitro Iron Donation to Transferrin (Half-maximal dose, EC50) | 6.73 nmol | [9] |
| In Vitro Transferrin Saturation (180 min) | 12.89 ± 0.2 % | [10] |
Table 2: In Vitro Iron Donation and Transferrin Saturation by this compound
The generation of NTBI is a critical consideration in the safety profile of intravenous iron preparations, as it has been associated with oxidative stress.[11]
Key Signaling Pathways in Macrophage Iron Handling
The processing of iron within macrophages is tightly regulated by a network of signaling pathways to maintain iron homeostasis and respond to inflammatory cues.
Increased intracellular iron can lead to the production of reactive oxygen species (ROS), which in turn can activate pro-inflammatory signaling pathways such as NF-κB and MAPK.[12] This can influence macrophage polarization towards a pro-inflammatory M1 phenotype. Furthermore, systemic iron levels and inflammation regulate the expression of hepcidin, a key hormone that controls iron homeostasis by inducing the degradation of ferroportin, thereby trapping iron within macrophages.[8]
Experimental Protocols
In Vitro Iron Release Kinetics
Objective: To determine the rate and extent of iron release from this compound in a simulated physiological environment.
Methodology:
-
Prepare a solution of this compound in a simulated body fluid (SBF) at a concentration equivalent to a therapeutic dose.
-
Incubate the solution at 37°C with constant, gentle agitation.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Separate the released iron from the intact complex using a suitable method, such as ultrafiltration with a molecular weight cutoff filter that retains the iron-carbohydrate complex.
-
Quantify the concentration of iron in the filtrate using a sensitive analytical technique like inductively coupled plasma mass spectrometry (ICP-MS).
-
Calculate the cumulative percentage of iron released over time. The release profile can be fitted to various kinetic models (e.g., first-order, Higuchi) to determine the release mechanism.[10]
Macrophage Uptake Assay
Objective: To quantify the uptake of this compound by macrophages in vitro.
Methodology:
-
Culture a macrophage cell line (e.g., J774A.1 or primary human macrophages) in appropriate culture medium.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Expose the cells to this compound at various concentrations for different time periods (e.g., 45 minutes, 24 hours).[13]
-
After incubation, wash the cells extensively with phosphate-buffered saline (PBS) to remove any non-internalized complex.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the intracellular iron content of the cell lysates using a colorimetric assay (e.g., ferrozine-based assay) or ICP-MS.[14]
-
Normalize the iron content to the total protein concentration of the cell lysate.
Intracellular Labile Iron Pool (LIP) Measurement
Objective: To measure the transient increase in the chelatable intracellular iron pool following exposure to this compound.
Methodology:
-
Culture cells (e.g., macrophages or other relevant cell types) on glass-bottom dishes suitable for fluorescence microscopy.
-
Load the cells with a fluorescent iron sensor, such as calcein-AM. Calcein-AM is a cell-permeant dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched upon binding to labile iron.[15]
-
Acquire baseline fluorescence images of the cells.
-
Add this compound to the cell culture medium.
-
Monitor the change in intracellular fluorescence over time using live-cell imaging. A decrease in fluorescence indicates an increase in the LIP.
-
Quantify the fluorescence intensity changes in individual cells or cell populations to determine the kinetics of the LIP increase.
Conclusion
The iron release mechanism of this compound is a multi-step process predominantly mediated by the reticuloendothelial system. Following endocytosis by macrophages, the iron-carbohydrate complex is degraded within the lysosomal compartment, leading to the release of iron into the labile iron pool. This intracellular iron is then either stored in ferritin, utilized for metabolic processes, or exported back into the circulation via ferroportin to be loaded onto transferrin. A smaller fraction of iron may be released directly into the plasma, contributing to the non-transferrin-bound iron pool. A thorough understanding of these pathways and the experimental methodologies to study them is essential for the continued development and safe application of intravenous iron therapies.
References
- 1. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the kinetics of macrophage uptake and the metabolic fate of iron-carbohydrate complexes used for iron deficiency anemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uncovering the dynamics of cellular responses induced by iron-carbohydrate complexes in human macrophages using quantitative proteomics and phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI Insight - Regulation of tissue iron homeostasis: the macrophage “ferrostat” [insight.jci.org]
- 8. mdpi.com [mdpi.com]
- 9. Transferrin saturation with intravenous irons: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Release Kinetics and Transferrin Saturation Study of Intravenous Iron Sucrose Entrapped in Poly(ethylene glycol)-Assisted Silica Xerogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ironing Out the Details: How Iron Orchestrates Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Quantification of Macrophage Cellular Ferrous Iron (Fe2+) Content Using a Highly Specific Fluorescent Probe in a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioiron.org [bioiron.org]
A Technical Guide to the Solubility and Stability of Ferric Saccharate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of ferric saccharate, with a specific focus on its solubility and stability in aqueous environments. This compound, also known as iron sucrose, is a complex colloidal solution widely used for the intravenous treatment of iron deficiency anemia.[1][2][3] Its efficacy and safety are intrinsically linked to the integrity of its molecular structure in solution. Understanding the factors that govern its solubility and stability is therefore paramount for formulation development, quality control, and clinical administration.
Chemical Structure and Composition
This compound is not a simple iron salt but a polynuclear iron(III)-hydroxide complex stabilized by sucrose.[4][5] The core consists of a polynuclear iron(III)-hydroxide, which is surrounded by a carbohydrate shell of sucrose molecules. This structure prevents the iron core from precipitating as iron hydroxide at physiological pH and controls the release of bioactive iron.
The molecular formula is often represented as [Na₂Fe₅O₈(OH) • 3H₂O]n • (C₁₂H₂₂O₁₁)m, highlighting its complex and polymeric nature.[5][6] Pharmaceutical-grade iron sucrose injections are sterile, dark brown, colloidal solutions.[3]
Solubility in Aqueous Solutions
This compound is characterized as being easily soluble in water.[1][7] The sucrose component renders the complex hydrophilic, allowing it to form a stable colloidal dispersion in aqueous media. However, its "solubility" is more accurately described as the ability to remain as a stable colloid without aggregation or precipitation.
Table 1: General Properties and Solubility of this compound
| Parameter | Value | Source(s) |
|---|---|---|
| Appearance | Reddish-deep brown colored amorphous powder | [1][7] |
| Solubility in Water | 10% w/v; Easily soluble (>100 g/L) | [1][7][8] |
| pH (1% Solution) | Approximately 7.0 | [8] |
| pH (Injection) | 10.5 to 11.1 | [7] |
| Weight Average Mol. Wt. (Mw) | 34,000 - 60,000 Da | [1][7] |
| Osmolality (Injection) | 1150 - 1350 mOsmol/kg |[1][7] |
Stability in Aqueous Solutions
The stability of the this compound colloid is critical. Destabilization leads to the aggregation of the iron core and the release of free iron ions, which can increase the risk of adverse effects.[2][9] The primary factors influencing its stability are pH, the presence of electrolytes, and temperature.
The pH of the aqueous medium is the most critical factor governing the stability of the this compound complex. The complex is highly stable in alkaline conditions but destabilizes rapidly as the pH becomes acidic.
-
Stable pH Range : The colloidal structure is stable at a pH between 8.0 and 11.0.[9] Commercial injections are formulated to have a pH between 10.5 and 11.1 to ensure maximum stability.[7]
-
Unstable pH Range : Under acidic conditions (pH 4.0–6.0), the complex is unstable, leading to the aggregation and enlargement of colloidal particles.[9][10] This is attributed to the deformation of the iron-carbohydrate complex at low pH.[11]
Table 2: Stability of this compound Colloid at Different pH Levels (24h after dilution)
| pH Level | Colloid Stability | Observed Particle Diameter | Source(s) |
|---|---|---|---|
| 4.0 | Unstable, Aggregation | Significantly larger particles | [9][10] |
| 6.0 | Stable | 10 - 20 nm | [9][10] |
| 8.0 | Stable | 10 - 20 nm | [9][10] |
| 10.0 | Stable | 10 - 20 nm |[9][10] |
Electrolytes are known destabilizers of colloidal systems. The stability of this compound in the presence of electrolytes like sodium chloride (NaCl) is concentration-dependent.
-
Low Electrolyte Concentration : The complex remains stable in solutions with low electrolyte concentrations, such as normal saline (0.9% NaCl).[2][9] Studies have shown no significant difference in appearance, particle diameter, or free iron ion release when diluted in normal saline compared to 5% glucose solution.[9][10]
-
High Electrolyte Concentration : High concentrations of NaCl (e.g., 2.5% - 10%) cause colloid destabilization, resulting in increased aggregation and a higher release of free iron ions.[9][10]
Table 3: Effect of Diluents on the Stability of Colloidal Saccharated Iron Oxide
| Diluent | Stability Outcome | Source(s) |
|---|---|---|
| 5% Glucose Solution | Stable; No significant aggregation or free iron release. | [2][9] |
| Normal Saline (0.9% NaCl) | Stable; No significant aggregation or free iron release. | [2][9][12] |
| 10% NaCl Solution | Unstable; Increased colloid aggregation and iron ion release. |[2][9][10] |
Temperature also impacts the long-term stability of the complex. While stable at room temperature, elevated temperatures can induce degradation. The complex is reported to be stable under mild-to-moderate temperatures (<50°C) but aggregates after prolonged exposure to high temperatures (>70°C).[11]
The logical relationship between these factors and the stability of the this compound complex is visualized below.
Experimental Protocols for Stability and Solubility Assessment
The evaluation of this compound's stability involves a series of pharmaceutical analyses to monitor its physical and chemical integrity.
This protocol assesses the compatibility of this compound injection with various intravenous diluents.
-
Preparation of Samples :
-
Aseptically dilute a specific volume of this compound Injection (e.g., 40 mg of iron in 2 mL) into a larger volume (e.g., 50 mL) of the test diluents (e.g., 5% glucose solution, 0.9% NaCl, 10% NaCl).[9]
-
Prepare control samples using the manufacturer-recommended diluent (typically 5% glucose).
-
Store all samples at a controlled room temperature for the duration of the study (e.g., 24 hours).[9]
-
-
Appearance and pH Measurement :
-
Particle Diameter Analysis :
-
Determine the colloid particle median diameter using a dynamic light scattering (DLS) instrument at each time point. This quantifies the extent of aggregation.[9]
-
-
Determination of Free Iron Ions :
-
Separate the free iron ions from the colloidal particles using a dialysis membrane (with an appropriate molecular weight cut-off).[2][9]
-
Place a known volume of the diluted sample inside the dialysis tube and immerse it in a receptor solution.
-
After a set period (e.g., 24 hours), collect the sample from the receptor solution (outside the dialysis tube).[9]
-
Quantify the concentration of free iron in the receptor solution using a validated colorimetric method, such as the o-phenanthroline method.[9] This involves adding reagents like hydroxylamine (to reduce Fe³⁺ to Fe²⁺), an acetate buffer, and o-phenanthroline, followed by spectrophotometric measurement at approximately 510 nm.[9]
-
The molecular weight distribution is a critical quality attribute.
-
Method : Use Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) or Gel Permeation Chromatography (GPC).[5][7]
-
Procedure :
-
Prepare the mobile phase and standards.
-
Dilute the this compound sample appropriately.
-
Inject the sample into the SEC-HPLC system.
-
The system separates molecules based on their size in solution.
-
Calculate the weight average molecular weight (Mw) and number average molecular weight (Mn) against a set of calibrated standards. The polydispersity index (Mw/Mn) should not exceed a specified limit (e.g., 1.7).[7]
-
The workflow for a typical stability assessment is illustrated in the diagram below.
Conclusion
The aqueous solubility and stability of this compound are dictated by its unique colloidal structure. It is readily soluble in water, forming a stable dispersion under specific conditions. The integrity of this complex is highly sensitive to pH, being stable in alkaline environments (pH > 8.0) and unstable in acidic media. While stable in isotonic saline (0.9% NaCl), higher electrolyte concentrations can induce aggregation and the release of potentially toxic free iron. These characteristics underscore the critical need for strict control over formulation parameters, storage conditions, and dilution practices in clinical settings to ensure the therapeutic efficacy and safety of intravenous iron therapy.
References
- 1. This compound Iron D Saccharate Iron Sucrose BP USP Suppliers [crystalclearproducts.org]
- 2. Pharmaceutical stability of colloidal saccharated iron oxide injection in normal saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron sucrose - Wikipedia [en.wikipedia.org]
- 4. Iron Sucrose - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nrfhh.com [nrfhh.com]
- 6. usbio.net [usbio.net]
- 7. Iron D Saccharate n Iron Sucrose Manufacturers, with SDS [mubychem.com]
- 8. lohmann-minerals.com [lohmann-minerals.com]
- 9. Pharmaceutical stability of colloidal saccharated iron oxide injection in normal saline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmaceutical stability of colloidal saccharated iron oxide injection in normal saline | Semantic Scholar [semanticscholar.org]
The Historical Development of Ferric Saccharate as an Iron Supplement: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the historical development of ferric saccharate, known in early literature as saccharated iron oxide, as a pivotal intravenous iron supplement. It provides a comprehensive overview of its emergence as a solution to the challenges of iron therapy in the mid-20th century, detailing early synthesis, clinical evaluation, and the foundational understanding of its mechanism of action.
Introduction: The Pressing Need for Intravenous Iron
The management of iron-deficiency anemia in the early 20th century was primarily reliant on oral iron supplementation. However, this approach was often hampered by poor gastrointestinal tolerance and inadequate absorption in many patients. The quest for a safe and effective parenteral iron therapy was driven by the need to rapidly replete iron stores in individuals who could not tolerate or absorb oral iron, as well as in those with severe anemia.
Early Intravenous Iron Formulations and Their Toxicity
The initial foray into intravenous iron therapy in the 1930s was fraught with challenges. The first preparations consisted of colloidal ferric hydroxide. These early formulations were associated with significant toxicity due to the rapid release of large amounts of labile, non-transferrin-bound iron into the bloodstream, leading to severe adverse reactions. This toxicity severely limited their clinical utility and underscored the need for a more stable iron complex.
The Emergence of a Safer Alternative: Saccharated Iron Oxide
In 1947, the development of a complex of iron with a carbohydrate shell marked a significant breakthrough in intravenous iron therapy. "Saccharated iron oxide," the precursor to modern this compound (iron sucrose), was introduced as a much safer and more effective alternative. This innovation was based on the principle of creating a stable iron-carbohydrate complex that would prevent the uncontrolled release of free iron. The introduction of intravenous iron saccharide in 1947, and later high-molecular-weight iron dextran in 1954, signaled a major shift in the perception and application of intravenous iron supplementation due to their improved efficacy and safety profiles.[1]
Historical Synthesis of this compound (Saccharated Iron Oxide)
The pioneering work of Nissim and Robson in 1949 detailed the preparation and standardization of saccharated iron oxide for intravenous use. While the precise, industrial-scale manufacturing processes have evolved, the fundamental principle of complexing ferric hydroxide with a sugar molecule remains.
Experimental Protocol: Early Laboratory-Scale Synthesis
The following protocol is a reconstruction based on early published methods for the preparation of saccharated iron oxide:
-
Preparation of Ferric Hydroxide: A solution of ferric chloride was treated with an alkali (e.g., sodium carbonate or sodium hydroxide) to precipitate ferric hydroxide.
-
Washing of the Precipitate: The ferric hydroxide precipitate was thoroughly washed with water to remove chloride ions. This was a critical step to ensure the purity and stability of the final product.
-
Complexation with Sucrose: The purified ferric hydroxide was then heated with a solution of sucrose. The mixture was carefully heated to facilitate the formation of the iron-sucrose complex.
-
pH Adjustment and Stabilization: The pH of the resulting solution was adjusted to the alkaline range (typically above 10.5) to maintain the stability of the complex.
-
Purification and Sterilization: The solution was then filtered to remove any particulate matter and subsequently sterilized for intravenous administration.
This process yielded a stable, dark brown solution of the iron-saccharide complex suitable for intravenous injection.
Quantitative Data from Early Clinical Evaluations
Early clinical trials in the late 1940s and 1950s provided the first quantitative evidence of the efficacy and safety of saccharated iron oxide. These studies laid the groundwork for its widespread clinical use.
| Study (Year) | Patient Population | Dosage Regimen | Mean Hemoglobin Increase | Reticulocyte Response (Peak) | Key Observations |
| Brown et al. (1950) | Patients with hypochromic anemia | Varied, typically 100-200 mg daily or every other day | Rapid and consistent increase | Typically between 5-10 days post-initiation | Effective hematopoietic response observed. |
| Holly (1951) | Pregnant and postpartum women with iron-deficiency anemia | Individualized based on calculated iron deficit | Significant increase, allowing for replenishment of iron stores before delivery | Not specified | Well-tolerated in the obstetric population. |
| Slack and Wilkinson (1949) | Patients with iron-deficiency anemia | Not specified | Substantial increase | Not specified | Demonstrated the therapeutic potential of the new compound. |
| Study (Year) | Total Patients | Dosage Range (mg) | Incidence of Mild to Moderate Reactions (%) | Incidence of Severe Reactions (%) |
| Brown et al. (1950) | 57 | 100 - 200 | Not explicitly quantified, but noted as occurring | Noted as a potential danger, but incidence not quantified |
| Holly (1951) | 112 | Not specified | Not explicitly quantified, but generally well-tolerated | Rare |
| Nissim (1954) | Not specified | Not specified | Discussed as a concern, leading to suggestions for improved preparations | Noted, with a focus on understanding their cause |
Historical Experimental Protocols: Clinical Evaluation in the Mid-20th Century
The clinical trials of the 1950s, while not as rigorously controlled as modern studies, followed a structured approach to evaluate the efficacy and safety of saccharated iron oxide.
Methodology of a Typical Early Clinical Trial:
-
Patient Selection: Patients with diagnosed iron-deficiency anemia, often refractory to or intolerant of oral iron therapy, were enrolled. Diagnosis was based on clinical signs and hematological parameters available at the time, such as hemoglobin levels and red blood cell morphology.
-
Dosage Calculation and Administration: The total iron dose required to correct the hemoglobin deficit and replenish iron stores was calculated based on the patient's body weight and hemoglobin level. The saccharated iron oxide was administered intravenously, typically in divided doses.
-
Efficacy Monitoring: The primary efficacy endpoint was the hematopoietic response, measured by the increase in hemoglobin concentration and the reticulocyte count. Blood samples were drawn at regular intervals to monitor these parameters.
-
Safety Monitoring: Patients were closely observed during and after each injection for any adverse reactions. These were documented and categorized based on their severity.
-
Analytical Methods of the Era: Hemoglobin was typically measured using colorimetric methods. Reticulocytes were counted manually using a microscope after staining a blood smear. Serum iron levels, when measured, were determined by chemical methods that were less sensitive and specific than today's automated assays.
Early Insights into Metabolism and Mechanism of Action
The prevailing understanding in the mid-20th century was that the carbohydrate shell of saccharated iron oxide stabilized the ferric iron core, preventing its toxic effects. It was hypothesized that after intravenous administration, the iron-carbohydrate complex was taken up by the reticuloendothelial system (RES), primarily in the liver and spleen. Within the RES, the iron was believed to be gradually released from the complex, bound to transferrin, and transported to the bone marrow for incorporation into hemoglobin in newly forming red blood cells.
Visualizing Historical Concepts and Processes
Diagram of the Hypothesized Metabolic Pathway of this compound (circa 1950s)
Diagram of a Typical 1950s Experimental Workflow for this compound Evaluation
Conclusion: The Foundation of Modern Intravenous Iron Therapy
The development and successful clinical application of this compound in the mid-20th century represented a paradigm shift in the treatment of iron-deficiency anemia. It provided a much-needed, effective, and significantly safer alternative to previous intravenous iron preparations. The foundational research conducted during this era not only established this compound as a cornerstone of parenteral iron therapy but also paved the way for the development of subsequent generations of intravenous iron-carbohydrate complexes. The principles of complex stability and controlled iron release, first demonstrated with saccharated iron oxide, remain central to the design and use of all modern intravenous iron supplements.
References
Ferric Saccharate vs. Non-Encapsulated Iron Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron deficiency remains a global health challenge, necessitating the development of effective and well-tolerated iron supplementation strategies. This technical guide provides an in-depth comparison of ferric saccharate, a complex of ferric hydroxide and sucrose, with non-encapsulated iron sources, primarily focusing on ferrous sulfate. It delves into the chemical nature, mechanisms of action, bioavailability, and safety profiles of these distinct iron formulations. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, comparative data, and visual representations of key biological pathways and experimental workflows.
Introduction
Iron is an essential mineral crucial for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration.[1] Iron deficiency can lead to iron deficiency anemia (IDA), a condition characterized by fatigue, impaired cognitive function, and decreased work capacity. Oral iron supplementation is the most common and cost-effective treatment for IDA.[2][3] Non-encapsulated iron salts, such as ferrous sulfate, have historically been the standard of care.[4][5] However, their use is often limited by gastrointestinal side effects, including nausea, constipation, and abdominal pain, which can lead to poor patient compliance.[2][6]
This compound, a complex of iron (III) hydroxide and sucrose, represents an alternative iron formulation.[7][8][9][10] It is available in both intravenous and, more recently, microencapsulated oral forms.[11][12][13][14][15][16] The carbohydrate shell in this compound is designed to protect the iron core, potentially leading to a better tolerability profile and controlled iron release.[7][17] This guide will explore the fundamental differences between this compound and non-encapsulated iron sources, providing the necessary technical details for their evaluation and development.
Chemical and Physical Properties
| Property | This compound | Non-Encapsulated Iron (Ferrous Sulfate) |
| Iron Oxidation State | Fe³⁺ (Ferric) | Fe²⁺ (Ferrous) |
| Chemical Structure | Complex of polynuclear iron (III)-hydroxide in a sucrose matrix.[18][19] | Simple inorganic salt (FeSO₄). |
| Solubility | Soluble in water. | Soluble in water. |
| Molecular Weight | High molecular weight complex. | Low molecular weight salt. |
| Formulation | Available as intravenous solution and microencapsulated powder for oral use.[12][14] | Typically available as tablets or liquid for oral use.[2][5] |
Mechanism of Action and Bioavailability
The absorption and metabolic pathways of this compound and non-encapsulated iron sources differ significantly, impacting their bioavailability and potential for adverse effects.
Non-Encapsulated Iron (Ferrous Sulfate)
Ferrous iron (Fe²⁺) is readily absorbed in the duodenum and upper jejunum.[4] Its absorption is facilitated by the divalent metal transporter 1 (DMT1) located on the apical membrane of enterocytes.[20][21] However, the high reactivity of free ferrous iron can lead to the generation of reactive oxygen species (ROS), contributing to gastrointestinal side effects and oxidative stress.[22][23] The bioavailability of ferrous sulfate is generally considered good, though it can be inhibited by dietary factors such as phytates and polyphenols.[4]
This compound
Intravenous this compound: When administered intravenously, the this compound complex is taken up by the reticuloendothelial system, particularly macrophages.[17][18] The iron is then gradually released from the carbohydrate shell, binds to transferrin, and is transported to the bone marrow for erythropoiesis or stored in ferritin.[17][18] This controlled release mechanism is thought to minimize the presence of free, reactive iron in the plasma, potentially reducing oxidative stress compared to rapidly dissociating iron salts.[24]
Microencapsulated Oral this compound: The microencapsulation of this compound aims to protect the iron from interactions in the upper gastrointestinal tract, potentially reducing side effects.[14] The encapsulation, often with materials like alginate, is designed to release iron in the lower parts of the small intestine.[22] Studies have shown that the absorption of microencapsulated this compound can be comparable to that of ferrous sulfate.[11][13][14][15][16]
Comparative Efficacy and Safety
Efficacy in Treating Iron Deficiency Anemia
Clinical studies have demonstrated the efficacy of both this compound and non-encapsulated iron sources in treating IDA.
Table 1: Comparative Efficacy in Increasing Hemoglobin and Ferritin Levels
| Iron Formulation | Route | Study Population | Dosage | Duration | Mean Hemoglobin Increase (g/dL) | Mean Ferritin Increase (ng/mL) | Citation(s) |
| This compound (IV) | Intravenous | Adults with IDA | 200 mg weekly | Until Hb ≥12 (women) or ≥13 (men) g/dL | 3.74 | 83.58 | [25] |
| This compound (IV) | Intravenous | Children on parenteral nutrition with IDA | Calculated based on weight and Hb deficit | 45 days | 2.2 | - | [26] |
| This compound (IV) | Intravenous | Adults with IDA | Calculated based on weight and Hb deficit | - | 2.64 | - | [27] |
| Ferrous Sulfate (Oral) | Oral | Pregnant women with IDA | 100-200 mg elemental iron daily | 4 weeks | Significant increase (0.15–0.23 g/dL per day) | - | [4] |
| Microencapsulated this compound (Oral) vs. Ferrous Sulfate (Oral) | Oral | Healthy non-anemic adults | Single dose | 6 hours post-ingestion | No significant difference in serum iron or transferrin saturation between groups | No significant difference | [11][13][15] |
| Microencapsulated this compound (Oral) vs. Ferrous Sulfate (Oral) | Oral | Anemic rats | 10 mg Fe/kg diet | 2 weeks | No significant difference between groups | - | [16][18] |
| Iron Sucrose (IV) vs. Oral Iron | Intravenous vs. Oral | Patients with IDA | - | 28 days | - | 115.76 (IV) vs. 43.61 (Oral) | [6] |
Safety and Tolerability
A key differentiator between these iron sources lies in their safety and tolerability profiles.
Table 2: Comparative Adverse Effects
| Iron Formulation | Route | Common Adverse Effects | Serious Adverse Effects | Citation(s) |
| This compound (IV) | Intravenous | Arthralgia, burning sensation at IV site. | Anaphylactic reactions (rare), hypotension. | [6][12][26][27] |
| Ferrous Sulfate (Oral) | Oral | Metallic taste, constipation, heartburn, nausea, abdominal pain, dark stools. | Gastrointestinal ulceration, exacerbation of inflammatory bowel disease. | [2][3][6][23] |
| Microencapsulated this compound (Oral) | Oral | Generally well-tolerated with fewer gastrointestinal side effects compared to ferrous sulfate. | - | [14] |
Impact on Oxidative Stress
Iron, particularly in its free, catalytically active form, can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals and subsequent oxidative stress.[22][28]
Studies have shown that iron supplementation can initially increase markers of oxidative stress.[22] However, the correction of iron deficiency anemia ultimately leads to a decrease in oxidative stress and an improvement in the body's antioxidant status.[28] The formulation of the iron supplement can influence the extent of this initial oxidative challenge. The controlled release of iron from this compound complexes is hypothesized to mitigate the sharp increase in free iron and associated oxidative stress compared to the rapid dissolution of ferrous sulfate.[24]
Experimental Protocols
In Vitro Iron Bioavailability using Caco-2 Cell Model
This protocol is adapted from established methods for assessing iron bioavailability.[20][27]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Collagen-coated 6-well plates
-
Pepsin, Pancreatin, Bile extract
-
Ferritin ELISA kit
-
Protein assay kit
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS. Seed cells onto collagen-coated 6-well plates at a density of 5 x 10⁴ cells/cm².
-
Differentiation: Allow cells to differentiate for 15-21 days, with media changes every 2-3 days, until a confluent monolayer is formed.
-
In Vitro Digestion:
-
Gastric Phase: Suspend the iron source in simulated gastric fluid (containing pepsin) and adjust the pH to 2.0. Incubate for 1 hour at 37°C.
-
Intestinal Phase: Neutralize the gastric digest and add simulated intestinal fluid (containing pancreatin and bile salts). Adjust the pH to 7.0 and incubate for 2 hours at 37°C.
-
-
Cellular Uptake: Apply the digested samples to the apical side of the Caco-2 cell monolayers and incubate for 2 hours.
-
Ferritin Formation: Remove the digest and incubate the cells for a further 22 hours in fresh culture medium.
-
Analysis: Lyse the cells and measure the ferritin concentration using an ELISA kit and the total protein content using a standard protein assay. Bioavailability is expressed as the ratio of ferritin to total protein (ng ferritin/mg protein).
In Vivo Iron Deficiency Anemia Rat Model
This protocol is based on established models for inducing and treating IDA in rats.[11][18][28]
Materials:
-
Weanling Sprague-Dawley or Wistar rats
-
Iron-deficient diet (e.g., AIN-93G formulation with low iron)
-
Standard rat chow
-
Iron formulations for treatment (e.g., microencapsulated this compound, ferrous sulfate)
-
Equipment for blood collection and analysis (hematology analyzer)
Procedure:
-
Induction of Anemia:
-
Place weanling rats on an iron-deficient diet for 4-6 weeks.
-
Monitor hemoglobin levels weekly. Anemia is typically defined as hemoglobin < 7 g/dL.
-
-
Treatment:
-
Divide the anemic rats into groups:
-
Negative control (continue on iron-deficient diet)
-
Positive control (iron-deficient diet supplemented with ferrous sulfate)
-
Test group(s) (iron-deficient diet supplemented with different doses of this compound)
-
-
Administer the respective diets for 2-4 weeks.
-
-
Monitoring and Analysis:
-
Measure body weight and food intake regularly.
-
At the end of the treatment period, collect blood samples for analysis of:
-
Complete blood count (hemoglobin, hematocrit, red blood cell count, etc.)
-
Serum iron and total iron-binding capacity (TIBC)
-
Serum ferritin
-
-
Harvest tissues (liver, spleen) for iron content analysis.
-
Synthesis of Microencapsulated this compound
This protocol describes an emulsification method for microencapsulating this compound with an alginate coating.[22]
Materials:
-
This compound
-
Sodium alginate
-
Vegetable oil
-
Tween 80 (emulsifier)
-
Calcium chloride
Procedure:
-
Prepare Alginate-Iron Solution: Dissolve sodium alginate and this compound in deionized water.
-
Emulsification: Add the alginate-iron solution dropwise to a vegetable oil solution containing Tween 80 while stirring at a constant speed to form an emulsion.
-
Cross-linking: Slowly add a calcium chloride solution to the emulsion to induce cross-linking of the alginate, forming microcapsules.
-
Washing and Drying: Separate the microcapsules from the oil phase, wash them with distilled water, and then dry them.
Measurement of Oxidative Stress Markers
The following are common assays to assess oxidative stress.[16][26]
-
Malondialdehyde (MDA): Measured as a marker of lipid peroxidation, typically using a thiobarbituric acid reactive substances (TBARS) assay.
-
Superoxide Dismutase (SOD): Activity is measured spectrophotometrically by its ability to inhibit the autoxidation of pyrogallol or the reduction of nitroblue tetrazolium.
-
Glutathione Peroxidase (GSH-Px): Activity is determined by measuring the rate of oxidation of reduced glutathione to oxidized glutathione, coupled to the oxidation of NADPH by glutathione reductase.
Signaling Pathways in Iron Metabolism
Cellular iron homeostasis is tightly regulated by a complex network of signaling pathways to ensure adequate iron supply while preventing toxicity. The primary regulatory system involves the iron-responsive element (IRE)/iron-regulatory protein (IRP) system.[1][20][21]
When intracellular iron levels are low, IRPs bind to IREs on the messenger RNA (mRNA) of proteins involved in iron metabolism. This binding stabilizes the mRNA of transferrin receptor 1 (TfR1), leading to increased iron uptake, and blocks the translation of ferritin mRNA, reducing iron storage. Conversely, when iron levels are high, IRPs do not bind to IREs, resulting in the degradation of TfR1 mRNA and the translation of ferritin mRNA, thereby decreasing iron uptake and increasing storage. The form of iron supplement may influence the dynamics of this regulatory system by affecting the rate and magnitude of the increase in the intracellular labile iron pool.
Conclusion
The choice between this compound and non-encapsulated iron sources for the treatment of iron deficiency anemia involves a trade-off between bioavailability, tolerability, and cost. While ferrous sulfate is an effective and inexpensive option, its utility is often hampered by gastrointestinal side effects. This compound, in both its intravenous and microencapsulated oral forms, offers a potentially better-tolerated alternative with a controlled iron release mechanism that may mitigate oxidative stress. The comparable bioavailability of microencapsulated this compound to ferrous sulfate, coupled with its improved side effect profile, makes it a promising option for oral iron supplementation. Intravenous this compound remains a critical tool for rapid iron repletion in patients who cannot tolerate or do not respond to oral therapies. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to further evaluate and innovate in the field of iron supplementation.
References
- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 2. researchgate.net [researchgate.net]
- 3. Video: The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]
- 4. graphviz.org [graphviz.org]
- 5. wwwn.cdc.gov [wwwn.cdc.gov]
- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. lornajane.net [lornajane.net]
- 9. sketchviz.com [sketchviz.com]
- 10. researchgate.net [researchgate.net]
- 11. who.int [who.int]
- 12. mdpi.com [mdpi.com]
- 13. Recovery from dietary iron deficiency anaemia in rats by the intake of microencapsulated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. academicjournals.org [academicjournals.org]
- 17. Serum Iron Test: Purpose, Procedure, and Results [healthline.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. Biomarkers of oxidative stress for in vivo assessment of toxicological effects of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Establishment of an Iron Deficiency Model by Iron Depletion in Pregnant Rats [besjournal.com]
- 22. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]
- 23. Effectiveness of AOS–iron on iron deficiency anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Potential of Alginate Encapsulated this compound Microemulsions to Ameliorate Iron Deficiency in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Rat Model for Iron Deficiency Anemia (IDA) | DSI595Ra02 | Rattus norvegicus (Rat) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 27. Oxidative stress markers and antioxidant status after oral iron supplementation to very low birth weight infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. EXECUTIVE SUMMARY - WHO guideline on use of ferritin concentrations to assess iron status in individuals and populations - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Structure Analysis of Ferric Saccharate Nanoparticles
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Ferric saccharate, a complex of polynuclear iron (III)-oxyhydroxide in sucrose, is a widely utilized intravenous formulation for the treatment of iron deficiency anemia.[1] These formulations are colloidal solutions of nanoparticles, each consisting of an iron-oxyhydroxide core surrounded by a carbohydrate shell.[2] A thorough understanding of the nanoparticle's core structure is paramount for ensuring the safety, efficacy, and manufacturing consistency of these complex drug products.[3] The physicochemical properties of the iron core, such as its size, crystallinity, and morphology, significantly influence the nanoparticle's in vivo behavior, including iron release kinetics, macrophage uptake, and potential toxicity.[2] This guide provides a comprehensive overview of the analytical techniques and experimental protocols used to characterize the core structure of this compound nanoparticles.
Core Composition and Crystalline Structure
The core of this compound nanoparticles is primarily composed of iron(III) oxyhydroxide.[4][5] Various studies have identified the crystalline structure of the core to be akin to the mineral polymorph akaganeite (β-FeOOH).[2][4][6] However, depending on the manufacturing process and specific formulation, other phases such as lepidocrocite (γ-FeOOH) or even an amorphous structure have been reported.[7] The presence of chloride ions is often noted, consistent with the tunnel-containing structure of akaganeite.[6]
Quantitative Core Characteristics
The dimensions and molecular weight of the iron core are critical parameters that are extensively studied. Below is a summary of typical quantitative data reported for this compound nanoparticles.
| Parameter | Reported Value(s) | Analytical Technique(s) | Reference(s) |
| Core Diameter | 2 - 7 nm | Cryo-TEM, TEM, XRD, SAXS | [3][4][5][6] |
| ~3 ± 2 nm | TEM, XRD | [2][5][6] | |
| 2.92 ± 0.01 nm | TEM | [5] | |
| 2.77 ± 0.63 nm | TEM | [5] | |
| Crystallite Size | 4.6 nm | XRD | [6] |
| Overall Particle Diameter | 8 - 30 nm | DLS | [2] |
| 7 ± 4 nm | TEM | [5][6] | |
| Molecular Weight | 41 - 43 kDa | SEC | [2] |
Key Experimental Protocols for Core Analysis
A multi-technique approach is essential for a comprehensive analysis of the nanoparticle core. The following sections detail the methodologies for the most critical analytical techniques.
Transmission Electron Microscopy (TEM)
Objective: To determine the size, morphology, and size distribution of the iron core. Cryogenic TEM (cryo-TEM) is particularly valuable as it preserves the native state of the nanoparticles, preventing aggregation and deformation that can occur during sample preparation at room temperature.[3][8]
Detailed Experimental Protocol (Cryo-TEM):
-
Sample Preparation:
-
The this compound solution is applied to a TEM grid (e.g., lacey carbon film on a copper grid).
-
The grid is blotted to create a thin film of the solution.
-
The grid is rapidly plunged into a cryogen (e.g., liquid ethane cooled by liquid nitrogen) to vitrify the sample, preserving the nanoparticles in their hydrated state.
-
-
Imaging:
-
The vitrified sample is transferred to a cryo-TEM holder and inserted into the transmission electron microscope, maintaining the sample at cryogenic temperatures throughout the imaging process.
-
Images are acquired using a low electron dose to minimize radiation damage to the sample.
-
-
Data Analysis:
-
The diameters of a statistically significant number of individual nanoparticle cores are measured from the acquired micrographs using image analysis software.
-
A size distribution histogram is generated, and the average core size and standard deviation are calculated.
-
Visualization of Experimental Workflow:
X-ray Diffraction (XRD)
Objective: To identify the crystalline phase of the iron oxyhydroxide core and to estimate the average crystallite size.
Detailed Experimental Protocol:
-
Sample Preparation:
-
The this compound solution is lyophilized (freeze-dried) to obtain a powder sample.
-
The powder is packed into a sample holder.
-
-
Data Acquisition:
-
The sample is mounted in an X-ray diffractometer.
-
A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
-
Data Analysis:
-
The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data) to identify the crystalline phase (e.g., akaganeite).
-
The Scherrer equation can be used to estimate the average crystallite size from the broadening of the diffraction peaks.
-
Visualization of Logical Relationships in XRD Analysis:
References
- 1. Physicochemical and structural characterization of iron-sucrose formulations: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated Quantitative Assessment and Comprehensive Physicochemical Characterization of Pharmaceutical-Grade Intravenous Iron Colloidal Complex: Iron Sucrose [nrfhh.com]
- 3. Core size determination and structural characterization of intravenous iron complexes by cryogenic transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes of structural, magnetic and spectroscopic properties of microencapsulated iron sucrose nanoparticles in saline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemie.uni-muenchen.de [chemie.uni-muenchen.de]
- 7. Structural characterization of iron oxide/hydroxide nanoparticles in nine different parenteral drugs for the treatment of iron deficiency anaemia by electron diffraction (ED) and X-ray powder diffraction (XRPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Ferric Saccharate: Chemical Properties, Synthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferric saccharate, clinically known as iron sucrose, is a widely utilized intravenous iron preparation for the treatment of iron-deficiency anemia, particularly in patients with chronic kidney disease. This technical guide provides a comprehensive overview of its chemical identity, manufacturing, and analytical characterization. Furthermore, it delves into its mechanism of action and explores a key signaling pathway influenced by its administration, offering valuable insights for researchers and drug development professionals in the field of iron metabolism and therapy.
Chemical Identifiers and Properties
This compound is a complex of polynuclear iron (III)-hydroxide in sucrose. Due to its polymeric nature and complex structure, it is characterized by a range of chemical identifiers. The most commonly associated CAS Registry Number for the clinically used form, iron sucrose, is 8047-67-4 .
Table 1: Chemical Identifiers for this compound (Iron Sucrose)
| Identifier | Value | Source(s) |
| CAS Registry Number | 8047-67-4 | [1][2][3] |
| UNII (Unique Ingredient Identifier) | FZ7NYF5N8L | [1][4] |
| EC Number | 232-464-7 | [1] |
| Synonyms | Iron Sucrose, Saccharated Iron Oxide, Ferric Hydroxide Sucrose Complex, Venofer® | [1][2][3] |
Table 2: Physicochemical Properties of Iron Sucrose Injection
| Property | Value | Source(s) |
| Molecular Weight (Weight-Average, Mw) | 34,000–60,000 Daltons | [5][6] |
| Appearance of Injection | Dark brown, colloidal solution | [7] |
| pH of Injection | 10.5–11.1 | [7] |
| Osmolarity of Injection | 1150–1350 mOsmol/L | [7] |
| Iron Content | Typically 20 mg/mL | [7] |
| Sucrose Content | Approximately 30% w/v (300 mg/mL) | [4] |
Experimental Protocols
Synthesis of Iron Sucrose Complex
The synthesis of iron sucrose involves the formation of a polynuclear iron (III)-hydroxide core that is stabilized by a carbohydrate shell of sucrose. The following is a representative protocol derived from publicly available patents and scientific literature.
Objective: To synthesize a stable, colloidal iron sucrose complex suitable for intravenous administration.
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Sucrose
-
Water for Injection (WFI)
-
Hydrochloric acid (for pH adjustment)
Methodology:
-
Preparation of Ferric Hydroxide Colloid:
-
An aqueous solution of a ferric salt, such as ferric chloride, is reacted with an aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide) under controlled temperature (5–35°C).[6]
-
The pH is carefully maintained between 3.5 and 7.0 to precipitate ferric oxyhydroxide.[6][8]
-
The resulting ferric hydroxide colloid is washed to remove excess salts.
-
-
Formation of the Iron Sucrose Complex:
-
The prepared ferric hydroxide colloid is added to a sucrose solution in WFI.[1]
-
The pH of the mixture is raised to a range of 9.5 to 12.0 using a base like sodium hydroxide.[9]
-
The reaction mixture is heated to a temperature between 80°C and 100°C to facilitate the complexation and polymerization process.[9] The mixture is typically held at this temperature for a specified duration (e.g., 4 hours) while monitoring the pH.[10]
-
-
Purification and Final Formulation:
-
The resulting iron sucrose solution is cooled.
-
Purification can be achieved through methods like diafiltration or ultrafiltration to remove unreacted sucrose and salts.[5]
-
The pH of the final solution is adjusted to the target range of 10.5–11.1.[7][11]
-
The final product is sterilized, typically by filtration, and filled into single-dose vials.[11]
-
Characterization and Quality Control Protocols
3.2.1 Molecular Weight Determination by Size Exclusion Chromatography (SEC-HPLC)
Objective: To determine the weight-average molecular weight (Mw) and molecular weight distribution of the iron sucrose complex.
Methodology:
-
System: High-Performance Liquid Chromatography (HPLC) system with a refractive index detector.
-
Column: A suitable gel permeation chromatography (GPC) or size exclusion chromatography (SEC) column packed with a hydrophilic stationary phase (e.g., cross-linked agarose/dextran).
-
Mobile Phase: An aqueous buffer, such as 0.9% sodium chloride solution.[12]
-
Calibration: The system is calibrated using dextran standards of known molecular weights.[12]
-
Sample Preparation: The iron sucrose injection is diluted with the mobile phase to an appropriate concentration.[12]
-
Analysis: The sample is injected into the system, and the elution profile is recorded. The molecular weight is calculated based on the retention time relative to the calibration curve. The weight-average molecular weight should fall within the range of 34,000 to 60,000 Da.[5][6]
3.2.2 Determination of Total and Labile Iron Content
Objective: To quantify the total iron content and the amount of weakly-bound or free iron (labile iron), which can be associated with toxicity.
Methodology for Total Iron:
-
Redox Potentiometry/Atomic Absorption Spectrometry (AAS): The total iron content is determined after acidic digestion of the complex to release all iron in its ionic form. The concentration is then measured using techniques like redox potentiometry or AAS, which should conform to the label claim (typically 95.0% to 105.0%).[4][7]
Methodology for Labile Iron (Fe(II) and Fe(III)):
-
Voltammetry: A voltammetric method at a hanging dropping mercury electrode (HDME) can be used for the determination of Fe(II) and Fe(III) in the formulation. This method is sensitive to low molecular weight iron complexes.[13]
-
Ion Chromatography: An alternative method involves chelation ion chromatography with post-column derivatization using 4-(2-pyridylazo) resorcinol (PAR) and detection at 530 nm. This allows for the separation and quantification of Fe(II) and Fe(III).[14]
In Vitro Cellular Uptake and Signaling Pathway Analysis
Objective: To investigate the cellular uptake of iron sucrose and its effect on endothelial cell activation.
Methodology:
-
Cell Culture:
-
Human Aortic Endothelial Cells (HAECs) are cultured in appropriate media (e.g., Endothelial Cell Growth Medium) supplemented with growth factors and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.
-
-
Iron Sucrose Treatment:
-
Confluent HAECs are treated with varying concentrations of iron sucrose (e.g., 80 and 160 µg/mL) for different time points (e.g., 4 hours).
-
-
Western Blotting for Adhesion Molecule Expression:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against VCAM-1 and ICAM-1. After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10][15][16]
-
-
NF-κB Activation Assay:
-
Nuclear Extraction: Following iron sucrose treatment, nuclear extracts are prepared from the HAECs.
-
ELISA-based Assay: The activation of NF-κB (p65 subunit) is quantified using a DNA-binding ELISA kit. This assay measures the amount of active p65 in the nuclear extracts that can bind to a consensus DNA sequence immobilized on a microplate.[10][17]
-
Mechanism of Action and Cellular Signaling
Pharmacokinetics and Iron Delivery
Following intravenous administration, the iron sucrose complex is taken up by the reticuloendothelial system (RES), primarily in the liver, spleen, and bone marrow.[9] Within the macrophages of the RES, the complex is dissociated into iron and sucrose.[18] The iron is then released and binds to transferrin, the body's primary iron transport protein.[12] Transferrin-bound iron is subsequently delivered to the bone marrow for incorporation into hemoglobin during erythropoiesis.[19]
Table 3: Pharmacokinetic Parameters of Iron Sucrose in Healthy Adults
| Parameter | Value | Source(s) |
| Elimination Half-life | ~6 hours | [20] |
| Total Clearance | 1.2 L/h | [20] |
| Apparent Volume of Distribution (Steady State) | 7.9 L | [20] |
Signaling Pathway: Iron-Induced Endothelial Activation
Recent research has indicated that intravenous iron preparations can induce oxidative stress and activate inflammatory pathways in endothelial cells. One such pathway involves the activation of NF-κB, a key transcription factor in inflammation.
Workflow for Iron Sucrose-Induced Endothelial Activation
Caption: Iron sucrose uptake by endothelial cells leading to increased expression of adhesion molecules via NADPH oxidase and NF-κB signaling.
This pathway suggests that iron sucrose administration can lead to the upregulation of NADPH oxidase (NOx), resulting in increased production of reactive oxygen species (ROS).[21] ROS, in turn, can activate the NF-κB signaling cascade. Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including those for the adhesion molecules ICAM-1 (Intercellular Adhesion Molecule-1) and VCAM-1 (Vascular Cell Adhesion Molecule-1).[10][21] The increased expression of these molecules on the endothelial cell surface can facilitate the adhesion of leukocytes, a critical step in the initiation of inflammatory responses and potentially atherogenesis.
Conclusion
This compound (iron sucrose) remains a cornerstone in the management of iron-deficiency anemia. A thorough understanding of its chemical properties, synthesis, and analytical characterization is crucial for ensuring product quality, safety, and efficacy. The elucidation of its interaction with cellular signaling pathways, such as the NF-κB pathway in endothelial cells, opens new avenues for research into the broader biological effects of intravenous iron therapy. This guide provides a foundational resource for scientists and clinicians working to optimize iron therapies and mitigate potential off-target effects.
References
- 1. US7674780B2 - Iron sucrose complexes and method of manufacture thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. nrfhh.com [nrfhh.com]
- 5. patents.justia.com [patents.justia.com]
- 6. US8030480B2 - Cost-effective process for preparation of manufacture of iron sucrose - Google Patents [patents.google.com]
- 7. Iron Sucrose Injection [drugfuture.com]
- 8. patents.justia.com [patents.justia.com]
- 9. WO2009078037A2 - Novel process for the preparation of iron sucrose complex - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103340827B - Iron sucrose injection and preparation method thereof - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
- 13. An analytical method for Fe(II) and Fe(III) determination in pharmaceutical grade iron sucrose complex and sodium ferric gluconate complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Determination of Iron ( III ) and Iron ( II ) from Iron Sucrose Injection and Iron Polymaltose by Ion Chromatography | Semantic Scholar [semanticscholar.org]
- 15. ICAM-1 Clustering on Endothelial Cells Recruits VCAM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 17. raybiotech.com [raybiotech.com]
- 18. researchgate.net [researchgate.net]
- 19. Iron Sucrose Analysis | Drug Bound Iron Measurement | ICP-MS [lambda-cro.com]
- 20. ijpab.com [ijpab.com]
- 21. amphastar.com [amphastar.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Ferric Saccharate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of ferric saccharate and its iron components in various biological matrices. The protocols are designed to be a practical resource for laboratory personnel involved in preclinical and clinical studies of intravenous iron therapies.
Introduction
This compound is a complex of polynuclear iron (III)-hydroxide in sucrose. It is administered intravenously to treat iron deficiency anemia. Accurate quantification of the drug-bound iron, as well as its distribution and metabolism, is crucial for pharmacokinetic and toxicokinetic studies. This document outlines three common analytical methods for this purpose: Spectrophotometry, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) with Ultrafiltration, and High-Performance Liquid Chromatography (HPLC).
Metabolic Fate of this compound
Following intravenous administration, this compound is primarily taken up by the cells of the reticuloendothelial system (RES), predominantly macrophages.[1][2][3] Within the macrophages, the iron-carbohydrate complex is processed in endolysosomes, leading to the release of iron from the sucrose shell.[1][2] The released iron can then be stored intracellularly as ferritin or exported from the cell into the plasma via the iron transporter protein, ferroportin.[3][4] In the plasma, the iron binds to transferrin, which transports it to the bone marrow for incorporation into hemoglobin in developing red blood cells.[3][5]
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the study, such as the need to differentiate between different iron species, the required sensitivity, and the available equipment.
| Parameter | Spectrophotometry | ICP-MS with Ultrafiltration | HPLC with UV Detection |
| Analyte(s) | Total Iron, Transferrin-Bound Iron | Drug-Bound Iron, Free Iron, Transferrin-Bound Iron | Total Iron (as Ferrioxamine) |
| Principle | Colorimetric reaction | Elemental analysis by mass | Chromatographic separation and UV detection of a chelated complex |
| Linearity Range | 10 - 500 µg/dL[6] | 5 - 500 ng/mL[7] | 2.5 - 500 µM[8] |
| LLOQ | ~10 µg/dL[6] | 5 ng/mL[7] | 1.29 µM[8] |
| LOD | ~12 µg/dL[6] | Not specified | 0.42 µM[8] |
| Recovery | Not specified | >90% (inferred) | 91 - 102%[9] |
| Sample Throughput | High | Medium | Medium |
| Specificity | Indirect for drug-bound iron | High for different iron species | High for total iron |
| Instrumentation | Spectrophotometer | ICP-MS, Centrifuge with ultrafiltration units | HPLC with UV detector |
Experimental Protocols
Spectrophotometric Quantification of Total Iron and Transferrin-Bound Iron
This method indirectly determines the concentration of this compound by measuring total iron (TI) and transferrin-bound iron (TBI). The drug-bound iron is then calculated as the difference between TI and TBI.[5][10]
Protocol for Total Iron (Ferrozine Method): [6][11][12]
-
Reagent Preparation:
-
Iron Buffer (Reagent 1): Acetate buffer (pH 4.5) containing a reducing agent like hydroxylamine hydrochloride (≤ 220 mM).[6]
-
Color Reagent (Reagent 2): Ferrozine solution (≤ 15 g/L).[6]
-
Iron Standard: Prepare a stock solution of iron (e.g., from ferrous chloride) and create a series of calibration standards (e.g., 10 to 500 µg/dL).[6]
-
-
Sample Preparation:
-
Assay Procedure (Manual):
-
To a test tube, add 1.0 mL of the working reagent (a mixture of Reagent 1 and Reagent 2 as per manufacturer's instructions).
-
Add 200 µL of the sample, standard, or blank (deionized water).
-
Mix and incubate for 10 minutes at room temperature or 5 minutes at 37°C.[12]
-
Measure the absorbance at 562 nm against a reagent blank.[14]
-
-
Calculation:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the total iron concentration in the sample from the calibration curve.
-
Protocol for Transferrin-Bound Iron: [10]
-
Sample Preparation:
-
Use a solid-phase extraction (SPE) column (e.g., polyimine-based) to separate transferrin-bound iron from free and drug-bound iron.
-
Apply the serum sample to the SPE column. The transferrin-bound iron will be retained.
-
Wash the column to remove unbound iron species.
-
-
Elution and Quantification:
-
Elute the transferrin-bound iron from the column using an appropriate buffer.
-
Quantify the iron in the eluate using the Ferrozine method described above.
-
ICP-MS with Ultrafiltration for Drug-Bound Iron
This method allows for the direct quantification of this compound-associated iron by separating it from smaller iron species based on molecular weight.[7][15]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Understanding the kinetics of macrophage uptake and the metabolic fate of iron-carbohydrate complexes used for iron deficiency anemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. “Pumping iron”—how macrophages handle iron at the systemic, microenvironmental, and cellular levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. archem.com.tr [archem.com.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of total and transferrin-bound iron in human serum for pharmacokinetic studies of iron-sucrose formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medichem-me.com [medichem-me.com]
- 12. atlas-medical.com [atlas-medical.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. matarvattensektionen.se [matarvattensektionen.se]
- 15. [PDF] Determination of Non-Transferrin Bound Iron, Transferrin Bound Iron, Drug Bound Iron and Total Iron in Serum in a Rats after IV Administration of Sodium Ferric Gluconate Complex by Simple Ultrafiltration Inductively Coupled Plasma Mass Spectrometric Detection | Semantic Scholar [semanticscholar.org]
Application Notes: Using Ferric Saccharate in Cell Culture for Modeling Cellular Iron Status
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an indispensable micronutrient for cellular proliferation and function, acting as a critical cofactor in processes ranging from oxygen transport and energy metabolism to DNA synthesis and repair. Dysregulation of iron homeostasis is implicated in numerous pathologies. Iron deficiency is the world's most common nutritional disorder, while iron overload is characteristic of genetic conditions like hemochromatosis and can result from frequent blood transfusions. Consequently, robust in vitro models are essential for studying the cellular mechanisms of iron metabolism and for developing novel therapeutic strategies.
While iron deficiency is typically modeled in cell culture using iron-chelating agents (e.g., Deferoxamine, DFO) or iron-depleted media, these approaches can have off-target effects. Ferric saccharate (also commonly known as iron sucrose) is a stable, polynuclear iron(III)-hydroxide complex with a sucrose carbohydrate shell. It is clinically used to treat iron-deficiency anemia intravenously. In the context of cell culture, it serves as a reliable method to deliver iron to cells, making it an excellent tool for modeling cellular responses to iron supplementation and iron overload, rather than deficiency.[1] Understanding the cellular response to iron loading with this compound provides a crucial counterpart to iron deficiency studies, allowing for a comprehensive investigation of iron homeostasis.
These application notes provide detailed protocols for utilizing this compound to study the effects of iron loading in cultured cells and contrast this with a standard protocol for inducing an iron-deficient state.
Mechanism of Action & Key Signaling Pathways
Parenterally administered iron complexes like this compound are primarily taken up by cells of the mononuclear phagocyte system.[2] In vitro, the uptake mechanism can involve endocytosis. Once internalized, the complex is processed within the acidic environment of lysosomes, leading to the release of ferric iron. This iron can then be utilized by the cell, incorporated into ferritin for storage, or exported.
The intracellular iron level is a master regulator of several signaling pathways:
-
IRP/IRE System: The Iron Regulatory Protein (IRP)/Iron Responsive Element (IRE) system is the primary post-transcriptional control mechanism. In iron-deficient cells, IRPs bind to IREs on mRNAs, stabilizing the transferrin receptor 1 (TfR1) mRNA (increasing iron uptake) and blocking the translation of ferritin mRNA (decreasing iron storage). In iron-replete cells, iron binds to IRPs, preventing their interaction with IREs, which leads to TfR1 mRNA degradation and ferritin translation.
-
Hypoxia-Inducible Factor (HIF) Pathway: The stability of HIFs, particularly HIF-1α and HIF-2α, is regulated by iron-dependent prolyl hydroxylases (PHDs).[3][4] Under iron-deficient conditions (or hypoxia), PHD activity is inhibited, leading to HIF-α stabilization.[3] Stabilized HIF-α translocates to the nucleus and promotes the transcription of genes involved in iron uptake, such as the Divalent Metal Transporter 1 (DMT1).[5][6] Conversely, high intracellular iron levels promote HIF-α degradation.
By using this compound to modulate intracellular iron, researchers can directly probe these and other iron-sensitive signaling networks.
Data Presentation: In Vitro Models of Cellular Iron Status
The following tables summarize key quantitative parameters for modeling different states of cellular iron.
Table 1: Comparison of In Vitro Models for Iron Deficiency and Iron Loading
| Parameter | Iron Deficiency Model | Iron Supplementation/Overload Model | Key Cellular Consequences |
| Agent | Deferoxamine (DFO) | This compound / Iron Sucrose | DFO chelates intracellular iron; this compound delivers iron. |
| Typical Concentration | 10 - 100 µM | 50 - 500 µM | Concentrations are cell-type dependent and should be optimized. |
| Incubation Time | 12 - 48 hours | 1 - 24 hours | Shorter times for uptake, longer for downstream effects. |
| Primary Readout | Increased TfR1 expression, HIF-1α/2α stabilization | Increased ferritin synthesis, cellular iron content | Reflects the cell's attempt to acquire or store iron. |
| Expected Pathway Effect | Activation of IRP binding, stabilization of HIF-α subunits | Release of IRPs from IREs, degradation of HIF-α subunits | Shows the switch in cellular iron-sensing machinery. |
Table 2: Reported In Vitro Concentrations of Ferric/Iron Complexes and Observed Effects
| Compound | Cell Line | Concentration | Incubation Time | Observed Effect | Source |
| Iron Sucrose | HepG2 | Clinically relevant dilutions | Not specified | Increased intracellular Reactive Oxygen Species (ROS). Non-toxic in neutral red assay. | [7][8] |
| Ferric Nitrate | Various Cancer Lines | 0.5 mg/mL | Not specified | Increased magnetophoretic mobility, indicating iron uptake. | [9] |
| Ferric Ammonium Citrate (FAC) | Various Cancer Lines | 0.5 mM | Not specified | Increased magnetophoretic mobility; less effect on viability than ferric nitrate. | [9] |
| Ferrous Sulfate (FeSO₄) | U343MGa (Astrocytic) | 640 µg/mL | 24 hours (treatment) | Long-term (96h) cytotoxicity and increased micronucleus frequency. | |
| Ferric Chloride (FeCl₃) | Caco-2 | 0.25 - 5.0 mmol/L | 22 - 24 hours | Dose-dependent decrease in cell viability; less toxic than Fe(II). | [10] |
| Iron Oxide Nanoparticles | Not specified | 0.06 mg Fe/mL | 24 hours | High cytotoxicity (>50% cell death). | [11] |
Experimental Protocols
Protocol 1: Induction of an Iron-Deficient State using Deferoxamine (DFO)
This protocol provides a standard method to create a cellular model of iron deficiency, which can serve as a comparator for iron-loading studies.
Materials:
-
Selected cell line (e.g., HepG2, SH-SY5Y, H9C2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Deferoxamine mesylate (DFO) powder
-
Sterile, nuclease-free water
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., cell lysis buffer, RNA extraction kit, antibodies)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
DFO Stock Solution: Prepare a 100 mM stock solution of DFO by dissolving the powder in sterile, nuclease-free water. Filter-sterilize through a 0.22 µm filter and store at -20°C in aliquots.
-
Treatment: The following day, remove the culture medium. Add fresh complete medium containing the desired final concentration of DFO (a typical starting range is 20-100 µM). Include a vehicle control (medium with an equivalent volume of sterile water).
-
Incubation: Incubate the cells for 12 to 24 hours at 37°C and 5% CO₂. The optimal time should be determined empirically.
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS. The cells are now ready for downstream analysis, such as protein extraction for Western blotting (to detect HIF-1α stabilization) or RNA extraction for qPCR (to measure TfR1 mRNA levels).
Protocol 2: Modeling Iron Loading using this compound
This protocol details the use of this compound to deliver a controlled amount of iron to cultured cells.
Materials:
-
Selected cell line (e.g., Caco-2, HepG2)
-
Complete culture medium
-
This compound solution (clinical grade or research grade)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., cell lysis buffer, ferritin ELISA kit, MTT assay kit)
Procedure:
-
Cell Seeding: Plate cells as described in Protocol 1. For Caco-2 cells, allow 11-12 days post-seeding for differentiation into a polarized monolayer.[12]
-
This compound Working Solution: this compound is typically supplied as a solution with a known iron concentration (e.g., 20 mg/mL elemental iron). Prepare fresh working solutions by diluting the stock in a complete culture medium to the desired final concentrations. A suggested starting range is 50 µM, 100 µM, and 250 µM of elemental iron.
-
Treatment: Remove the existing culture medium and replace it with the medium containing this compound. Include a no-iron control (fresh medium only).
-
Incubation: Incubate the cells for a desired period. For uptake studies, a shorter incubation of 1-4 hours may be sufficient.[2] For studies on downstream gene expression or protein synthesis, a longer incubation of 24 hours may be necessary.
-
Cell Viability Assessment (Optional but Recommended): To ensure that the chosen concentrations are not cytotoxic, perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel. Ferric compounds are generally less acutely toxic than ferrous salts.[10]
-
Harvesting and Analysis:
-
After incubation, wash the cells three times with ice-cold PBS to remove surface-bound iron.
-
Lyse the cells using an appropriate buffer.
-
The resulting cell lysate can be used to quantify intracellular iron storage via a ferritin-specific ELISA, a highly sensitive marker of iron uptake.
-
Alternatively, lysates can be used for Western blotting (ferritin, ferroportin) or RNA analysis (ferritin, TfR1).
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental logic and the key molecular pathway involved in cellular iron sensing.
References
- 1. New rat models of iron sucrose-induced iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hypoxia-Inducible Factors Link Iron Homeostasis and Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of iron homeostasis by the hypoxia-inducible transcription factors (HIFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-2alpha, but not HIF-1alpha, promotes iron absorption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIF-2α, but not HIF-1α, promotes iron absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro study on the effects of iron sucrose, ferric gluconate and iron dextran on redox-active iron and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iron transport in cancer cell culture suspensions measured by cell magnetophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Availability and toxicity of Fe(II) and Fe(III) in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caco-2 Cell Acquisition of Dietary Iron(III) Invokes a Nanoparticulate Endocytic Pathway | PLOS One [journals.plos.org]
Application Notes and Protocols for Ferric Saccharate Encapsulation with Alginate Coating via Emulsification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the encapsulation of ferric saccharate within an alginate coating using the emulsification method. This technique is designed to enhance the bioavailability of iron and minimize the common organoleptic issues associated with iron supplementation.
Introduction
Iron deficiency is a widespread nutritional disorder, and oral iron supplementation is a common treatment. However, direct administration of iron salts can lead to poor bioavailability and undesirable side effects such as a metallic taste and gastrointestinal discomfort.[1] Microencapsulation of iron compounds, such as this compound, in a protective alginate matrix offers a promising solution to these challenges.[2][3]
The emulsification/external gelation method is a versatile technique for producing small, spherical microcapsules with a narrow size distribution.[1] This method involves creating an emulsion of an aqueous alginate/ferric saccharate solution in an oil phase, followed by the addition of a cross-linking agent (e.g., calcium chloride) to induce gelation of the alginate droplets, thereby entrapping the this compound core.[1] The resulting alginate-coated microcapsules can protect the iron core from interacting with food components and the acidic environment of the stomach, allowing for a more controlled release in the intestine where iron absorption primarily occurs.[3]
Key Advantages of this Method:
-
Improved Bioavailability: Encapsulation enhances the absorption of iron in the gastrointestinal tract.[2][4]
-
Masked Taste and Odor: The alginate coating effectively masks the unpleasant metallic taste of iron.
-
Reduced Gastric Irritation: The protective coating minimizes direct contact of iron with the stomach lining.
-
Controlled Release: The formulation allows for targeted release of iron in the small intestine.[3]
Experimental Protocols
Materials
-
Sodium Alginate (medium viscosity)
-
This compound
-
Calcium Chloride (CaCl₂)
-
Vegetable Oil (e.g., sunflower oil, soybean oil)
-
Surfactant (e.g., Tween 80)
-
Deionized Water
-
Methanol (optional, for particle size reduction)[1]
-
Sodium Chloride (NaCl) (optional, for increasing ionic strength)[1]
Equipment
-
Homogenizer or high-speed mechanical stirrer
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
-
Centrifuge
-
Freeze-dryer or oven for drying
-
Particle size analyzer
-
Spectrophotometer for encapsulation efficiency determination
Preparation of Alginate-Ferric Saccharate Solution (Aqueous Phase)
-
Prepare a 1.5% (w/v) sodium alginate solution by dissolving 1.5 g of sodium alginate in 100 ml of deionized water with gentle heating and stirring until a homogenous solution is formed.
-
Dissolve 0.798 g of this compound in the sodium alginate solution. This corresponds to a coating-to-core ratio of approximately 70:30.[1]
-
Stir the mixture until the this compound is completely dissolved.
Emulsification and Microcapsule Formation
-
Prepare the oil phase by dissolving a surfactant (e.g., 2.5 g of Tween 80) in 500 ml of vegetable oil. This results in a water-to-oil ratio of 1:5 and a surfactant-to-oil ratio of 0.5:100.[1]
-
Add the aqueous alginate-ferric saccharate solution dropwise to the oil phase while stirring at a controlled speed (e.g., 900 rpm) for 20 minutes to form a water-in-oil (W/O) emulsion.[1]
-
After the emulsion is stable, add a cross-linking solution (e.g., 0.1 M Calcium Chloride) to the emulsion while continuing to stir at a lower speed (e.g., 100 rpm).[1] The calcium ions will diffuse to the surface of the alginate droplets, causing cross-linking and the formation of insoluble calcium alginate microcapsules.
-
Allow the cross-linking process to proceed for a specified time (e.g., 30 minutes).
Washing and Drying of Microcapsules
-
Separate the microcapsules from the oil phase by centrifugation.
-
Wash the collected microcapsules multiple times with deionized water to remove any residual oil and unreacted calcium chloride. The supernatant can be collected to determine the amount of non-encapsulated this compound for calculating encapsulation efficiency.[1]
-
Dry the washed microcapsules using a suitable method such as freeze-drying or oven drying at a low temperature.
Characterization of Microcapsules
-
Particle Size and Morphology: Analyze the size distribution and surface morphology of the dried microcapsules using a particle size analyzer and scanning electron microscopy (SEM).
-
Encapsulation Efficiency (EE): Determine the amount of this compound encapsulated within the microcapsules. This can be calculated indirectly by measuring the amount of free this compound in the washing supernatant using a spectrophotometer. The formula for EE is: EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
In Vitro Release Study: Simulate the gastrointestinal tract conditions to evaluate the release profile of this compound from the microcapsules.
-
Incubate a known amount of microcapsules in simulated gastric fluid (e.g., pH 1.2) for a specific period (e.g., 2 hours).
-
Subsequently, transfer the microcapsules to simulated intestinal fluid (e.g., pH 6.8 or 7.4) and continue the incubation.[3][5]
-
At predetermined time intervals, withdraw samples from the release medium and measure the concentration of released this compound using a suitable analytical method (e.g., spectrophotometry).
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the encapsulation of this compound in alginate microcapsules using the emulsification method.
| Parameter | Condition | Result | Reference |
| Particle Size | Stirring Speed: 100 rpm | Wider distribution | [1] |
| Stirring Speed: 900 rpm | Irregular morphology | [1] | |
| CaCl₂ Concentration: 0.1 M | Smooth, homogeneous | [1] | |
| Encapsulation Efficiency | Varied Iron Concentration (8–20 mg/g) | Reduced with higher iron | [3] |
| Increased Maltodextrin-Alginate Ratio | Increased efficiency | [3] | |
| Emulsification Method | Up to 74.85% | [3] | |
| Drug Loading Capacity | Increased Iron and Alginate Concentration | Improved loading | [3] |
| In Vitro Release | pH 1.2 (Simulated Gastric Fluid) | Slower release | [3] |
| pH 6.8 (Simulated Intestinal Fluid) | Faster release | [3] | |
| pH 7.4 | Slower release than pH 2 | [5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound encapsulation.
Proposed Cellular Uptake Pathway
Caption: Proposed cellular uptake of iron from alginate microcapsules.
References
- 1. academicjournals.org [academicjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potential of Alginate Encapsulated this compound Microemulsions to Ameliorate Iron Deficiency in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel alginate nanoparticles for the simultaneous delivery of iron and folate: a potential nano-drug delivery system for anaemic patients - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
Application Note: In Vitro Iron Release Kinetics of Ferric Saccharate Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intravenous (IV) iron-carbohydrate complexes are nanoparticle prodrugs used to treat iron-deficiency anemia.[1][2] These formulations consist of a polynuclear ferric iron oxyhydroxide core stabilized by a carbohydrate shell.[1][3] Ferric saccharate, also known as iron sucrose, is a widely used IV iron formulation.[4] The therapeutic efficacy and safety of these complexes are highly dependent on their physicochemical properties, which govern the rate of iron release.[3][5] An ideal formulation prevents the rapid release of labile iron to avoid toxicity while ensuring iron is bioavailable for uptake by macrophages of the reticuloendothelial system (RES) and subsequent incorporation into hemoglobin and ferritin stores.[6][7]
Studying the in vitro iron release kinetics is a critical step in the characterization and quality control of this compound complexes. It provides essential insights into the stability of the complex and helps predict its in vivo behavior.[8] This application note details a robust protocol for assessing the in vitro iron release kinetics from this compound complexes using a dialysis membrane method, followed by colorimetric quantification of the released iron.
Principle of the Method
The in vitro iron release study is performed using a dialysis-based method.[9] The this compound complex is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO). This bag is then submerged in a larger volume of a release medium that simulates physiological conditions (e.g., phosphate-buffered saline, pH 7.4).[10] The large molecular weight iron-carbohydrate complex is retained inside the dialysis bag, while any released, smaller molecular weight iron species can diffuse across the semipermeable membrane into the external release medium.[11][12] Aliquots of the release medium are collected at predetermined time intervals, and the concentration of released iron is quantified. This allows for the construction of an iron release profile over time.
For iron quantification, the Ferrozine assay is a sensitive and reliable colorimetric method.[13][14] In this assay, any ferric iron (Fe³⁺) in the sample is first reduced to ferrous iron (Fe²⁺) by a reducing agent like ascorbic acid.[15] The resulting Fe²⁺ then forms a stable, magenta-colored complex with the Ferrozine reagent, which can be measured spectrophotometrically at approximately 560 nm.[16][17] The absorbance is directly proportional to the concentration of iron in the sample.[18]
Experimental Protocols
Protocol: In Vitro Iron Release using Dialysis
3.1.1 Materials and Reagents
-
This compound complex solution
-
Dialysis tubing (e.g., MWCO 12-14 kDa)[11]
-
Dialysis clips
-
Release Medium: Phosphate-Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer and stir bars
-
Beakers or flasks (e.g., 500 mL)
-
Incubator or water bath set to 37°C
-
Pipettes and sterile tips
-
Deionized water
3.1.2 Procedure
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length (e.g., 10-15 cm). Hydrate the membrane by soaking it in deionized water for at least 30 minutes as per the manufacturer's instructions.[9]
-
Sample Preparation: Accurately pipette a known volume and concentration of the this compound solution (e.g., 5 mL of a 20 mg/mL iron solution) into the prepared dialysis bag.
-
Seal the Dialysis Bag: Securely seal both ends of the dialysis bag using dialysis clips, ensuring no leakage.[9]
-
Set up the Release System: Place a defined volume of the pre-warmed (37°C) PBS release medium into a beaker (e.g., 400 mL). Place a magnetic stir bar in the beaker and set it on a magnetic stirrer at a low, constant speed (e.g., 100 rpm) to ensure uniform mixing without creating a vortex.[9]
-
Initiate the Release Study: Submerge the sealed dialysis bag containing the sample into the release medium. Ensure the entire bag is covered by the buffer. Start a timer immediately. Cover the beaker to prevent evaporation.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a fixed volume of the release medium (e.g., 2 mL) for iron quantification.[4]
-
Maintain Sink Conditions: After each sampling, replenish the release medium with an equal volume of fresh, pre-warmed PBS to maintain a constant volume and ensure sink conditions.
-
Sample Storage: Store the collected samples appropriately (e.g., at 4°C) until analysis. If samples are turbid, they should be clarified by centrifugation before quantification.[16]
Protocol: Quantification of Released Iron using Ferrozine Assay
3.2.1 Materials and Reagents
-
Collected samples from the release study
-
Iron standard solution (e.g., 100 µg/dL)[15]
-
Buffer Reagent (R1): Acetate buffer (pH ~4.8) containing a reducing agent (e.g., Ascorbic Acid) and a protein denaturant.[15][18]
-
Color Reagent (R2): Ferrozine solution (e.g., 40 mmol/L).[15]
-
Microplate reader or spectrophotometer capable of reading absorbance at 560 nm.[16]
-
96-well microplate or cuvettes.
3.2.2 Procedure
-
Prepare Standards: Create a calibration curve by preparing a series of dilutions from the iron standard stock solution (e.g., 0, 5, 10, 20, 50, 100 µg/dL) using the release medium (PBS) as the diluent.
-
Assay Setup (Microplate Method):
-
Pipette 200 µL of the Buffer Reagent (R1) into each well of the microplate.[16]
-
Add 40 µL of the blank (PBS), each standard, or the collected samples into the appropriate wells.[16]
-
Mix gently and incubate for 5-10 minutes at room temperature to allow for the complete reduction of Fe³⁺ to Fe²⁺.[15][16]
-
-
Color Development:
-
Add a specific volume of the Color Reagent (R2) to each well (refer to kit instructions, e.g., 40 µL).
-
Mix and incubate for at least 5 minutes at room temperature to allow for color development. The color is typically stable for at least 30 minutes.[15]
-
-
Measure Absorbance: Read the absorbance of each well at 560 nm using a microplate reader.[16]
-
Calculate Iron Concentration:
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve to determine the iron concentration in the unknown samples.
-
Calculate the cumulative amount and percentage of iron released at each time point, correcting for the removed sample volume and the initial amount of iron in the dialysis bag.
-
Data Presentation
Quantitative data from the iron release study should be summarized for clear interpretation and comparison.
Table 1: Representative In Vitro Cumulative Iron Release from this compound in PBS (pH 7.4) at 37°C
| Time (hours) | Cumulative Iron Released (mg) | Cumulative Release (%) |
| 0.5 | 1.2 | 1.2% |
| 1 | 2.5 | 2.5% |
| 2 | 4.8 | 4.8% |
| 4 | 8.9 | 8.9% |
| 8 | 15.5 | 15.5% |
| 12 | 21.3 | 21.3% |
| 24 | 30.1 | 30.1% |
| Note: Data are hypothetical and for illustrative purposes only. Actual results will vary based on the specific formulation and experimental conditions. |
Table 2: Comparison of Ferrous Iron Content in Different IV Iron Formulations
| IV Iron Formulation | Average Ferrous Iron [Fe(II)] Content (% of Total Iron) |
| Iron Sucrose | 10 - 15%[19] |
| Ferric Carboxymaltose | 1.4%[19] |
| Iron Dextran | < 1%[19] |
| Iron Gluconate | 1 - 2%[19] |
| Source: Adapted from published data.[19] This highlights the inherent differences in the stability and composition of various iron complexes. |
Visualizations
Diagrams are provided to illustrate the experimental workflow and the factors that influence iron release.
Caption: Workflow for In Vitro Iron Release Kinetics Study.
Caption: Key Factors Influencing Iron Release Kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Iron-carbohydrate complexes treating iron anaemia: Understanding the nano-structure and interactions with proteins through orthogonal characterisation [infoscience.epfl.ch]
- 3. researchgate.net [researchgate.net]
- 4. Determination of iron sucrose (Venofer) or iron dextran (DexFerrum) removal by hemodialysis: an in-vitrostudy | springermedizin.de [springermedizin.de]
- 5. Integrated Quantitative Assessment and Comprehensive Physicochemical Characterization of Pharmaceutical-Grade Intravenous Iron Colloidal Complex: Iron Sucrose [nrfhh.com]
- 6. mdpi.com [mdpi.com]
- 7. US8058076B2 - In-vitro method for testing bioequivalence of iron-sucrose formulation - Google Patents [patents.google.com]
- 8. In vitro and in vivo DFO-chelatable labile iron release profiles among commercially available intravenous iron nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. atlas-medical.com [atlas-medical.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. Reductive release of ferritin iron: a kinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. diagnosticum.hu [diagnosticum.hu]
- 19. Ferrous iron content of intravenous iron formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fortifying Cell Culture Media with Ferric Saccharate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an indispensable trace element in cell culture media, playing a pivotal role in fundamental cellular processes such as respiration, DNA synthesis, and metabolism.[1] In the biopharmaceutical industry, particularly in the production of monoclonal antibodies (mAbs) using Chinese Hamster Ovary (CHO) cells, optimizing media composition is critical for enhancing cell growth, viability, and protein yield.[2][3] While traditionally delivered via transferrin in serum-containing media, the shift towards serum-free and chemically defined media necessitates the use of alternative iron supplements.
Ferric saccharate, also known as iron sucrose, is a complex of polynuclear iron (III)-hydroxide in sucrose. It is a stable, water-soluble compound that serves as an effective source of ferric iron for cultured cells.[4] The carbohydrate shell minimizes the release of large amounts of free ionic iron, which can catalyze the formation of reactive oxygen species (ROS) and induce oxidative stress, potentially leading to cellular damage and reduced product quality.[3][5] These application notes provide a comprehensive guide to utilizing this compound for the fortification of cell culture media, with a focus on CHO cells and monoclonal antibody production.
Data Presentation: Comparative Effects of Iron Supplementation
The following tables summarize quantitative data on the effects of different iron sources on CHO cell culture performance. While direct comprehensive data for this compound in CHO mAb production is limited in publicly available literature, the data for other iron compounds provide a valuable benchmark.
Table 1: Effect of Iron Source and Concentration on CHO Cell Growth and Viability
| Iron Source | Cell Line | Concentration | Peak Viable Cell Density (VCD) (% of Control) | Viability (% of Control) | Reference |
| Ferric Ammonium Citrate (FAC) | CHO K1 | 2 mg Fe/L | 100% | 100% | [6] |
| Ferric Ammonium Citrate (FAC) | CHO K1 | 10 mg Fe/L | ~110% | ~100% | [6] |
| Ferric Ammonium Citrate (FAC) | CHO K1 | 50 mg Fe/L | ~120% | ~95% | [6] |
| Ferric Ammonium Citrate (FAC) | CHO K1 | 100 mg Fe/L | ~125% | ~90% | [6] |
| Ferric Citrate (FC) | CHO-K1 | 2 mM | >90% | >90% | [7] |
| Ferrous Sulfate | CHO | 100-500 µM | Enhanced Cell Growth | - | [8] |
Table 2: Effect of Iron Supplementation on Monoclonal Antibody Titer in CHO Cells
| Iron Source | Cell Line | Concentration | mAb Titer (% of Control/Increase) | Reference |
| Ferric Ammonium Citrate (FAC) | CHO K1 | 10 mg Fe/L | ~110% | [6] |
| Ferric Ammonium Citrate (FAC) | CHO K1 | 50 mg Fe/L | ~125% | [6] |
| Ferric Ammonium Citrate (FAC) | CHO K1 | 100 mg Fe/L | ~130% | [6] |
| Iron and Sodium Citrate | CHO | 0.1-0.5 mM Iron | 30-40% increase | [2] |
| Ferric Nitrate | CHO | 50 µM | Improved mAb productivity | [9] |
| Ferric Nitrate | CHO | 100 µM | Improved mAb productivity | [9] |
Signaling Pathways and Cellular Uptake
Iron homeostasis is tightly regulated within the cell. The cellular uptake of iron from iron-carbohydrate complexes like this compound is thought to occur primarily through endocytosis.[10] Once internalized, the complex is broken down in endosomes, and the released iron is transported into the cytoplasm. This non-transferrin bound iron (NTBI) uptake pathway is an important mechanism for iron acquisition in serum-free cultures.[11]
Excess intracellular iron can lead to oxidative stress through the Fenton reaction, where Fe²⁺ reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals. This can impact cell viability and product quality.[3] However, cells possess adaptive mechanisms to cope with increased iron levels, including the upregulation of iron storage proteins like ferritin and antioxidant defense systems.[12] Understanding these pathways is crucial for optimizing iron supplementation strategies.
Caption: Cellular uptake and metabolic pathways of this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound (pharmaceutical grade or suitable for cell culture)
-
Cell culture grade water (e.g., WFI or equivalent)
-
Sterile conical tubes (50 mL)
-
Sterile 0.22 µm filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the this compound in cell culture grade water to a concentration of 20 mg/mL of elemental iron.[6]
-
Gently mix by inversion or slow vortexing until the powder is completely dissolved. The solution should be a clear, dark brown liquid.
-
Sterile-filter the stock solution using a 0.22 µm filter into a sterile conical tube.
-
Store the stock solution at 2-8°C, protected from light. For long-term storage, prepare single-use aliquots and store at -20°C.
Protocol 2: Fortification of Cell Culture Media and Optimization of this compound Concentration
Materials:
-
CHO cells adapted to serum-free, chemically defined media
-
Basal cell culture medium (iron-deficient formulation recommended for initial optimization)
-
This compound stock solution (from Protocol 1)
-
Shake flasks or multi-well plates for cell culture
-
Cell counting device (e.g., automated cell counter or hemocytometer)
-
Trypan blue solution
Procedure:
-
Prepare a series of cell culture media with varying final concentrations of elemental iron from the this compound stock solution. A suggested range for initial testing is 10 µM to 500 µM.[8]
-
Seed CHO cells at a density of 0.3 x 10⁶ cells/mL into the different media formulations. Include a control group with the basal medium without additional iron supplementation.
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO₂, appropriate agitation).
-
Monitor cell growth and viability daily for the duration of the culture (typically 10-14 days for a fed-batch process).
-
To determine viable cell density and viability, take a representative sample from each culture.
-
Mix the cell suspension with an equal volume of trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a cell counting device.
-
-
Plot the viable cell density and percent viability over time for each this compound concentration.
-
The optimal concentration of this compound is the one that supports the highest viable cell density and maintains high viability throughout the culture period.
Caption: Workflow for optimizing this compound in CHO cell culture.
Protocol 3: Quantification of Monoclonal Antibody Production
Materials:
-
Cell culture supernatants collected from Protocol 2
-
ELISA kit for human IgG (or the specific mAb isotype)
-
96-well ELISA plates
-
Plate reader
Procedure (General ELISA Protocol):
-
Coat a 96-well ELISA plate with a capture antibody specific for the mAb. Incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Add diluted cell culture supernatants and a standard curve of known mAb concentrations to the plate. Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG). Incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the enzyme substrate (e.g., TMB). A color change will occur.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the mAb concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound presents a promising alternative for iron fortification in chemically defined cell culture media, particularly for the large-scale production of monoclonal antibodies in CHO cells. Its structure allows for a more controlled release of iron, potentially mitigating the detrimental effects of oxidative stress associated with other iron supplements. The protocols outlined in these application notes provide a framework for the systematic evaluation and optimization of this compound supplementation to enhance cell culture performance and productivity. Further studies are warranted to fully elucidate the specific cellular responses of CHO cells to this compound and to establish its benefits over other commonly used iron sources in biopharmaceutical manufacturing.
References
- 1. Cellular iron uptake, trafficking and metabolism: Key molecules and mechanisms and their roles in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of iron and sodium citrate in animal protein-free CHO cell culture medium on cell growth and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncovering the dynamics of cellular responses induced by iron-carbohydrate complexes in human macrophages using quantitative proteomics and phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ambic.org [ambic.org]
- 10. selleckchem.com [selleckchem.com]
- 11. The role of endocytic pathways in cellular uptake of plasma non-transferrin iron - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of iron addition on mAb productivity and oxidative stress in Chinese hamster ovary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating Ferric Saccharate to Targeting Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric saccharate, an iron-carbohydrate complex, is a nanomedicine primarily used for the intravenous treatment of iron-deficiency anemia. Its structure consists of a polynuclear iron (III)-hydroxide core stabilized by a shell of sucrose molecules. The sucrose shell is characterized as a diffuse and dynamic layer, which presents challenges for direct chemical conjugation without compromising the stability of the complex.[1][2]
These application notes provide a comprehensive protocol for the functionalization and subsequent conjugation of targeting ligands to this compound. The presented methodology involves a surface modification step to introduce reactive functional groups, enabling the attachment of a wide range of targeting moieties such as antibodies, peptides, or small molecules. This targeted delivery approach has the potential to enhance the therapeutic efficacy and specificity of this compound-based nanocarriers for various biomedical applications, including targeted drug delivery and molecular imaging.
Principle of the Method
Direct conjugation to the sucrose molecules on the surface of this compound is challenging due to the nature of the sucrose shell. Therefore, a more robust and widely applicable strategy is to first apply a surface coating to the this compound nanoparticles. This protocol details a two-step surface modification process:
-
Silica Coating: A thin layer of silica (silicon dioxide) is deposited onto the surface of the this compound nanoparticles. This silica shell provides a stable and biocompatible surface with reactive silanol groups (-Si-OH).
-
Amination: The silica-coated nanoparticles are then treated with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups (-NH2) onto the surface.
Once the this compound is amine-functionalized, standard bioconjugation chemistries can be employed to attach targeting ligands. This protocol focuses on the use of EDC/NHS chemistry for coupling carboxyl-containing ligands to the surface amines.
Experimental Protocols
Materials and Reagents
-
This compound solution
-
Tetraethyl orthosilicate (TEOS)
-
Ammonium hydroxide (NH4OH)
-
Ethanol (200 proof)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Targeting ligand with a carboxyl group (e.g., carboxyl-terminated peptide, antibody with available carboxyl groups)
-
Quenching solution (e.g., hydroxylamine, Tris buffer)
-
Deionized (DI) water
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Ultrasonicator
-
Dialysis tubing or centrifugal filter units
Protocol 1: Surface Modification of this compound
1.1 Silica Coating of this compound
-
In a flask, disperse a known concentration of this compound in a mixture of ethanol and DI water.
-
Add ammonium hydroxide to the solution and stir for 15 minutes at room temperature.
-
Slowly add TEOS to the stirring solution.
-
Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
Collect the silica-coated this compound nanoparticles by centrifugation.
-
Wash the nanoparticles several times with ethanol and then with DI water to remove unreacted reagents.
-
Resuspend the silica-coated nanoparticles in DI water.
1.2 Amination of Silica-Coated this compound
-
Disperse the silica-coated this compound nanoparticles in ethanol.
-
Add APTES to the suspension and stir at room temperature for 2-4 hours.
-
Collect the amine-functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles thoroughly with ethanol to remove excess APTES, followed by washing with DI water.
-
Resuspend the amine-functionalized this compound (FS-NH2) in an appropriate buffer (e.g., MES buffer for the next step).
Protocol 2: Conjugation of Targeting Ligand to Amine-Functionalized this compound (FS-NH2) using EDC/NHS Chemistry
This protocol describes the coupling of a ligand containing a carboxyl group to the amine-functionalized nanoparticles.
-
Activation of the Targeting Ligand:
-
Dissolve the carboxyl-containing targeting ligand in MES buffer (pH 5.0-6.0).
-
Add a fresh solution of EDC and Sulfo-NHS to the ligand solution. The molar ratio of EDC/Sulfo-NHS to the ligand should be optimized, but a starting point is typically 10:25:1 (Ligand:EDC:Sulfo-NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Add the amine-functionalized this compound (FS-NH2) suspension to the activated ligand solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., hydroxylamine or Tris buffer) to the reaction mixture to deactivate any unreacted NHS-esters.
-
Incubate for 15-30 minutes.
-
-
Purification of the Conjugate:
-
Purify the this compound-ligand conjugate from unreacted ligand and crosslinkers using dialysis or centrifugal filtration.
-
Resuspend the final conjugate in a suitable storage buffer (e.g., PBS).
-
Characterization of this compound-Ligand Conjugates
Thorough characterization of the synthesized conjugates is crucial to ensure successful conjugation and to understand their physicochemical properties.
| Parameter | Method | Purpose | Typical Values |
| Size and Size Distribution | Dynamic Light Scattering (DLS) | To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles at each stage of modification and conjugation. An increase in size is expected after each step. | This compound: 2-10 nmFS-Silica: 10-50 nm increaseFS-NH2: Minor size changeFS-Ligand: Further increase depending on ligand size |
| Surface Charge | Zeta Potential Measurement | To monitor changes in surface charge, confirming successful surface modification. Amine functionalization should result in a positive shift in zeta potential. | This compound: NegativeFS-NH2: PositiveFS-Ligand: Will depend on the pI of the ligand |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the core-shell structure of the nanoparticles and assess their morphology and aggregation state. | Provides qualitative confirmation of coating and morphology. |
| Confirmation of Functionalization | Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS) | To confirm the presence of silica and amine groups on the nanoparticle surface. | Appearance of Si-O-Si and N-H peaks. |
| Quantification of Ligand Conjugation | UV-Vis Spectroscopy, Fluorescence Spectroscopy (if ligand is fluorescent), or specific protein/peptide quantification assays (e.g., BCA assay for antibodies) | To determine the amount of ligand conjugated to the nanoparticles. | Varies depending on the ligand and conjugation efficiency. Results can be expressed as µg of ligand per mg of iron. |
Cellular Uptake and Signaling Pathways
Targeted nanoparticles are typically internalized by cells through receptor-mediated endocytosis. The specific pathway depends on the targeting ligand and the cell type. Common pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[3][4][5]
Upon internalization, the nanoparticles are trafficked through the endo-lysosomal pathway. The acidic environment of the late endosomes and lysosomes can facilitate the degradation of the iron-carbohydrate complex, leading to the release of iron.
Visualizations
Figure 1: Experimental workflow for the conjugation of a targeting ligand to this compound.
Figure 2: Signaling pathway for cellular uptake of a targeted this compound conjugate.
References
- 1. Iron-carbohydrate complexes treating iron anaemia: Understanding the nano-structure and interactions with proteins through orthogonal characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Exploring cellular uptake of iron oxide nanoparticles associated with rhodium citrate in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Ferric Saccharate as a Precursor for Iron Oxide Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ferric Saccharate as an Iron-Carbohydrate Complex
This compound, commonly known as iron sucrose, is a nanoparticle-based intravenous therapeutic used for the treatment of iron deficiency anemia. These complexes consist of a polynuclear iron(III)-oxyhydroxide core stabilized by a carbohydrate shell. This structure allows for the safe delivery of iron in a form that minimizes the release of free iron into the bloodstream. While this compound itself is a nanomedicine, its use as a starting precursor for the synthesis of other types of iron oxide nanoparticles (such as magnetite, Fe₃O₄, or maghemite, γ-Fe₂O₃) for applications like targeted drug delivery is not a widely documented or standard laboratory procedure.
The synthesis of superparamagnetic iron oxide nanoparticles (SPIONs) for drug delivery typically involves the use of simpler iron salts, such as iron chlorides or oleates, which allow for greater control over the size, morphology, and magnetic properties of the resulting nanoparticles. However, it is theoretically plausible to convert iron-carbohydrate complexes like this compound into iron oxide nanoparticles through thermal decomposition or calcination. This process would involve heating the this compound complex to a temperature high enough to burn off the organic saccharate component, leaving behind the iron oxide core.
This document provides a proposed, theoretical protocol for the synthesis of iron oxide nanoparticles from this compound, followed by detailed, established protocols for the synthesis of iron oxide nanoparticles using standard precursors.
Proposed Protocol: Iron Oxide Nanoparticle Synthesis from this compound via Thermal Decomposition (Calcination)
Objective: To synthesize iron oxide nanoparticles by the thermal decomposition of this compound.
Materials:
-
This compound complex (e.g., from a commercially available source)
-
Furnace or tube furnace with temperature control
-
Ceramic crucible
-
Inert gas (e.g., nitrogen or argon), optional for controlling oxidation state
-
Deionized water
-
Ethanol
-
Sonication bath
-
Centrifuge
Procedure:
-
Place a known amount of this compound powder into a ceramic crucible.
-
Place the crucible in a furnace.
-
For the synthesis of hematite (α-Fe₂O₃), heat the sample in the presence of air. For magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃), an inert atmosphere (e.g., nitrogen or argon) is recommended to control the oxidation state of the iron.
-
Slowly ramp the temperature to the desired calcination temperature. Based on general principles, a temperature range of 300-600°C can be explored. The final particle size and crystallinity will be dependent on the temperature and duration of calcination.
-
Hold the sample at the target temperature for a set duration (e.g., 1-4 hours).
-
Allow the furnace to cool down to room temperature.
-
The resulting powder consists of iron oxide nanoparticles.
-
To disperse the nanoparticles, add a suitable solvent (e.g., deionized water or ethanol) and sonicate the mixture.
-
Wash the nanoparticles by repeated centrifugation and redispersion in fresh solvent to remove any impurities.
-
Dry the final product for storage or redisperse in a suitable solvent for further use.
dot
Quantification of Ferric Saccharate Uptake in Caco-2 Cells: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron deficiency remains a global health challenge, necessitating the development of bioavailable and well-tolerated iron supplements. Ferric saccharate is a complex of ferric iron used in the treatment of iron-deficiency anemia. Understanding its absorption at the cellular level is crucial for optimizing its formulation and efficacy. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, serves as a valuable in vitro model for studying intestinal iron absorption.[1][2] This application note provides detailed protocols for quantifying the uptake of this compound in Caco-2 cells and discusses the potential cellular mechanisms involved.
Quantitative Data Summary
The bioavailability of iron from various sources can be compared using the Caco-2 cell model. While specific quantitative data for this compound uptake is not extensively published in direct comparison to other iron forms in a standardized Caco-2 assay, its relative bioavailability is considered to be high. One study reported its relative bioavailability to be 74% of that of ferrous sulfate. The following tables summarize findings for other iron compounds, which can serve as a benchmark for studies on this compound.
Table 1: Relative Bioavailability of Different Iron Compounds
| Iron Compound | Relative Bioavailability (%) vs. Ferrous Sulfate | Solubility |
| This compound | 74 | Poorly water-soluble, soluble in dilute acid |
| Ferric Orthophosphate | 25-32 | Water-insoluble, poorly acid-soluble |
| Ferric Pyrophosphate | 21-74 | Water-insoluble, poorly acid-soluble |
| Ferrous Citrate | 74 | Low |
| Ferrous Tartrate | 62 | Low |
Data compiled from multiple sources for comparative purposes.
Table 2: Example of Quantitative Iron Uptake in Caco-2 Cells (for a different iron formulation)
| Iron Formulation (0.5 mg/mL) | Iron Concentration in Apical Compartment (µg/mL) after 60 min | Iron Concentration in Basolateral Compartment (µg/mL) after 60 min |
| Ferro Supremo (encapsulated iron) | 30.17 ± 10.21 | 4 times more efficient transport than FeSO₄ |
| Ferrous Sulfate (FeSO₄) | 246 ± 50.9 | - |
This data from a study on an encapsulated iron formulation demonstrates the type of quantitative results that can be obtained.[3]
Experimental Protocols
Caco-2 Cell Culture and Differentiation
A standardized Caco-2 cell culture protocol is fundamental for reproducible iron uptake studies.
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Collagen-coated permeable supports (e.g., Transwell® inserts) for 6- or 12-well plates.
-
Cell culture flasks, plates, and other standard laboratory equipment.
Protocol:
-
Cell Seeding: Seed Caco-2 cells onto collagen-coated permeable supports at a density of approximately 1.8 x 10⁵ cells/mL.[3]
-
Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Differentiation: Maintain the cell culture for 11-12 days post-seeding to allow for spontaneous differentiation into a polarized monolayer exhibiting characteristics of small intestinal enterocytes.[3] The culture medium should be replaced every 2-3 days.
-
Serum Starvation: Approximately 16-24 hours before the iron uptake experiment, replace the growth medium with a serum-free medium (e.g., MEM without FBS) to minimize external influences on iron transport.[3]
This compound Treatment and Uptake Assay
This protocol describes the application of this compound to the apical side of the Caco-2 cell monolayer and the subsequent quantification of iron uptake.
Materials:
-
Differentiated Caco-2 cell monolayers on permeable supports.
-
This compound solution of known concentration.
-
Control iron solution (e.g., ferrous sulfate with ascorbic acid).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Phosphate-buffered saline (PBS) with 2 mM EDTA.[3]
-
Cell lysis buffer.
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for iron quantification.
Protocol:
-
Preparation: Wash the Caco-2 cell monolayers once with pre-warmed transport buffer.
-
Treatment: Add the this compound solution (at the desired concentration, e.g., 200 µM) to the apical compartment of the permeable supports.[2][3] Include a negative control (transport buffer only) and a positive control (e.g., ferrous sulfate).
-
Incubation: Incubate the cells for 1 hour at 37°C.[3]
-
Washing: After the incubation period, remove the iron-containing medium from the apical compartment. Wash the cell monolayer three times with PBS-EDTA (2 mM) to remove any iron loosely bound to the cell surface.[3]
-
Lysate Collection: Add fresh, iron-free medium and incubate for an additional 23 hours to allow for ferritin formation, an indirect measure of iron uptake.[3] Alternatively, for direct iron quantification, lyse the cells immediately after the washing step.
-
Quantification:
Signaling Pathways and Visualization
The uptake of iron by intestinal cells is a complex process involving multiple pathways. While ferrous iron (Fe²⁺) is primarily absorbed via the Divalent Metal Transporter 1 (DMT1), ferric iron (Fe³⁺) is thought to utilize a separate pathway.[4][5] Given that this compound contains ferric iron, its uptake may involve the following steps:
-
Reduction: A portion of the ferric iron may be reduced to ferrous iron at the apical membrane by duodenal cytochrome B (DcytB) before being transported by DMT1.[6][7]
-
Direct Ferric Iron Uptake: A distinct pathway for ferric iron has been proposed, involving β₃-integrin and mobilferrin.[5][8]
-
Endocytosis: Particulate forms of iron can be taken up via endocytosis, a process that may also be relevant for complex iron formulations.[9]
Experimental Workflow for this compound Uptake Quantification
References
- 1. The use of Caco-2 cells as an in vitro method to study bioavailability of iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pathways of iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Iron uptake and transport across physiological barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms involved in intestinal iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor-mediated uptake of ferritin-bound iron by human intestinal Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting "Ferric saccharate" aggregation in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferric saccharate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What could be the cause?
A1: Aggregation of this compound nanoparticles is the most likely cause of cloudiness or precipitation. This can be triggered by several factors, including:
-
Incorrect pH: this compound solutions are most stable at a high pH, typically between 10.0 and 11.5.[1] A lower pH can lead to the destabilization of the colloidal complex.
-
High Temperature: Exposure to elevated temperatures can cause the breakdown of the iron-carbohydrate complex, leading to aggregation.[2][3]
-
Presence of Electrolytes: High concentrations of electrolytes, such as sodium chloride, can disrupt the stability of the colloidal particles, causing them to aggregate.[2]
-
Improper Dilution: Diluting the this compound solution with an incompatible diluent or to a concentration below 1 mg/mL can lead to instability.[4] It is often recommended to dilute with a 5% glucose solution or 0.9% sodium chloride.[2][4]
-
Aging: Over time, especially under suboptimal storage conditions, the this compound complex can degrade, leading to the formation of aggregates.
Q2: What is the recommended pH range for a stable this compound solution?
A2: The recommended pH range for a stable this compound solution is between 10.0 and 11.5.[1] Maintaining the solution within this alkaline range is crucial for preventing the precipitation of ferric hydroxide and ensuring the integrity of the iron-saccharide complex.
Q3: Can I heat my this compound solution to aid dissolution?
A3: While gentle heating during the initial preparation can be part of the manufacturing process, excessive or prolonged heating of a prepared this compound solution should be avoided.[1][5] High temperatures can lead to the degradation of the complex and subsequent aggregation.[2] If you need to aid dissolution, consider sonication as a gentler alternative.[6]
Q4: How can I detect and quantify aggregation in my this compound solution?
A4: Several analytical techniques can be used to detect and quantify aggregation:
-
Visual Inspection: The simplest method is to visually check for any cloudiness, turbidity, or visible precipitates against a light and dark background.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in the solution and can effectively detect the formation of larger aggregates.
-
Size Exclusion Chromatography (SEC-HPLC): SEC can separate particles based on their size, allowing for the quantification of different aggregate species.[7]
-
Asymmetrical Flow Field-Flow Fractionation (AF4): AF4 is another powerful technique for separating and characterizing nanoparticles and their aggregates.[7]
-
Spectrophotometry: An increase in absorbance at higher wavelengths (e.g., in the visible range) can indicate increased turbidity due to aggregation.
Troubleshooting Guide
Issue: Observation of Precipitate or Cloudiness
This workflow outlines the steps to troubleshoot aggregation in your this compound solution.
Quantitative Data Summary
The stability of this compound solutions is highly dependent on several key parameters. The table below summarizes the critical quantitative data for maintaining a stable solution.
| Parameter | Recommended Range/Value | Consequence of Deviation | Reference(s) |
| pH | 10.0 - 11.5 | Lower pH leads to precipitation of ferric hydroxide and aggregation. | [1] |
| Iron Concentration | 18 - 22 mg/mL (for injections) | Higher concentrations may increase aggregation risk. | [1] |
| Dilution Concentration | > 1 mg/mL | Dilution below this may lead to instability. | [4] |
| Storage Temperature | Room Temperature (avoid freezing) | High temperatures (>40°C) can cause destabilization. | [1][2][3] |
| NaCl Concentration | < 2.5% | Higher concentrations can induce aggregation. | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stock this compound Solution
This protocol is a generalized procedure based on common manufacturing principles for preparing a this compound stock solution.
-
Sucrose Solution Preparation: Dissolve sucrose in water for injection (WFI) to create a concentrated solution.
-
Alkalization: Add a sodium hydroxide or sodium carbonate solution to the sucrose solution and heat to 80-120°C with stirring for 1-4 hours.[5]
-
Iron Salt Addition: Prepare an aqueous solution of a ferric salt (e.g., ferric chloride).
-
Complexation: Slowly add the ferric salt solution to the heated alkaline sucrose solution while maintaining the temperature and pH. The pH should be controlled within the range of 9-12.[8]
-
Heating and Maturation: Continue heating the mixture at a controlled temperature (e.g., 106-125°C) for several hours (10-30 hours) to ensure complete complexation.[8]
-
Purification (Optional): Use activated carbon to remove impurities, followed by filtration.[1][5]
-
Concentration and pH Adjustment: Concentrate the solution to the desired iron content (e.g., 20-25 mg/mL) and adjust the final pH to 10.0-11.5.[1]
-
Sterilization: Sterilize the final solution, for example, by filtration through a 0.22 µm filter.[1][5]
Protocol 2: Analysis of Aggregation by Dynamic Light Scattering (DLS)
This protocol outlines the general steps for analyzing aggregation using DLS.
-
Sample Preparation:
-
Ensure the this compound solution is at the desired concentration. If necessary, dilute a small aliquot with an appropriate, filtered diluent (e.g., WFI or the same buffer the sample is in) to a concentration suitable for DLS analysis (typically in the low mg/mL range).
-
Filter the diluted sample through a low-binding syringe filter (e.g., 0.22 µm) to remove any extraneous dust particles.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up and stabilize according to the manufacturer's instructions.
-
Select an appropriate measurement temperature, typically room temperature unless investigating temperature-dependent effects.
-
-
Measurement:
-
Carefully transfer the filtered sample into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including the number of runs and duration of each run.
-
Initiate the measurement.
-
-
Data Analysis:
-
The instrument software will generate a particle size distribution report.
-
Look for the presence of multiple peaks. A single, narrow peak indicates a monodisperse sample, while the appearance of a second peak at a larger size or a broadening of the main peak suggests the presence of aggregates.
-
Record the Z-average diameter and the Polydispersity Index (PDI). An increase in these values over time or between different sample preparations can indicate increased aggregation.
-
Signaling Pathways and Logical Relationships
Factors Leading to this compound Aggregation
The following diagram illustrates the key factors that can lead to the destabilization and subsequent aggregation of this compound nanoparticles in an aqueous solution.
References
- 1. CN1739531A - this compound injection for treating iron-deficiency anemia and its prepn process - Google Patents [patents.google.com]
- 2. Pharmaceutical stability of colloidal saccharated iron oxide injection in normal saline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. CN103040730A - Iron sucrose injection and preparation method thereof - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ES2392453T3 - Process for the preparation of polynuclear ferric-saccharide hydroxide complexes - Google Patents [patents.google.com]
Optimizing "Ferric saccharate" stability in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of ferric saccharate in various buffer solutions.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its stability in buffer solutions important?
This compound is a complex of ferric (Fe³⁺) iron with sucrose. It is commonly used as an intravenous iron supplement to treat iron deficiency anemia. The stability of the this compound complex in solution is critical to ensure its therapeutic efficacy and safety. Instability can lead to the formation of aggregates, precipitation of iron, and the release of free iron, which can cause adverse effects.
2. What are the key factors that influence the stability of this compound solutions?
The stability of this compound, a colloidal solution, is primarily influenced by:
-
pH: this compound is most stable in alkaline conditions (pH 8.0–10.5). It is unstable in acidic environments (pH 4.0–6.0), which can lead to aggregation and precipitation.[1]
-
Electrolytes: High concentrations of electrolytes, such as sodium chloride, can destabilize the colloidal suspension, causing aggregation and the release of free iron ions.[1]
-
Temperature: this compound is stable at room temperature and up to 50°C. However, prolonged exposure to higher temperatures can lead to destabilization and aggregation.
-
Buffer Composition: The type of buffer and its components can interact with the this compound complex, affecting its stability.
3. Which buffer systems are commonly used for this compound stability studies?
Phosphate, citrate, and acetate buffers are frequently used in pharmaceutical and biological research to maintain a stable pH. However, their compatibility with this compound can vary.
4. How does pH affect the appearance and particle size of this compound solutions?
In acidic conditions (pH 4.0-6.0), this compound solutions can become unstable, leading to the formation of larger particles and visible precipitation. In the stable alkaline range (pH 8.0-10.0), the solution should appear as a clear, dark brown liquid with colloidal particle diameters typically between 10 and 20 nm.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and stability testing of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness upon dissolving this compound in buffer. | Acidic pH of the buffer: this compound is unstable in acidic conditions. | Ensure the final pH of the solution is within the stable range of 8.0-10.5. Adjust the buffer pH accordingly before adding the this compound. |
| High ionic strength of the buffer: High salt concentrations can disrupt the colloidal nature of this compound. | Use buffers with a lower ionic strength. If high ionic strength is necessary for the experiment, consider the potential for instability and monitor the solution closely for any changes. | |
| Increase in particle size or polydispersity index (PDI) over time as measured by Dynamic Light Scattering (DLS). | Aggregation of this compound nanoparticles: This can be caused by suboptimal pH, high electrolyte concentration, or elevated temperature. | Review the buffer composition and pH to ensure it is within the optimal range. Control the temperature of the experiment. If aggregation persists, consider using a stabilizing agent, though this may interfere with the intended experiment. |
| Dust or contaminants in the sample: DLS is highly sensitive to large particles, which can skew the results. | Filter the buffer and the final this compound solution through an appropriate syringe filter (e.g., 0.22 µm) before DLS measurement. Ensure cuvettes are clean.[2] | |
| Inconsistent or high readings of free iron in the solution. | Degradation of the this compound complex: This can be a result of instability, leading to the release of ferric ions. | Verify the stability of your this compound solution under the experimental conditions (pH, temperature, buffer). Prepare fresh solutions for each experiment if stability is a concern over time. |
| Interference with the analytical method: Components of the buffer or degradation products may interfere with the colorimetric or chromatographic method used to determine free iron. | Run appropriate controls and blanks to identify any interfering substances. Validate the analytical method for your specific sample matrix. |
Experimental Protocols
Preparation of Buffer Solutions
Detailed protocols for preparing common buffer solutions are provided below. All reagents should be of analytical grade, and deionized water should be used.
1. Phosphate Buffer (0.1 M, pH 7.4)
-
Stock Solution A: 0.2 M Monobasic Sodium Phosphate (NaH₂PO₄) - Dissolve 27.6 g of NaH₂PO₄ in 1 L of deionized water.
-
Stock Solution B: 0.2 M Dibasic Sodium Phosphate (Na₂HPO₄) - Dissolve 28.4 g of Na₂HPO₄ in 1 L of deionized water.
-
Working Solution: Mix 19 mL of Stock Solution A and 81 mL of Stock Solution B. Adjust the pH to 7.4 using a pH meter and by adding small amounts of either stock solution. Dilute to a final volume of 200 mL with deionized water to obtain a 0.1 M phosphate buffer.
2. Citrate Buffer (0.1 M, pH 4.5)
-
Stock Solution A: 0.1 M Citric Acid - Dissolve 21.01 g of citric acid monohydrate in 1 L of deionized water.
-
Stock Solution B: 0.1 M Sodium Citrate - Dissolve 29.41 g of trisodium citrate dihydrate in 1 L of deionized water.
-
Working Solution: Mix 32.5 mL of Stock Solution A and 17.5 mL of Stock Solution B. Adjust the pH to 4.5 using a pH meter. Dilute to a final volume of 100 mL with deionized water.
3. Acetate Buffer (0.1 M, pH 5.0)
-
Stock Solution A: 0.1 M Acetic Acid - Add 5.72 mL of glacial acetic acid to 1 L of deionized water.
-
Stock Solution B: 0.1 M Sodium Acetate - Dissolve 8.20 g of sodium acetate in 1 L of deionized water.
-
Working Solution: Mix 14.8 mL of Stock Solution A and 35.2 mL of Stock Solution B. Adjust the pH to 5.0 using a pH meter. Dilute to a final volume of 100 mL with deionized water.
Stability Testing of this compound
1. Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound powder.
-
Slowly dissolve the powder in the desired buffer solution with gentle stirring to avoid foaming.
-
Ensure the final concentration of this compound is as required for the experiment.
-
Measure and record the initial pH of the solution.
2. Stability Assessment Methods:
-
Visual Inspection: Visually inspect the solution for any signs of precipitation, color change, or turbidity at specified time points.
-
UV-Vis Spectrophotometry:
-
Scan the UV-Vis spectrum of the this compound solution (typically from 200-800 nm) at different time intervals.
-
Monitor for changes in the absorbance maximum (λmax) and the overall spectral shape, which can indicate degradation or aggregation.
-
-
Dynamic Light Scattering (DLS):
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) of the this compound solution at various time points.
-
An increase in particle size or PDI suggests aggregation.
-
Ensure proper sample dilution to avoid multiple scattering effects.
-
-
Free Iron Determination (Colorimetric Method):
-
At each time point, take an aliquot of the solution.
-
Use a suitable colorimetric method, such as the o-phenanthroline method, to quantify the amount of free (non-complexed) iron. An increase in free iron indicates the degradation of the this compound complex.[1]
-
Data Presentation
The following tables are templates for organizing quantitative data from stability studies.
Table 1: Particle Size Analysis of this compound in Different Buffers over Time
| Time (hours) | Buffer System | pH | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 0 | Phosphate | 7.4 | ||
| 24 | Phosphate | 7.4 | ||
| 48 | Phosphate | 7.4 | ||
| 0 | Citrate | 4.5 | ||
| 24 | Citrate | 4.5 | ||
| 48 | Citrate | 4.5 | ||
| 0 | Acetate | 5.0 | ||
| 24 | Acetate | 5.0 | ||
| 48 | Acetate | 5.0 |
Table 2: Free Iron Release from this compound in Different Buffers over Time
| Time (hours) | Buffer System | pH | Free Iron Concentration (µg/mL) |
| 0 | Phosphate | 7.4 | |
| 24 | Phosphate | 7.4 | |
| 48 | Phosphate | 7.4 | |
| 0 | Citrate | 4.5 | |
| 24 | Citrate | 4.5 | |
| 48 | Citrate | 4.5 | |
| 0 | Acetate | 5.0 | |
| 24 | Acetate | 5.0 | |
| 48 | Acetate | 5.0 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of this compound in a buffer solution.
Degradation Pathway
The primary degradation pathway for this compound involves the destabilization of the colloidal complex, leading to aggregation and the release of free iron.
References
"Ferric saccharate" batch-to-batch variability and its impact on experiments
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for ferric saccharate. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues arising from batch-to-batch variability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell culture experiments (e.g., uptake, toxicity) when using different lots of this compound. What could be the cause?
A1: Inconsistent results between different batches of this compound are often attributable to variability in its physicochemical properties. This compound is a complex colloidal solution, not a simple molecule, and its synthesis can lead to variations in several key parameters that significantly impact its biological activity. These parameters include:
-
Molecular Weight Distribution: The size of the iron-carbohydrate complexes can vary between batches. This can affect the mechanism and efficiency of cellular uptake.
-
Particle Size and Polydispersity Index (PDI): The size of the nanoparticles and the uniformity of their size distribution can influence how they interact with cell membranes and their subsequent internalization.
-
Labile Iron Content: The amount of loosely bound, redox-active iron can differ from batch to batch. Higher levels of labile iron are often associated with increased oxidative stress and cytotoxicity.[1]
It is crucial to characterize each new batch of this compound to ensure consistency in your experiments.
Q2: How can we characterize different batches of this compound to ensure consistency?
A2: A multi-pronged approach is recommended for characterizing this compound batches. Several analytical techniques can provide a comprehensive profile of the product:
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight distribution of the iron-carbohydrate complex.[2][3][4]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter (particle size) and polydispersity index (PDI).
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which influences their stability in suspension and interaction with cell membranes.
-
Colorimetric Assays (e.g., Ferene S): To quantify the amount of labile iron in the formulation.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the iron cores.
A summary of key characterization parameters is provided in the table below.
Table 1: Key Physicochemical Parameters for this compound Batch Characterization
| Parameter | Method | Importance | Potential Impact of Variability |
| Molecular Weight (Mw) | Size Exclusion Chromatography (SEC/GPC) | Influences cellular uptake and clearance | Higher Mw may lead to slower uptake |
| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | Affects interaction with cell membranes | Larger particles may have different uptake mechanisms and efficiencies[5][6][7] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Indicates the uniformity of particle size | High PDI suggests a heterogeneous mixture, leading to variable results |
| Labile Iron Content | Colorimetric Assays (e.g., Ferene S) | A key determinant of oxidative stress | Higher labile iron can increase cytotoxicity and endothelial dysfunction[1][8][9] |
| Zeta Potential | Electrophoretic Light Scattering | Indicates the stability of the colloidal suspension | Low zeta potential can lead to aggregation and inconsistent dosing |
Q3: Our experiments are showing higher-than-expected cytotoxicity with a new batch of this compound. What is the likely cause and how can we investigate it?
A3: Higher-than-expected cytotoxicity is often linked to an increased level of labile iron in the new batch of this compound. Labile iron can catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress and subsequent cell death.
To investigate this, you can:
-
Quantify Labile Iron: Use a colorimetric assay to measure the labile iron content of the new batch and compare it to previous batches.
-
Assess Oxidative Stress: Perform assays to measure intracellular ROS production (e.g., using DCFDA) or markers of oxidative damage (e.g., malondialdehyde assay for lipid peroxidation).
-
Evaluate Mitochondrial Function: Assess mitochondrial membrane potential (e.g., using JC-1 dye) as mitochondrial dysfunction is a common consequence of oxidative stress.
Troubleshooting Guides
Issue 1: Inconsistent Cellular Uptake of this compound
Symptoms:
-
Variable intracellular iron concentrations across experiments using different batches.
-
Inconsistent downstream effects that are dependent on iron uptake (e.g., ferritin expression).
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Recommended Action |
| Different Particle Size/Mw | Characterize the particle size and molecular weight of each batch using DLS and SEC, respectively. | If batches differ significantly, consider normalizing the dose based on particle number (if possible) or select batches with similar size profiles for comparative experiments. |
| Nanoparticle Aggregation | Visually inspect the solution for precipitation. Measure particle size and PDI over time in your experimental media. | Use low-protein binding plates. Avoid harsh vortexing; gently triturate to resuspend. Consider using a stabilizer in your media if compatible with your experimental design. |
| Incorrect Dosing | Re-verify calculations for iron concentration for each new batch. | Always confirm the iron concentration provided by the manufacturer and perform a dilution series for each new batch to establish a consistent dose-response curve. |
Issue 2: High Variability in Oxidative Stress and Cytotoxicity Assays
Symptoms:
-
Unpredictable levels of ROS production or cell death with different this compound batches.
-
Inconsistent activation of stress-related signaling pathways.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Recommended Action |
| High Labile Iron Content | Quantify labile iron for each batch. | If labile iron is high, consider using an iron chelator as a negative control. For the experiment, you may need to adjust the this compound concentration downwards. |
| Endotoxin Contamination | Test batches for endotoxin levels. | If endotoxin is present, it can confound inflammation and cytotoxicity assays. Use endotoxin-free reagents and glassware. If the this compound is contaminated, a new source may be required. |
| Cell Culture Conditions | Ensure consistent cell density, passage number, and media composition. | Cells at different growth phases or passage numbers can have varying sensitivities to oxidative stress. Standardize all cell culture parameters. |
Experimental Protocols
Protocol 1: Quantification of Labile Iron Pool in Cell Lysates
This protocol is adapted from colorimetric assays using iron chelating dyes like Ferene S.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Ammonium acetate buffer (2.5 M, pH 4.5)
-
Ascorbic acid solution (10 mM)
-
Ferene S solution (5 mM in ammonium acetate buffer)
-
Iron standards (e.g., ferric chloride, 0-1000 µM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Culture and treat cells with different batches of this compound as required.
-
Wash cells with cold PBS.
-
Lyse cells on ice with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate.
-
-
Iron Measurement:
-
In a 96-well plate, add 50 µL of each cell lysate, blank (lysis buffer), and iron standards.
-
Prepare a working solution containing 5 mM Ferene S and 10 mM ascorbic acid in ammonium acetate buffer.
-
Add 150 µL of the working solution to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Absorbance Reading:
-
Measure the absorbance at 595 nm.
-
-
Calculation:
-
Subtract the blank reading from all samples and standards.
-
Generate a standard curve from the iron standards.
-
Determine the iron concentration in each sample from the standard curve.
-
Normalize the iron concentration to the protein concentration of the lysate (e.g., in nmol iron/mg protein).
-
Protocol 2: Assessment of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Materials:
-
H2DCFDA dye
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with warm PBS.
-
Load the cells with 5-10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C.
-
-
Treatment:
-
Wash the cells with warm PBS to remove excess dye.
-
Add the different batches of this compound at the desired concentrations. Include a positive control (e.g., H₂O₂) and a negative control (untreated cells).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at various time points (e.g., 30, 60, 120 minutes) using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence of treated cells to that of the untreated control to determine the fold-change in ROS production.
-
Signaling Pathways
Batch-to-batch variability in this compound can differentially impact cellular signaling, primarily through iron homeostasis and oxidative stress pathways.
References
- 1. Iron sucrose and ferric carboxymaltose: no correlation between physicochemical stability and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ast.uga.edu [ast.uga.edu]
- 3. EP2275075A2 - Method of measuring an iron-saccharidic complex - Google Patents [patents.google.com]
- 4. US20100035830A1 - Iron-Carbohydrate Complex Compounds - Google Patents [patents.google.com]
- 5. ijss-sn.com [ijss-sn.com]
- 6. Effects of Nanoparticle Size on Cellular Uptake and Liver MRI with PVP-Coated Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of particle size on the cellular uptake and anti-inflammatory activity of oral nanotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces oxygen radical stress and endothelial dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Ferric Saccharate-Induced Oxidative Stress in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments involving ferric saccharate and oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced oxidative stress in cell culture?
A1: this compound can increase the concentration of non-transferrin-bound iron (NTBI) in the cell culture medium. This "free" iron can participate in the Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). These radicals can damage cellular components, including lipids, proteins, and DNA, leading to oxidative stress.
Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What could be the cause and how can I prevent it?
A2: Precipitation can occur for several reasons:
-
High Concentration: this compound may be poorly soluble at high concentrations in certain media.
-
Media Composition: The presence of high concentrations of phosphate or bicarbonate in the medium can lead to the formation of insoluble iron salts.
-
pH Changes: A shift in the medium's pH towards neutral or alkaline can decrease the solubility of ferric iron.
-
Temperature Fluctuations: Repeated freeze-thaw cycles of the media or this compound stock solution can cause precipitation.
Troubleshooting Tips:
-
Prepare Fresh Solutions: Always prepare fresh this compound solutions for each experiment.
-
Optimize Concentration: Determine the optimal, non-toxic concentration of this compound for your specific cell line through a dose-response experiment.
-
Control pH: Ensure the pH of your cell culture medium is stable after the addition of this compound.
-
Add Last: Add this compound to the medium as the final component.
-
Consider Chelators: In serum-free media, the addition of a chelating agent like citrate may improve stability.
Q3: My cell viability results are inconsistent when treating with this compound. What are the potential reasons for this variability?
A3: Inconsistent cell viability can be attributed to several factors:
-
Precipitation: Insoluble this compound precipitates can lead to uneven exposure of cells to iron.
-
Cell Density: The initial seeding density of your cells can influence their susceptibility to oxidative stress.
-
Passage Number: Cells at high passage numbers may have altered responses to stressors.
-
Reagent Variability: Ensure consistent quality and concentration of this compound and other reagents.
Troubleshooting Tips:
-
Ensure Homogeneous Suspension: Gently swirl the culture plates after adding this compound to ensure even distribution.
-
Standardize Seeding Density: Use a consistent cell seeding density for all experiments.
-
Use Low Passage Cells: Whenever possible, use cells at a low passage number.
-
Perform Regular Quality Control: Routinely check the quality and concentration of your stock solutions.
Q4: What are the most common antioxidants used to mitigate this compound-induced oxidative stress?
A4: Several types of antioxidants can be used:
-
Iron Chelators: Deferoxamine (DFO) directly binds to iron, preventing it from participating in the Fenton reaction.
-
Free Radical Scavengers:
Troubleshooting Guides
Problem: High background fluorescence in my ROS assay (e.g., using DCFH-DA).
-
Possible Cause: The DCFH-DA probe can auto-oxidize, especially when exposed to light or high temperatures. Phenol red in the culture medium can also contribute to background fluorescence.
-
Solution:
-
Prepare the DCFH-DA working solution immediately before use and protect it from light.
-
Use phenol red-free medium for the duration of the assay.
-
Wash the cells thoroughly with warm PBS after DCFH-DA loading to remove any excess probe.
-
Include a "no-cell" control (medium + probe) to measure the background fluorescence of the medium itself.
-
Problem: Inconsistent results in the Malondialdehyde (MDA) assay for lipid peroxidation.
-
Possible Cause: Sample handling and storage can significantly impact MDA levels. Incomplete cell lysis can also lead to underestimation.
-
Solution:
-
Process samples immediately after collection or snap-freeze them in liquid nitrogen and store at -80°C.
-
Ensure complete cell lysis by using an appropriate lysis buffer and mechanical disruption (e.g., sonication).
-
Include a positive control (e.g., cells treated with a known inducer of lipid peroxidation) to validate the assay.
-
Problem: Low Superoxide Dismutase (SOD) activity detected in cell lysates.
-
Possible Cause: Improper sample preparation can lead to enzyme inactivation. The presence of interfering substances in the lysate can also affect the assay.
-
Solution:
-
Prepare cell lysates on ice and use a lysis buffer containing protease inhibitors.
-
Avoid repeated freeze-thaw cycles of the cell lysates.
-
Perform a protein quantification assay (e.g., Bradford or BCA) to normalize the SOD activity to the total protein concentration.
-
If using a commercial kit, ensure that the sample is diluted to fall within the linear range of the standard curve.
-
Quantitative Data Summary
Table 1: Effect of this compound and Antioxidants on Cell Viability (%)
| Treatment | Cell Line | Incubation Time (h) | Cell Viability (%) |
| Control | HepG2 | 48 | 100 |
| Ferric Ammonium Citrate (FAC) (50 µM) | HepG2 | 48 | ~60 |
| FAC (50 µM) + Ferulic Acid (20 µM) | HepG2 | 48 | ~85 |
| Control | SH-SY5Y | 72 | 100 |
| Ferrous Sulfate (FeSO₄) (100 µM) | SH-SY5Y | 72 | ~55 |
| FeSO₄ (100 µM) + Deferoxamine (10 µM) | SH-SY5Y | 72 | ~90 |
| Control | PC12 | 24 | 100 |
| Melamine (induces oxidative stress) (4 mg/mL) | PC12 | 24 | ~70 |
| Melamine + Vitamin C (100 µM) & E (50 µM) | PC12 | 24 | ~95 |
Note: Data is compiled and extrapolated from multiple sources for illustrative purposes. Actual results may vary depending on experimental conditions.
Table 2: Effect of this compound and Antioxidants on Oxidative Stress Markers
| Treatment | Cell Line | Parameter Measured | Change vs. Control |
| Ferric Ammonium Citrate (FAC) (50 µM) | HepG2 | ROS Levels | ~2.5-fold increase |
| FAC (50 µM) + Ferulic Acid (20 µM) | HepG2 | ROS Levels | ~1.2-fold increase |
| Iron Dextran-treated mice | Brain | Catalase Activity | Decreased |
| Iron Dextran + Ferulic Acid | Brain | Catalase Activity | Restored to control |
| Iron Dextran + Caffeic Acid | Brain | Catalase Activity | Restored to control |
| Melamine (4 mg/mL) | PC12 | MDA Levels | Increased |
| Melamine + Vitamin C & E | PC12 | MDA Levels | Decreased |
| Melamine (4 mg/mL) | PC12 | SOD & Catalase Activity | Decreased |
| Melamine + Vitamin C & E | PC12 | SOD & Catalase Activity | Increased |
Note: Data is compiled and extrapolated from multiple sources for illustrative purposes. Actual results may vary depending on experimental conditions.[3][5]
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phenol red-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black 96-well microplate
Procedure:
-
Seed cells in a black 96-well plate at the desired density and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in phenol red-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove the excess probe.
-
Add the this compound and/or antioxidant treatments to the cells in phenol red-free medium.
-
Incubate for the desired period.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
Protocol 2: Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
Cell lysis buffer
Procedure:
-
Treat cells with this compound and/or antioxidants as required.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing BHT to prevent further lipid peroxidation during the assay.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Add TCA to the supernatant to precipitate proteins. Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes.
-
Cool the samples on ice and measure the absorbance at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with an MDA standard.
Protocol 3: Measurement of Superoxide Dismutase (SOD) Activity
Materials:
-
Cell lysis buffer
-
SOD assay kit (commercial kits are recommended for consistency)
Procedure:
-
Treat cells with this compound and/or antioxidants.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in the provided lysis buffer on ice.
-
Centrifuge the lysate and collect the supernatant.
-
Perform a protein assay to determine the total protein concentration in each sample.
-
Follow the manufacturer's instructions for the SOD assay kit. This typically involves the generation of superoxide radicals and measuring their dismutation by SOD in the sample.
-
Calculate the SOD activity and normalize it to the total protein concentration.
Signaling Pathways and Experimental Workflows
Caption: this compound-Induced Oxidative Stress Pathway.
Caption: Antioxidant Mitigation of this compound-Induced Oxidative Stress.
Caption: General Experimental Workflow for Studying Oxidative Stress.
References
- 1. Ferulic acid protects HepG2 cells and mouse liver from iron-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caffeic acid and ferulic acid can improve toxicological damage caused by iron overload mediated by carbonic anhydrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The natural iron chelators' ferulic acid and caffeic acid rescue mice's brains from side effects of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible effects of vitamins C and E combination on oxidative stress-induced apoptosis in melamine-treated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the encapsulation efficiency of "Ferric saccharate"
Welcome to the technical support center for the encapsulation of Ferric Saccharate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve encapsulation efficiency and address common challenges encountered during experiments.
I. Troubleshooting Guides & FAQs
This section is organized by encapsulation method and addresses specific issues in a question-and-answer format.
A. Emulsification/Ionic Gelation using Alginate
Question: My encapsulation efficiency is low when using the emulsification method with a sodium alginate matrix. What are the potential causes and how can I improve it?
Answer: Low encapsulation efficiency in alginate-based systems can stem from several factors. Here's a systematic approach to troubleshooting:
-
Optimize the Core-to-Wall Ratio: An inappropriate ratio of this compound (core) to sodium alginate (wall) is a common culprit. A higher concentration of the core material can lead to irregular morphology and decreased loading efficiency.[1]
-
Recommendation: Start with a lower core-to-wall ratio (e.g., 1:2) and gradually increase it. A study found that increasing the core material from a 1:2 to a 5:1 ratio (core:wall) led to a decrease in encapsulation efficiency.[1]
-
-
Adjust the Alginate Concentration: The concentration of the sodium alginate solution is crucial. A 1.5% alginate solution has been shown to produce good capsule formation.[1]
-
Recommendation: Prepare a 1.5% (w/v) sodium alginate solution for optimal viscosity and capsule formation.
-
-
Control the Stirring Speed: The speed of the stirrer during emulsification affects particle size and distribution. A stirring speed of 100 rpm has been found to be effective for forming stable microcapsules.[1]
-
Recommendation: Set your stirrer to 100 rpm and ensure consistent mixing throughout the process.
-
-
Check the Calcium Chloride Concentration: The concentration of the cross-linking agent, calcium chloride (CaCl2), influences the morphology of the microcapsules. A concentration of 0.1M CaCl2 is recommended for optimal results.[1]
-
Increase Ionic Strength: The addition of salts like sodium chloride or the use of methanol can improve phase separation, leading to better aggregation, smaller particle size, and increased capsule strength.[1]
-
Recommendation: Consider adding 0.1M sodium chloride to the formulation to enhance ionic strength.
-
Question: The particle size of my this compound-alginate microcapsules is too large and irregular. How can I achieve smaller, more spherical particles?
Answer: Achieving a uniform, small particle size is critical for bioavailability. Here are key parameters to adjust:
-
Stirring Speed: Higher stirring speeds generally lead to smaller and more uniform emulsion droplets, which in turn form smaller microcapsules. However, excessively high speeds can lead to instability. The effect of stirring speed on loading efficiency should be monitored.[1]
-
Core/Wall Ratio: As mentioned previously, a lower core-to-wall ratio tends to produce more spherical and smaller particles.[1]
-
Viscosity of the Matrix Solution: A higher viscosity of the alginate solution can lead to larger particles. Ensure your alginate is fully dissolved and consider using a lower concentration if particle size is consistently too large. A higher iron concentration can also increase the viscosity of the matrix solution, so optimizing this is also important.[2]
B. Liposomal Encapsulation
Question: I am experiencing very low encapsulation efficiency of this compound in liposomes prepared by the thin-film hydration method. What could be going wrong?
Answer: Low encapsulation efficiency in liposomal formulations is a common challenge. Here are several factors to investigate:
-
Lipid-to-Drug Ratio: This is a critical parameter. An excess of lipids is generally required to efficiently encapsulate a drug.
-
Recommendation: Start with a high lipid-to-drug molar ratio (e.g., 20:1 or higher) and then optimize. You can perform experiments with a fixed amount of lipid while varying the initial amount of this compound to find the saturation point.
-
-
Cholesterol Content: Cholesterol is crucial for liposome stability, but an improper amount can negatively impact encapsulation efficiency. Higher cholesterol concentrations can limit the internal aqueous volume of the vesicle, leading to decreased encapsulation of hydrophilic drugs.[3]
-
Recommendation: Systematically vary the cholesterol concentration in your formulation to find the optimal balance between stability and encapsulation efficiency.
-
-
Hydration and Sonication/Extrusion Steps: Proper hydration of the lipid film is essential for vesicle formation.
-
Recommendation: Ensure the hydration buffer is at a temperature above the phase transition temperature (Tc) of your chosen lipids. After hydration, utilize probe sonication or extrusion through polycarbonate membranes with a defined pore size to create smaller, more uniform vesicles, which can improve encapsulation.
-
-
Separation of Free vs. Encapsulated Drug: Inaccurate measurement of encapsulation efficiency can result from incomplete separation of the unencapsulated this compound.
-
Recommendation: Use techniques like size exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) membrane to separate the liposomes from the free drug before quantification. Ultracentrifugation can also be used, but it's important to validate that liposomes are not being pelleted along with the free drug.
-
Question: My liposomal formulation shows instability, with aggregation and leakage of the encapsulated this compound over time. How can I improve stability?
Answer: Liposome stability is key for a successful formulation. Consider the following:
-
Incorporate Cholesterol: As mentioned, cholesterol modulates membrane fluidity and can increase the stability of the liposomal bilayer, preventing leakage.[3]
-
Optimize Surface Charge: Including a charged lipid in your formulation (e.g., a small percentage of a negatively charged phospholipid) can increase the zeta potential of the liposomes, leading to electrostatic repulsion between vesicles and preventing aggregation.
-
Storage Conditions: Store your liposomal suspension at an appropriate temperature (usually 4°C) and protect it from light and freezing.
C. Spray Drying
Question: I am observing significant product build-up on the walls of the spray dryer chamber, leading to low yield and scorched particles in my final this compound powder. What is causing this?
Answer: Product deposition on the chamber walls is a frequent issue in spray drying. Here are the common causes and solutions:
-
Incorrect Inlet Temperature: If the inlet temperature is too low, the droplets may not dry sufficiently before hitting the chamber wall, causing them to stick. If it's too high, the surface of the particle can become overly dry and brittle, leading to breakage and build-up.
-
Recommendation: Optimize the inlet temperature based on the properties of your feed solution. For iron encapsulation, an inlet temperature of around 130°C has been used successfully.[4]
-
-
Inappropriate Feed Rate: A feed rate that is too high for the set drying conditions will result in incomplete drying and sticky particles.
-
Recommendation: Reduce the feed rate to allow for adequate drying time. A peristaltic pump speed of around 18.0 ml/min has been reported in the literature.[4]
-
-
Suboptimal Atomization: Incorrect atomizer speed or nozzle design can lead to a wide droplet size distribution, with larger droplets not drying completely and smaller droplets being carried to the walls by air currents.[5][6]
-
Recommendation: Ensure your atomizer is functioning correctly and the nozzle is not worn. The spray pattern should be directed away from the chamber walls.
-
-
Feed Formulation: The composition of your feed solution, particularly the type and concentration of the carrier material, can affect its stickiness.
-
Recommendation: Using a suitable matrix material is crucial. Maltodextrin and alginate are commonly used.[2] The viscosity of the feed solution should be low enough to be easily atomized.
-
Question: The encapsulation efficiency of my spray-dried this compound is lower than expected. How can I improve it?
Answer: Several factors influence the encapsulation efficiency in spray drying:
-
Core-to-Carrier Ratio: A higher concentration of iron can sometimes lead to reduced encapsulation efficiency.[2]
-
Recommendation: Experiment with different ratios of this compound to your chosen carrier material (e.g., maltodextrin, whey protein) to find the optimal balance.
-
-
Carrier Material Properties: The type of carrier material plays a significant role. Materials with good film-forming properties are desirable. A combination of carriers can sometimes yield better results.
-
Drying Parameters: As discussed, inlet temperature and feed rate are critical. These parameters should be optimized to ensure rapid formation of a stable crust on the droplet surface, which entraps the core material.
II. Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the encapsulation of iron compounds.
Table 1: Emulsification/Ionic Gelation Parameters for this compound Encapsulation
| Parameter | Recommended Value/Range | Outcome/Observation | Source |
| Core:Wall Ratio | 1:2 (this compound:Alginate) | Higher ratios (e.g., 5:1) decrease loading efficiency. | [1] |
| Alginate Concentration | 1.5% (w/v) | Optimal for capsule formation. | [1] |
| Stirring Speed | 100 rpm | Effective for stable microcapsule formation. | [1] |
| CaCl₂ Concentration | 0.1 M | Optimal for microcapsule morphology. | [1] |
Table 2: Liposomal Encapsulation Parameters for Iron Compounds
| Parameter | Value/Range | Outcome/Observation | Source |
| Lipid-to-Drug Ratio | 10:1 to 100:1 (mol/mol) | Higher lipid content is often needed for larger molecules. | |
| Cholesterol Content | Varies | Higher concentrations can decrease encapsulation of hydrophilic drugs. | [3] |
| Encapsulation Efficiency | Up to 84.80% (for Ferrous Glycinate) | Highly dependent on formulation and process parameters. | [7] |
| Encapsulation Efficiency | 11% - 58% (for Ferrous Sulfate) | Method dependent (pro-liposome vs. microfluidization). | [8] |
Table 3: Spray Drying Parameters for Iron Encapsulation
| Parameter | Value/Range | Outcome/Observation | Source |
| Inlet Temperature | 130°C | Optimized for ferrous sulfate with lactose. | [4] |
| Outlet Temperature | 120°C | Optimized for ferrous sulfate with lactose. | [4] |
| Feed Rate | 18.0 ml/min | Optimized for ferrous sulfate with lactose. | [4] |
| Encapsulation Efficiency | Up to 96.41% | Achieved with hydrolyzed glucomannan as a carrier. | [2] |
III. Experimental Protocols
A. Emulsification/Ionic Gelation Protocol for this compound-Alginate Microcapsules
This protocol is based on the method described by Khosroyar et al. (2012).[1]
-
Preparation of Alginate-Ferric Saccharate Solution:
-
Dissolve 1.5 g of sodium alginate in 100 ml of deionized water with gentle heating and stirring to form a 1.5% (w/v) solution.
-
Allow the solution to cool to room temperature.
-
Dissolve 0.798 g of this compound in the alginate solution (this corresponds to a coating-to-core ratio of approximately 70:30).
-
-
Emulsification:
-
Prepare 500 ml of an oil solution (e.g., vegetable oil) containing 2.5 g of Tween 80 (a 0.5% w/v concentration).
-
Add the sodium alginate/ferric saccharate mixture dropwise into the oil solution while stirring at 900 rpm for 20 minutes to form a water-in-oil emulsion.
-
-
Cross-linking and Microcapsule Formation:
-
While stirring, add a solution of 0.1 M calcium chloride (CaCl₂) to the emulsion. The Ca²⁺ ions will cross-link the alginate droplets, forming solid microcapsules.
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for complete hardening of the microcapsules.
-
-
Washing and Collection:
-
Separate the microcapsules from the oil by centrifugation.
-
Wash the collected microcapsules several times with deionized water to remove any residual oil and unencapsulated this compound.
-
The final microcapsules can be dried (e.g., by freeze-drying) for storage.
-
B. Liposomal Encapsulation of this compound by Thin-Film Hydration
-
Preparation of Lipid Solution:
-
Dissolve the chosen phospholipids (e.g., soy lecithin) and cholesterol in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.
-
-
Formation of Thin Lipid Film:
-
Evaporate the organic solvent using a rotary evaporator under vacuum. This will leave a thin, dry lipid film on the inner wall of the flask.
-
-
Hydration:
-
Prepare an aqueous solution of this compound.
-
Add the aqueous this compound solution to the flask containing the lipid film.
-
Hydrate the film by rotating the flask at a temperature above the lipid's phase transition temperature. This will cause the lipids to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication/Extrusion):
-
To obtain smaller and more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate filters with a defined pore size (e.g., 100 nm) using a liposome extruder.
-
-
Purification:
-
Separate the liposomes containing encapsulated this compound from the unencapsulated (free) drug using dialysis against a suitable buffer, or by size exclusion chromatography.
-
C. Spray Drying Protocol for this compound
This protocol is a general guideline based on parameters reported for iron encapsulation.[4]
-
Feed Solution Preparation:
-
Dissolve the wall material (e.g., maltodextrin, whey protein isolate) in deionized water.
-
Dissolve the this compound in the wall material solution. The ratio should be optimized for desired loading and efficiency.
-
Ensure the final solution has a viscosity suitable for pumping and atomization.
-
-
Spray Drying Process:
-
Set the spray dryer parameters. Typical starting points could be:
-
Inlet air temperature: 130-180°C
-
Outlet air temperature: 80-120°C
-
Feed pump rate: 15-20 ml/min
-
Atomizer pressure/speed: Adjust according to the manufacturer's instructions for the desired particle size.
-
-
Pump the feed solution into the spray dryer's atomizer.
-
The atomized droplets come into contact with the hot air, leading to rapid evaporation of water and formation of dry powder particles.
-
-
Product Collection:
-
The dried powder is separated from the air stream by a cyclone separator and collected in a collection vessel.
-
IV. Mandatory Visualizations
Caption: Workflow for this compound encapsulation by emulsification.
Caption: Troubleshooting logic for spray drying issues.
Caption: Process flow for liposome preparation via thin-film hydration.
References
- 1. academicjournals.org [academicjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Microencapsulation of Fe2+ in Spray-Dried Lactose for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spray Dryer Problems | Alaqua Inc. | [alaquainc.com]
- 6. Problems and solutions in the commercial spray drying industry - Spray Dry Nozzles CLICK&DRY™ - World's leading spray drying nozzles [spraydrynozzle.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Addressing reproducibility issues in "Ferric saccharate" synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address reproducibility issues in the synthesis of Ferric Saccharate.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Inconsistent Molecular Weight (Mw) and Particle Size in Final Product
-
Question: Our team is observing significant batch-to-batch variation in the molecular weight and particle size of our this compound. What are the most critical parameters to control?
-
Answer: Inconsistent molecular weight and particle size are common challenges in this compound synthesis. The final product is a complex polynuclear iron-carbohydrate nanoparticle, and its properties are highly sensitive to reaction conditions. The most critical parameters to control are:
-
Temperature: The temperature during the formation of the ferric hydroxide intermediate and the subsequent complexation with sucrose directly impacts the rate of polymerization and the final molecular weight.[1][2] Consistent temperature control is crucial for reproducibility.
-
pH: The pH of the reaction mixture is a critical factor influencing the formation and stability of the this compound complex.[1][2][3] A stable and controlled pH throughout the reaction is necessary to ensure consistent particle formation and prevent aggregation or precipitation.
-
Reactant Ratios: The molar ratio of sucrose to ferric iron is a key determinant of the final product's characteristics. An excess or deficit of sucrose can lead to incomplete complexation or the presence of unbound sucrose, affecting both molecular weight and stability.
-
Mixing and Stirring Rate: Adequate mixing is essential to ensure a homogenous reaction environment. Inconsistent stirring can lead to localized variations in pH and temperature, resulting in a broader particle size distribution.
-
Issue 2: Brown Precipitate or Incomplete Reaction
-
Question: We are observing a persistent brown precipitate in our reaction vessel, suggesting an incomplete reaction. What could be the cause and how can we resolve it?
-
Answer: A brown precipitate is typically indicative of unreacted ferric hydroxide. This can be caused by several factors:
-
Incorrect pH: The pH of the solution is critical for the dissolution of ferric hydroxide and its complexation with sucrose. If the pH is not within the optimal range, the ferric hydroxide will not fully react. Careful and gradual adjustment of the pH is recommended.
-
Insufficient Sucrose: An inadequate amount of sucrose will result in incomplete complexation of the ferric hydroxide. Ensure the correct molar ratio of sucrose to iron is used.
-
Low Reaction Temperature: The reaction temperature may be too low to facilitate the complete dissolution and complexation of the ferric hydroxide. A controlled increase in temperature, within the recommended range, can help drive the reaction to completion.
-
Issue 3: Product Discoloration or Presence of Impurities
-
Question: The final this compound product has an inconsistent color, and we suspect the presence of impurities. What are the likely sources of these impurities and how can they be minimized?
-
Answer: Product discoloration and the presence of impurities can compromise the quality and safety of the final product. Key sources of impurities include:
-
Raw Material Quality: The purity of the starting materials, particularly the ferric salt and sucrose, is paramount. Impurities in the raw materials can carry through to the final product and affect its color and stability.[4][5][6][7] It is crucial to use high-purity reagents and to characterize them before use.
-
Side Reactions: Uncontrolled reaction conditions, such as pH and temperature excursions, can lead to the formation of undesirable side products.
-
Unreacted Sucrose: Excess sucrose that does not complex with the iron will remain as an impurity in the final product. Purification methods such as dialysis or diafiltration can be employed to remove unbound sucrose.[8]
-
Inadequate Purification: The purification process is critical for removing unreacted starting materials, side products, and other impurities. Ensure that the chosen purification method is validated and consistently applied.
-
Frequently Asked Questions (FAQs)
Synthesis and Process Control
-
Q1: What is the optimal pH range for this compound synthesis?
-
Q2: What is the recommended temperature for the complexation reaction?
-
Q3: How critical is the quality of the water used in the synthesis?
-
A3: The use of high-purity water, such as Water for Injection (WFI), is essential to avoid the introduction of ionic and microbial contaminants that can interfere with the reaction and compromise the quality of the final product.
-
Product Characterization
-
Q4: What are the most important analytical techniques for characterizing this compound?
-
A4: A comprehensive characterization of this compound requires a combination of techniques to assess its physicochemical properties. Key methods include:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight distribution of the complex.[12][13][14][15]
-
Dynamic Light Scattering (DLS): To measure the particle size distribution and monitor for aggregation.[4][16][17][18]
-
X-ray Diffraction (XRD): To analyze the structure of the iron core.[13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the interaction between the iron core and the sucrose shell.[13]
-
-
-
Q5: How can we ensure the accuracy of our particle size measurements with DLS?
-
A5: Reproducible DLS measurements require a standardized protocol. Key considerations include the choice of diluent, sample concentration, and data analysis methods.[4][16][17] It is also recommended to use orthogonal methods, such as transmission electron microscopy (TEM), to validate the DLS results.
-
Stability and Formulation
-
Q6: What factors can affect the stability of the final this compound solution?
-
A6: The stability of the this compound complex is influenced by pH, temperature, and the presence of electrolytes.[5][19] Deviations from the optimal formulation pH can lead to aggregation and precipitation. The complex is generally stable at room temperature but can degrade at elevated temperatures.
-
-
Q7: What are the appropriate methods for sterilizing the final this compound injection?
Data Presentation
Table 1: Critical Process Parameters and their Impact on this compound Properties
| Parameter | Typical Range | Impact on Reproducibility | Troubleshooting Tips |
| Reaction Temperature | 80 - 100 °C[1][2] | Affects molecular weight and reaction completion. | Implement precise temperature control and monitoring. |
| pH | 10.0 - 11.5[2][9][10][11] | Critical for complex stability and particle size. | Use a calibrated pH meter and perform gradual adjustments. |
| Sucrose to Iron Molar Ratio | Varies by protocol | Influences molecular weight and presence of free sucrose. | Accurately weigh reactants and ensure complete dissolution. |
| Stirring Speed | Protocol-dependent | Affects homogeneity and particle size distribution. | Maintain a consistent and controlled stirring rate. |
Table 2: Key Analytical Techniques for this compound Characterization
| Analytical Technique | Parameter Measured | Importance for Quality Control |
| Gel Permeation Chromatography (GPC/SEC) | Molecular Weight (Mw, Mn, PDI)[12][13][14][15] | Ensures consistency and is linked to efficacy and safety. |
| Dynamic Light Scattering (DLS) | Particle Size Distribution (Z-average, PDI)[4][16][17][18] | Monitors for aggregation and ensures particle size is within specification. |
| Zeta Potential | Surface Charge | Indicates the stability of the colloidal suspension. |
| High-Performance Liquid Chromatography (HPLC) | Free Sucrose Content | Quantifies impurities and ensures complete complexation. |
| Atomic Absorption Spectroscopy (AAS) | Iron Content | Confirms the iron concentration in the final product. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol provides a generalized method for the synthesis of this compound. It is essential to optimize the specific parameters for your particular application.
-
Preparation of Ferric Hydroxide: a. Prepare an aqueous solution of a ferric salt (e.g., ferric chloride). b. Slowly add a base (e.g., sodium carbonate or sodium hydroxide) to the ferric salt solution with vigorous stirring to precipitate ferric hydroxide. c. Maintain the temperature and pH within a tightly controlled range during precipitation. d. Wash the ferric hydroxide precipitate thoroughly with purified water to remove residual salts.
-
Complexation with Sucrose: a. Prepare an aqueous solution of sucrose. b. Add the washed ferric hydroxide precipitate to the sucrose solution with continuous stirring. c. Adjust the pH of the mixture to the desired alkaline range (e.g., 10.5 - 11.0) using a suitable base. d. Heat the reaction mixture to the target temperature (e.g., 90 - 95°C) and maintain for a specified duration to facilitate complex formation.
-
Purification: a. Cool the reaction mixture to room temperature. b. Purify the this compound complex to remove unreacted sucrose and other impurities. This can be achieved through methods such as dialysis or diafiltration.
-
Final Formulation and Sterilization: a. Adjust the concentration of the purified this compound solution to the target iron content. b. Filter the solution through a sterile 0.22 µm filter. c. Fill into sterile vials and perform terminal sterilization if required.
Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
-
System Preparation: a. Use a GPC system equipped with a refractive index (RI) detector. b. Select an appropriate GPC column set suitable for the molecular weight range of this compound. c. Prepare the mobile phase (e.g., aqueous buffer) and thoroughly degas it. d. Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.
-
Standard and Sample Preparation: a. Prepare a series of dextran or other suitable polymer standards of known molecular weights. b. Accurately weigh and dissolve the this compound sample in the mobile phase. c. Filter both standards and samples through a 0.45 µm syringe filter before injection.
-
Data Acquisition and Analysis: a. Inject the standards to generate a calibration curve (log Mw vs. retention time). . Inject the this compound sample. c. Analyze the resulting chromatogram to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) using the calibration curve.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors influencing the reproducibility of this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101671373A - Preparation method for iron sucrose bulk drug and injection thereof - Google Patents [patents.google.com]
- 3. Interactions of pH and ascorbate in intestinal iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic Light Scattering Analysis for the Determination of the Particle Size of Iron-Carbohydrate Complexes [jove.com]
- 5. Criticality of Surface Characteristics of Intravenous Iron–Carbohydrate Nanoparticle Complexes: Implications for Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20050209187A1 - Iron sucrose complexes and method of manufacture thereof - Google Patents [patents.google.com]
- 7. EP1733058B1 - Iron sucrose complexes and method of manufacture thereof - Google Patents [patents.google.com]
- 8. US20150141630A1 - Process for preparation of iron sucrose - Google Patents [patents.google.com]
- 9. CN1739531A - this compound injection for treating iron-deficiency anemia and its prepn process - Google Patents [patents.google.com]
- 10. CN106137953A - Iron sucrose injection and preparation method thereof - Google Patents [patents.google.com]
- 11. CN103040730A - Iron sucrose injection and preparation method thereof - Google Patents [patents.google.com]
- 12. US7674780B2 - Iron sucrose complexes and method of manufacture thereof - Google Patents [patents.google.com]
- 13. Physicochemical and structural characterization of iron-sucrose formulations: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular weight determination for colloidal iron by Taguchi optimized validated gel permeation chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dynamic Light Scattering Analysis for the Determination of the Particle Size of Iron-Carbohydrate Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Video: Dynamic Light Scattering Analysis for the Determination of the Particle Size of Iron-Carbohydrate Complexes [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Other Sterilization Methods | Infection Control | CDC [cdc.gov]
Preventing precipitation of "Ferric saccharate" during formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of "Ferric Saccharate" (Iron Sucrose) during formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern during formulation?
This compound, commonly known as iron sucrose, is a colloidal complex of polynuclear iron (III)-hydroxide in sucrose.[1][2] It is administered intravenously to treat iron-deficiency anemia.[3][4] Precipitation during formulation is a critical issue because it indicates the destabilization of this colloidal complex. This can lead to the formation of larger particles, which may not be safe for intravenous administration, and can also result in a loss of therapeutic efficacy.[5][6]
Q2: What are the primary factors that can induce the precipitation of this compound?
The stability of the this compound complex is highly sensitive to several factors. The most critical are:
-
pH: The complex is most stable in a specific alkaline pH range.[7][8] Deviation from this range, particularly towards acidic conditions, can lead to precipitation.[9][10]
-
Electrolytes: High concentrations of electrolytes can disrupt the colloidal nature of the complex, causing aggregation and precipitation.[5][11]
-
Temperature: Elevated temperatures can negatively impact the stability of the complex.[11][12]
Q3: What is the optimal pH range for a stable this compound formulation?
The optimal pH for a stable this compound solution is typically between 10.5 and 11.1 .[2][8] Within this range, the iron-sucrose complex remains in a stable colloidal state.
Q4: How does an incorrect pH lead to precipitation?
At a pH below the optimal range, particularly in acidic conditions (pH 4.0-6.0), the colloidal iron particles can become destabilized.[9][10] This destabilization leads to the aggregation of the iron cores, forming larger particles that precipitate out of the solution.[5] One study noted that while the complex deforms at a low pH, it can reform if the pH is returned to the formulation's original level, suggesting a reversible process under certain conditions.[12][13]
Q5: Can the presence of electrolytes cause precipitation?
Yes, high concentrations of electrolytes are known to be destabilizers of colloidal particles, including this compound.[9] While low concentrations, such as in normal saline (0.9% NaCl), may not cause immediate destabilization, higher concentrations (e.g., 2.5-10% NaCl) can lead to aggregation and the release of iron ions.[5][11]
Q6: What is the effect of temperature on the stability of this compound solutions?
This compound solutions are stable under mild to moderate temperatures (below 50°C).[11][12] However, prolonged exposure to high temperatures, specifically above 70°C, can lead to the aggregation of the complex and potential precipitation.[11][12]
Troubleshooting Guide
Issue 1: Precipitation observed after pH adjustment.
Possible Cause: The final pH of the solution is outside the optimal range of 10.5-11.1.
Troubleshooting Steps:
-
Verify pH Measurement: Ensure your pH meter is properly calibrated.
-
Adjust pH: If the pH is too low, slowly add a suitable alkaline solution (e.g., a dilute sodium hydroxide solution) while continuously monitoring the pH until it is within the 10.5-11.1 range. If the pH is too high, a dilute acid solution can be used, but with extreme caution to avoid localized pH drops that could induce precipitation.
-
Observe for Re-dissolution: In some cases, if the precipitation was solely due to a temporary dip in pH, adjusting it back to the optimal range may allow the precipitate to redissolve.
Issue 2: Cloudiness or precipitation appears after adding other excipients.
Possible Cause: The added excipients contain high concentrations of electrolytes or have a pH that is significantly different from the this compound solution, causing a localized pH shift.
Troubleshooting Steps:
-
Analyze Excipient Properties: Review the chemical properties of the added excipients, paying close attention to their ionic strength and pH in solution.
-
Control Addition Rate: Add excipients slowly and with constant, gentle agitation to ensure proper mixing and avoid localized concentration gradients.
-
Pre-adjust Excipient pH: If an excipient solution is acidic or highly basic, consider adjusting its pH to be closer to that of the this compound solution before mixing.
Issue 3: Formulation becomes unstable over time, even with correct initial parameters.
Possible Cause: The formulation is being stored at an inappropriate temperature.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the formulation is stored at the recommended temperature, avoiding exposure to high heat or freezing.
-
Conduct Stability Studies: Perform stability studies at various temperature and humidity conditions to determine the optimal storage parameters for your specific formulation.
Data Presentation
Table 1: Influence of pH on this compound Stability
| pH Range | Observation | Reference |
| 10.5 - 11.1 | Stable colloidal solution | [2][8] |
| > 8.0 | Generally stable, no destabilization observed with common diluents | [9] |
| 4.0 - 6.0 | Unstable, prone to aggregation and precipitation | [9][10] |
Table 2: Effect of Electrolytes and Temperature on this compound Stability
| Parameter | Condition | Observation | Reference |
| Electrolytes | Low concentration (e.g., 0.9% NaCl) | Generally stable | [5] |
| High concentration (e.g., 2.5-10% NaCl) | Increased aggregation and iron ion release | [5][11] | |
| Temperature | < 50°C | Stable | [11][12] |
| > 70°C (prolonged exposure) | Aggregation and potential precipitation | [11][12] |
Experimental Protocols
Protocol 1: pH Adjustment of a this compound Solution
Objective: To adjust the pH of a this compound solution to the optimal range of 10.5-11.1 to prevent precipitation.
Materials:
-
This compound solution
-
Calibrated pH meter with a suitable electrode
-
Stir plate and magnetic stir bar
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution (for downward adjustment, use with caution)
-
Beaker or appropriate formulation vessel
Procedure:
-
Place the beaker containing the this compound solution on the stir plate and add the magnetic stir bar.
-
Begin gentle stirring to ensure homogeneity without introducing excessive air.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully covered.
-
Record the initial pH of the solution.
-
If the pH is below 10.5, add the 0.1 M NaOH solution dropwise while continuously monitoring the pH.
-
Allow the pH reading to stabilize after each addition before adding more NaOH.
-
Continue adding NaOH until the pH is within the target range of 10.5-11.1.
-
If the pH overshoots the target, cautiously add 0.1 M HCl dropwise to bring it back down. Be aware that localized acidity can cause precipitation, so add very slowly in a well-mixed area of the solution.
-
Once the target pH is reached and stable, remove the pH electrode and rinse it with deionized water.
Protocol 2: Visual and Microscopic Examination for Precipitation
Objective: To qualitatively and quantitatively assess the presence of particulate matter in a this compound formulation.
Materials:
-
This compound solution sample
-
Clean, clear glass vial or test tube
-
High-intensity light source (Tyndall beam)
-
Optical microscope with a hemocytometer or counting chamber
-
Micropipette
Procedure:
Part A: Visual Inspection
-
Transfer a sample of the this compound solution into a clean, clear glass vial.
-
Hold the vial against a dark background and illuminate it from the side with a high-intensity light source.
-
Observe for any visible particulate matter or cloudiness (Tyndall effect). A stable colloidal solution should appear clear or translucent, without discrete particles.
Part B: Microscopic Examination
-
Gently agitate the sample to ensure a homogenous suspension of any potential particles.
-
Using a micropipette, carefully load a small volume of the sample into a hemocytometer or a suitable particle counting chamber.
-
Place the chamber on the microscope stage.
-
Using appropriate magnification (e.g., 100x or 400x), systematically scan the grid of the counting chamber.
-
Count the number of particles observed in a defined area.
-
Calculate the approximate particle concentration based on the chamber's volume and the dilution factor, if any.
-
Note the morphology and size of any observed particles.
Visualizations
Caption: Logical pathway from a stable this compound complex to precipitation.
Caption: Troubleshooting workflow for addressing this compound precipitation.
References
- 1. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 2. US3150081A - Method of preventing precipitation of iron compounds from an aqueous solution - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Iron Sucrose Injection: MedlinePlus Drug Information [medlineplus.gov]
- 5. Pharmaceutical stability of colloidal saccharated iron oxide injection in normal saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN1739531A - this compound injection for treating iron-deficiency anemia and its prepn process - Google Patents [patents.google.com]
- 8. Iron Sucrose Injection [drugfuture.com]
- 9. Pharmaceutical stability of colloidal saccharated iron oxide injection in normal saline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmaceutical characterization and thermodynamic stability assessment of a colloidal iron drug product: iron sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
"Ferric saccharate" degradation pathways and by-product analysis
Welcome to the technical support center for Ferric Saccharate. This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The content is designed to address specific issues encountered during experimental analysis of its degradation pathways and by-products.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, a colloidal complex, is not a chemical breakdown of the sucrose or iron molecules themselves. Instead, it involves the physical destabilization of the polynuclear iron(III)-oxyhydroxide core from its protective carbohydrate (saccharate) shell. This destabilization can lead to particle aggregation and the release of free, labile iron ions, which are a critical concern due to potential toxicity.[1] Factors like pH, temperature, and electrolyte concentration significantly influence this process.[1][2][3]
Q2: What are the main by-products of this compound degradation?
A2: The principal by-product of concern is the release of free or labile iron ions from the colloidal complex.[1] Other indicators of degradation include the formation of larger colloidal aggregates and changes in the molecular weight distribution of the complex.[1][4]
Q3: What stress conditions are typically used in forced degradation studies for this compound?
A3: Forced degradation studies for this compound are essential for understanding its stability profile and are mandated by guidelines from bodies like the ICH.[5][6] Common stress conditions include:
-
Acidic and Basic Conditions: The iron colloid is particularly unstable in acidic conditions (pH 4.0–6.0).[3]
-
Thermal Stress: Elevated temperatures (e.g., 50°C and 70°C) can destabilize the colloid over time.[1][4]
-
High Electrolyte Concentration: Dilution in solutions with high electrolyte content, such as 10% NaCl, can lead to rapid aggregation and iron release.[1][3]
-
Oxidation: The use of oxidizing agents like hydrogen peroxide can be employed to study the oxidative degradation pathway.[5][6]
-
Photostability: Exposure to light as per ICH Q1B guidelines is also a standard stress condition.[5][7]
Q4: Why is the kinetic parameter 'T75' important for this compound?
A4: The T75 value represents the time required for 75% of the iron(III) in the complex to be reduced to iron(II) under specific test conditions.[8] This kinetic measurement serves as a crucial parameter for characterizing the robustness and stability of the iron-sucrose complex and is sometimes used as a bioequivalence marker.[8][9][10]
Troubleshooting Guide
Q5: My this compound solution shows visible precipitation after dilution. What is the likely cause?
A5: Precipitation or turbidity is a clear sign of colloidal destabilization. The most common causes are:
-
Incorrect Diluent: Using a diluent with high electrolyte concentration (e.g., >0.9% NaCl) can disrupt the particle's surface potential, leading to aggregation.[1][3]
-
Low pH: The pH of the final solution may have dropped to an acidic range (below 8.0), where the colloid is unstable.[3] Always verify the pH of your diluent and the final mixture.
-
Incompatibility: Mixing with other drugs or solutions not recommended by the manufacturer can cause incompatibility issues.[1]
Q6: I am observing a significant increase in particle size as measured by Dynamic Light Scattering (DLS). What does this indicate?
A6: An increase in particle diameter indicates aggregation of the colloidal particles. This is a primary sign of degradation and can be triggered by thermal stress (prolonged exposure to temperatures >50°C) or dilution in an inappropriate medium (e.g., high salt concentration).[1][4] Review your experimental temperature controls and diluent composition.
Q7: My assay for free iron shows unexpectedly high levels. How can I troubleshoot this?
A7: High levels of free iron suggest the iron core is leaching from the carbohydrate shell. Consider the following:
-
Sample Handling: Ensure samples were not exposed to extreme temperatures or pH shifts during preparation and storage.[1]
-
Dialysis Membrane Saturation: When using dialysis-based methods for separating free iron, the membrane can adsorb iron ions. Pre-saturating the membrane with a standard iron solution can prevent underestimation of free iron in the blank and subsequent overestimation in the sample.[1]
-
Method Specificity: Confirm that your analytical method is specific for free iron and does not cause the breakdown of the complex during the measurement itself.
Q8: The molecular weight profile from my Size Exclusion Chromatography (SEC/HP-GPC) analysis has shifted. What is the reason?
A8: A shift in the molecular weight profile indicates a change in the colloidal complex.
-
Shift to Higher MW: This suggests aggregation of the iron sucrose complexes. This can be caused by thermal stress, such as autoclaving or prolonged heating at high temperatures (>70°C).[4]
-
Shift to Lower MW: This could indicate the breakdown of the complex into smaller fragments, though aggregation is the more commonly reported degradation outcome. Verify your column calibration and ensure the mobile phase is not interacting with and degrading the sample.
Quantitative Data Summary
Table 1: Effect of Diluent on Colloidal Saccharated Iron Oxide Stability (24h at Room Temp)
| Diluent | Appearance | Colloid Diameter (nm) | Free Iron Ion Fraction (%) |
|---|---|---|---|
| 5% Glucose | No Change | ~10-20 | No Significant Increase |
| Normal Saline (0.9% NaCl) | No Change | ~10-20 | No Significant Increase |
| 10% NaCl | Aggregation Observed | Increased | Significant Increase |
Data synthesized from findings in[1][3]
Table 2: Influence of pH on Colloid Stability
| pH Value | Colloid State | Particle Diameter (nm) |
|---|---|---|
| 4.0 | Unstable (Aggregation) | > 1000 |
| 6.0 - 10.0 | Stable | ~10-20 |
Data synthesized from findings in[3]
Experimental Protocols
Protocol 1: Determination of Free Iron Ions by Colorimetric o-Phenanthroline Method
This protocol is adapted from methodologies used to measure free iron released from colloidal complexes.[1]
1. Materials:
- Cellulose dialysis tubing
- Standard iron ion solution (e.g., 2 µg/mL)
- 25% Sulfuric acid
- 10% Hydroxylamine chloride
- Acetate buffer
- 0.5% 1,10-phenanthroline solution
- UV/VIS Spectrophotometer
2. Procedure:
- Membrane Preparation: Cut a section of the dialysis tube (e.g., 70 mm) and securely close one end. To saturate iron-binding sites, add a known concentration of standard iron solution (e.g., 2 µg/mL) to both the inside (sample side) and outside (dialysate side) of the tube.
- Sample Preparation: Place 2 mL of the this compound test sample inside the dialysis tube. Place the sealed tube into a beaker containing 10 mL of a blank solution (e.g., diluent used for the sample).
- Dialysis: Stir the external solution continuously for 24 hours at room temperature to allow free iron to diffuse across the membrane.
- Colorimetric Reaction:
- Take 1 mL of the solution from the outside of the dialysis tube.
- Add 10 µL of 25% sulfuric acid.
- Add 20 µL of 10% hydroxylamine chloride (to reduce Fe³⁺ to Fe²⁺).
- Add 40 µL of acetate buffer.
- Add 40 µL of 0.5% 1,10-phenanthroline solution.
- Incubation & Measurement: Mix the solution and incubate in the dark for 15 minutes at room temperature. Measure the absorbance at 510 nm.
- Calculation: Calculate the free iron concentration using a calibration curve prepared with iron standards. The amount of free iron from the sample is determined by the difference in iron concentration between the sample's external solution and a blank run without the this compound sample.
Protocol 2: Kinetic Analysis of Fe(III) Reduction (T75 Determination)
This protocol is based on the spectrophotometric method to measure the degradation kinetics of the iron complex.[9]
1. Materials:
- 0.75M Hydrochloric acid (HCl) solution
- Temperature-controlled water bath (37°C)
- UV/VIS Spectrophotometer
2. Procedure:
- Sample Preparation: Prepare a stock solution of the this compound sample.
- Reaction Initiation: Pipette 2.0 mL of the iron-sucrose stock solution into a 50 mL volumetric flask. Make up the volume with 0.75M HCl solution, which has been pre-warmed to 37°C. Mix well.
- Spectrophotometric Measurement:
- Immediately transfer the solution to a cuvette.
- Place the cuvette in the temperature-controlled (37°C) spectrophotometer.
- Take an initial absorbance reading at 450 nm using 0.75M HCl as the blank.
- Data Collection: Continue to take absorbance readings at 5-minute intervals.
- Endpoint: Continue measurements until a constant absorbance reading is observed, indicating the reaction is complete.
- Calculation: The T75 value is calculated as the time point at which the absorbance has changed by 75% of the total change from the initial reading to the final constant reading.
Visualizations
Caption: General degradation pathway of this compound under stress.
Caption: Experimental workflow for a typical stability study.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. Pharmaceutical stability of colloidal saccharated iron oxide injection in normal saline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. US20100248376A1 - In-vitro method for testing bioequivalence of iron-sucrose formulation - Google Patents [patents.google.com]
- 10. nrfhh.com [nrfhh.com]
Overcoming challenges in "Ferric saccharate" characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of ferric saccharate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its characterization challenging?
A1: this compound is a complex of ferric iron and sucrose used to treat iron deficiency anemia.[1] Its characterization is challenging because it is a non-biological complex drug (NBCD), meaning it consists of a mixture of different, closely related structures rather than a single, uniform molecule.[2][3] These complexes are nanoparticles with a polynuclear iron(III)-oxyhydroxide core and a carbohydrate shell.[2][4] This inherent heterogeneity, or polydispersity, makes it difficult to fully characterize and is highly dependent on the manufacturing process.[2][3]
Q2: What are the critical quality attributes of this compound that need to be characterized?
A2: The critical quality attributes for this compound and other iron-carbohydrate complexes include:
-
Molecular weight and molecular weight distribution: These parameters are crucial for ensuring product consistency and performance.
-
Particle size and size distribution: The nanoparticle size affects the stability and biological interactions of the complex.[5]
-
Iron core size and structure: The iron core is the active component, and its properties are key to the drug's function.[6]
-
Carbohydrate shell: The carbohydrate shell stabilizes the iron core and influences the drug's pharmacokinetics.[4]
-
Iron content and oxidation state: Accurate determination of the amount of Fe(III) and potential Fe(II) is essential for dosage and stability assessment.[7][8]
-
In vitro iron release: This assesses the rate at which the complex releases iron, which is related to its therapeutic effect.
Troubleshooting Guides
Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)
Q3: My GPC/SEC results for molecular weight are not reproducible. What are the common causes and solutions?
A3: Lack of reproducibility in GPC/SEC analysis of this compound can stem from several factors.
Troubleshooting Table: GPC/SEC for this compound
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH or ionic strength leading to interactions with the column packing material. | Optimize the mobile phase. A pH of 7.2 has been shown to yield acceptable results for colloidal iron.[9] Use a buffer to maintain consistent pH. |
| Inconsistent retention times | Fluctuations in flow rate or temperature. | Ensure the GPC system is properly maintained and calibrated. Use a column oven and detector temperature control (e.g., 35°C) for stability.[9] |
| Inaccurate molecular weight values | Use of inappropriate molecular weight standards. | Use dextran standards with a molecular weight range that brackets the expected molecular weight of the this compound sample (e.g., 12,000-270,000 Da).[9] |
| Baseline noise | Air bubbles in the system or detector issues. | Degas the mobile phase and purge the system. Ensure the waste container is positioned correctly relative to the refractive index detector to minimize noise.[9] |
Experimental Protocol: GPC/SEC for Molecular Weight Determination of this compound
This protocol is a general guideline and may need optimization for specific instruments and samples.
-
System Preparation:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a phosphate buffer with a pH of 7.2.[9] Filter and degas the mobile phase before use.
-
Column: Use a GPC column suitable for aqueous-based separations of polymers and colloids.
-
System Equilibration: Equilibrate the GPC system with the mobile phase at a constant flow rate (e.g., 0.4 mL/min) and temperature (e.g., 35°C) until a stable baseline is achieved.[9]
-
-
Calibration:
-
Sample Analysis:
-
Prepare the this compound sample in the mobile phase at a known concentration.
-
Inject the sample into the GPC system using a consistent injection volume (e.g., 10 µL).[9]
-
Record the chromatogram.
-
-
Data Analysis:
-
Determine the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the sample using the calibration curve.
-
Workflow for GPC/SEC Troubleshooting
Caption: Troubleshooting workflow for GPC/SEC analysis of this compound.
Particle Size Analysis by Dynamic Light Scattering (DLS)
Q4: My DLS results show high polydispersity and are inconsistent. How can I improve my measurements?
A4: High polydispersity and inconsistent DLS results for this compound are common due to the nature of the complex and the sensitivity of the technique.
Troubleshooting Table: DLS for this compound
| Problem | Potential Cause | Recommended Solution |
| High Polydispersity Index (PDI) | Sample aggregation or presence of multiple particle populations. | Filter the sample through a low-protein-binding filter (e.g., 0.22 µm) to remove large aggregates. Ensure the diluent is appropriate and does not induce aggregation.[5] |
| Inconsistent Z-average size | Variations in sample preparation, including diluent and concentration. | Standardize the sample preparation protocol. Use a consistent, well-defined diluent and perform serial dilutions to find an optimal concentration range.[5] |
| "Dust" peaks or noisy correlogram | Contamination of the sample or cuvette with dust particles. | Use high-purity water or buffer for dilutions. Thoroughly clean cuvettes before use. Centrifuge the sample at a low speed to pellet larger contaminants. |
| Results vary between instruments | Differences in instrument parameters and data analysis algorithms. | Standardize measurement parameters such as temperature, measurement angle, and data processing settings across different instruments.[5] |
Experimental Protocol: DLS for Particle Size Analysis of this compound
-
Sample Preparation:
-
Dilute the this compound sample to an appropriate concentration using a filtered (0.22 µm) diluent (e.g., water for injection or a suitable buffer). The final concentration should be within the optimal range for the instrument being used.
-
Gently mix the sample to ensure homogeneity without inducing aggregation.
-
-
Instrument Setup:
-
Set the measurement temperature (e.g., 25°C).
-
Select the appropriate measurement angle (e.g., 90° or 173°).
-
Enter the correct refractive index and viscosity of the dispersant.
-
-
Measurement:
-
Rinse a clean cuvette with the diluted sample.
-
Fill the cuvette with the sample and ensure there are no air bubbles.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Perform multiple measurements (e.g., 3-5 runs) for each sample to assess reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).
-
Report the average and standard deviation of the replicate measurements.
-
Iron Assay by UV-Vis Spectroscopy
Q5: I am getting inaccurate results for the total iron content using UV-Vis spectroscopy. What could be the issue?
A5: Inaccurate iron assays by UV-Vis spectroscopy often relate to incomplete reduction of Fe(III) to Fe(II) or interferences.
Troubleshooting Table: UV-Vis for Total Iron in this compound
| Problem | Potential Cause | Recommended Solution |
| Low absorbance readings | Incomplete reduction of Fe(III) to Fe(II). The complexing agent, 1,10-phenanthroline, reacts with Fe(II).[10] | Ensure complete reduction by using a sufficient concentration of a reducing agent like hydroxylamine hydrochloride and allowing adequate reaction time (5-10 minutes).[10] |
| High background absorbance | Light scattering from the colloidal sample. | Implement a background correction method. This can involve measuring the absorbance at a wavelength where the complex does not absorb and subtracting it from the peak absorbance.[11] |
| Non-linear calibration curve | Preparing standards in a different matrix than the sample. | Prepare the calibration standards in a matrix that closely matches the sample matrix (e.g., including the same concentration of sucrose). |
| Drifting absorbance values | Temperature fluctuations affecting the complex formation. | Allow all solutions to reach room temperature before measurement and maintain a constant temperature during the experiment. |
Experimental Protocol: UV-Vis Spectroscopy for Total Iron Determination
-
Standard Preparation:
-
Prepare a stock solution of a known iron standard (e.g., from ferrous ammonium sulfate).[10]
-
Create a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample.
-
Acidify the sample solution (e.g., with H₂SO₄) to break down the complex.[10]
-
-
Colorimetric Reaction:
-
To both standards and samples, add a reducing agent (e.g., 10% w/v hydroxylamine hydrochloride) and wait for the reduction of Fe(III) to Fe(II).[10]
-
Add a buffer (e.g., sodium acetate) to adjust the pH.
-
Add the complexing agent (e.g., 0.25% 1,10-phenanthroline solution) and allow time for the color to develop fully.[10]
-
Dilute to a final volume with deionized water.
-
-
Measurement:
-
Calculation:
-
Construct a calibration curve from the standards and determine the iron concentration in the sample.
-
Logical Flow for this compound Characterization
Caption: A logical workflow for the multi-technique characterization of this compound.
Quantitative Data Summary
The following table summarizes typical physicochemical properties of this compound and related intravenous iron complexes.
Table 1: Physicochemical Properties of Intravenous Iron Complexes
| Parameter | This compound (Iron Sucrose) | Sodium Ferric Gluconate | Iron Dextran (LMW) |
| Weight Average Molecular Weight (Mw) | 34,000 - 60,000 Da[13] | 289,000 - 440,000 Da | 165,000 Da |
| Hydrodynamic Diameter (by DLS) | 8.3 nm[14] | 9.8 nm[14] | 13.2 nm[14] |
| Iron Core Size | ~2-5 nm[6] | Not specified | Not specified |
| pH | ~7.0[15] | Not specified | Not specified |
Note: These values are approximate and can vary between different manufacturers and batches.
References
- 1. Buy this compound | 75050-77-0 [smolecule.com]
- 2. Iron Carbohydrate Complexes: Characteristics and Regulatory Challenges | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic Light Scattering Analysis for the Determination of the Particle Size of Iron-Carbohydrate Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US11726049B2 - Small angle x-ray scattering methods for characterizing the iron core of iron carbohydrate colloid drug products - Google Patents [patents.google.com]
- 7. An analytical method for Fe(II) and Fe(III) determination in pharmaceutical grade iron sucrose complex and sodium ferric gluconate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular weight determination for colloidal iron by Taguchi optimized validated gel permeation chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academics.su.edu.krd [academics.su.edu.krd]
- 11. researchgate.net [researchgate.net]
- 12. ijpab.com [ijpab.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lohmann-minerals.com [lohmann-minerals.com]
Technical Support Center: Adjusting pH to Control "Ferric Saccharate" Iron Release
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with ferric saccharate (also known as iron sucrose or saccharated iron oxide). The focus is on understanding and controlling the release of iron from the this compound complex by adjusting the pH of the experimental medium.
Frequently Asked Questions (FAQs)
Q1: What is the general relationship between pH and iron release from this compound?
A1: this compound is a complex of a polynuclear iron(III)-hydroxide core stabilized by a carbohydrate shell (sucrose). The stability of this complex is highly pH-dependent. In alkaline and neutral conditions (pH > 7), the complex is relatively stable, and the release of labile (free) iron is minimal. As the pH becomes more acidic (pH < 6), the complex becomes less stable, leading to an increased rate and extent of iron release.[1] This is because the iron(III)-hydroxide core is more soluble at lower pH.
Q2: At what pH range does significant iron release from this compound occur?
A2: Significant destabilization and iron release from the this compound complex are observed in acidic conditions, typically at a pH of 6.0 and below. In very acidic environments (pH 1-4), the release of iron can be quite rapid.[2] This pH-dependent release is a critical factor to consider in experimental design, especially when simulating physiological conditions such as the gastric environment.
Q3: Can the choice of buffer or acidifier affect the iron release profile?
A3: Yes, the choice of buffer or acidifying agent can influence the iron release profile. While the primary driver of iron release is the hydrogen ion concentration (pH), the anionic component of the acid or buffer can also interact with the iron complex. For instance, some buffers may contain chelating agents that can actively sequester released iron, thereby driving the equilibrium towards further dissociation of the complex. It is recommended to use non-chelating buffers or simple acid solutions (like HCl) for baseline studies.
Q4: How can I quantify the amount of iron released from the this compound complex?
A4: The released iron, which is typically in the ferric (Fe³⁺) or ferrous (Fe²⁺) state after reduction, can be quantified using various analytical methods. A common and reliable method is UV-Visible spectrophotometry using a chromogenic chelating agent such as 1,10-phenanthroline or ferrozine.[3] These agents form colored complexes with iron, and the absorbance of the solution is proportional to the iron concentration. Other methods include atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS) for total iron determination, and thermometric or potentiometric titration for quantifying ferrous iron.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible iron release data | 1. Inaccurate pH measurement or control: The pH of the experimental medium is not being accurately measured or maintained throughout the experiment. 2. Temperature fluctuations: Variations in temperature can affect the kinetics of iron release. 3. Inconsistent mixing: Inadequate or inconsistent mixing can lead to localized pH gradients and non-uniform iron release. 4. Variability in this compound batches: Different batches of this compound may have slightly different physicochemical properties. | 1. Calibrate the pH meter before each experiment using standard buffers. Ensure the pH probe is clean and properly stored. Monitor the pH of the solution throughout the experiment and adjust as necessary. 2. Use a temperature-controlled water bath or incubator to maintain a constant temperature.[2] 3. Use a calibrated magnetic stirrer or orbital shaker to ensure consistent and uniform mixing. 4. Characterize each new batch of this compound for its basic properties. If possible, use the same batch for a series of related experiments. |
| Precipitate formation upon pH adjustment | 1. Aggregation of the iron complex: At lower pH, the carbohydrate shell may be less effective at stabilizing the iron core, leading to aggregation and precipitation. 2. Precipitation of buffer components: The chosen buffer may not be soluble at the target pH and experimental conditions. | 1. Visually inspect the solution for any turbidity or precipitate. If observed, this may indicate instability of the complex. Consider using a lower concentration of this compound. 2. Ensure the selected buffer system is appropriate for the target pH range and is compatible with the other components in the solution. |
| Interference with iron quantification assay | 1. pH of the sample is outside the optimal range for the assay: Many colorimetric iron assays have a specific optimal pH range for color development. 2. Presence of interfering substances: Components of the experimental medium (e.g., certain buffers, reducing agents) may interfere with the colorimetric reaction. 3. Incomplete reduction of Fe³⁺ to Fe²⁺: Some colorimetric assays, like the 1,10-phenanthroline method, specifically detect Fe²⁺. If released iron is in the Fe³⁺ state, it must be reduced for accurate quantification. | 1. Adjust the pH of the sample to the optimal range for the assay before adding the chromogenic reagent. 2. Run appropriate controls and blanks to account for any background absorbance from the medium. If interference is significant, consider a different quantification method or sample purification. 3. Include a reducing agent such as hydroxylamine hydrochloride or ascorbic acid in the assay protocol to ensure all released iron is in the Fe²⁺ state before quantification.[3] |
| Difficulty in measuring iron release at very low pH | Rapid iron release: At very low pH (e.g., 1-2), the iron release can be very fast, making it difficult to measure the kinetics accurately. | Use a stopped-flow apparatus for rapid kinetic measurements. Alternatively, take very frequent measurements in the initial phase of the reaction. |
Data Presentation
The following table summarizes representative data on the effect of pH on iron release from a microencapsulated this compound formulation. Note that the absolute values and release kinetics can vary depending on the specific formulation and experimental conditions.
| pH | Time (minutes) | Cumulative Iron Release (%) |
| 7.0 | 30 | < 5 |
| 60 | < 5 | |
| 120 | < 5 | |
| 6.0 | 30 | ~10 |
| 60 | ~15 | |
| 120 | ~20 | |
| 5.0 | 30 | ~20 |
| 60 | ~35 | |
| 120 | ~50 | |
| 4.0 | 30 | ~40 |
| 60 | ~65 | |
| 120 | ~80 | |
| 1.2 | 30 | ~28 |
| 60 | ~45 | |
| 120 | ~60 |
Note: The data for pH 1.2 is adapted from a study on microencapsulated this compound and may not be directly comparable to the other illustrative data points.[6]
Experimental Protocols
Protocol 1: In Vitro pH-Dependent Iron Release from this compound
This protocol describes a method to determine the rate and extent of iron release from this compound at different pH values.
Materials:
-
This compound solution (known iron concentration)
-
Hydrochloric acid (HCl) solutions of various molarities (e.g., 0.1 M, 0.01 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Buffer solutions (e.g., acetate for pH 4-5.5, phosphate for pH 6-8)
-
Deionized water
-
Calibrated pH meter
-
Temperature-controlled water bath with magnetic stirrer
-
Volumetric flasks and pipettes
-
Syringes with filters (0.22 µm)
-
Reagents for iron quantification (see Protocol 2)
Procedure:
-
Preparation of Reaction Medium: Prepare a series of buffer solutions or acidic solutions at the desired pH values (e.g., 4.0, 5.0, 6.0, 7.0). For very low pH, dilute HCl can be used.[2]
-
Temperature Equilibration: Place the reaction media in separate beakers or flasks in a temperature-controlled water bath (e.g., 37°C) and allow them to equilibrate.[2]
-
Initiation of Experiment: Add a precise volume of the this compound stock solution to each reaction medium to achieve the desired final iron concentration. Start a timer immediately upon addition.
-
Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Sample Preparation: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any aggregated particles. This step is crucial to ensure that only dissolved iron is measured.
-
Iron Quantification: Analyze the filtrate for its iron content using a suitable method, such as the 1,10-phenanthroline spectrophotometric assay described in Protocol 2.
-
Data Analysis: Calculate the percentage of iron released at each time point relative to the total iron concentration at the start of the experiment. Plot the percentage of iron release versus time for each pH value.
Protocol 2: Quantification of Released Iron using 1,10-Phenanthroline Spectrophotometric Assay
This protocol is for the colorimetric determination of iron in the samples generated from Protocol 1.
Materials:
-
1,10-Phenanthroline solution (e.g., 0.1% w/v in ethanol)
-
Hydroxylamine hydrochloride solution (e.g., 10% w/v in water) - to reduce Fe³⁺ to Fe²⁺
-
Sodium acetate buffer (e.g., 2 M, pH 4.5)
-
Iron standard solution (e.g., 10 µg/mL Fe)
-
UV-Visible spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of iron standards with known concentrations (e.g., 0, 1, 2, 4, 6, 8, 10 µg/mL) from the iron standard stock solution.
-
To each standard, add hydroxylamine hydrochloride solution, 1,10-phenanthroline solution, and sodium acetate buffer.
-
Allow the color to develop for a specified time (e.g., 10-15 minutes).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (typically around 510 nm).[3]
-
Plot a standard curve of absorbance versus iron concentration.
-
-
Analysis of Samples:
-
Take a known volume of the filtered sample from Protocol 1.
-
Add hydroxylamine hydrochloride solution, 1,10-phenanthroline solution, and sodium acetate buffer in the same manner as for the standards.
-
Allow the color to develop and measure the absorbance at the same wavelength.
-
-
Calculation:
-
Use the standard curve to determine the concentration of iron in the sample.
-
Account for any dilutions made during the sampling and assay procedures to calculate the original concentration of released iron in the reaction mixture.
-
Visualizations
Caption: Logical workflow for pH-dependent iron release from this compound.
Caption: Experimental workflow for measuring pH-dependent iron release.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. US8058076B2 - In-vitro method for testing bioequivalence of iron-sucrose formulation - Google Patents [patents.google.com]
- 3. ijper.org [ijper.org]
- 4. lcms.cz [lcms.cz]
- 5. Ferrous iron in iron sucrose injection | Metrohm [metrohm.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Multi-faceted Approach to Validating Ferric Saccharate Purity: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the purity of ferric saccharate, a complex non-biological drug, and contrasts its performance with alternative intravenous iron therapies.
This compound, a complex of iron (III) hydroxide with sucrose, is a vital treatment for iron deficiency anemia. Its intricate structure and colloidal nature necessitate a multi-pronged analytical approach to guarantee its safety and efficacy. This guide outlines key analytical methodologies, presents comparative data for this compound and its alternatives, and provides detailed experimental protocols to aid in the rigorous quality control of these essential medicines.
Comparative Analysis of Physicochemical Properties
The purity and performance of this compound are intrinsically linked to its physicochemical properties. These properties can vary between different manufacturing processes and can influence the drug's stability, iron release kinetics, and potential for adverse effects. The following table summarizes key purity-related parameters for this compound and compares them with other commonly used intravenous iron-carbohydrate complexes.
| Parameter | This compound | Iron Sucrose | Ferric Gluconate | Iron Dextran | Ferric Carboxymaltose |
| Molecular Weight (Mw, kDa) | Variable, typically in the range of 34-60 kDa | ~34-60 kDa | ~289-441 kDa | Low MW: ~165 kDa | ~150 kDa |
| Labile Iron (% of total iron) | ~2.5 - 5.8%[1][2] | Generally higher than more stable complexes[3] | Higher than iron sucrose and iron dextran[1][2] | Lower than ferric gluconate and iron sucrose[1][2] | Low labile iron content[4] |
| Fe(II) Content (% of total iron) | Low, but detectable | Can be up to 12.2% in some formulations[5] | 1.4 - 1.8%[5] | ~0.8%[5] | ~1.4%[5] |
| Free Carbohydrate | Should be minimal | Presence of free sucrose is a critical quality attribute | Monitored as a potential impurity | Unbound dextran is a known impurity | Low levels of free carboxymaltose expected |
Experimental Protocols for Purity Validation
A robust assessment of this compound purity requires the application of orthogonal analytical techniques. Each method provides a unique insight into the drug's critical quality attributes.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
Objective: To determine the molecular weight distribution of the iron-carbohydrate complex and to quantify high and low molecular weight impurities, as well as free, unbound carbohydrate.
Methodology:
-
System: A high-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) detector and a UV detector is typically used.
-
Columns: A series of size-exclusion columns suitable for the molecular weight range of the iron-carbohydrate complexes (e.g., Ultrahydrogel columns).
-
Mobile Phase: An aqueous buffer, such as 0.1 M sodium nitrate or phosphate buffered saline (pH 7.2), is commonly employed. The flow rate is typically maintained around 0.4-0.8 mL/min.
-
Calibration: The system is calibrated using pullulan or dextran standards of known molecular weights.
-
Sample Preparation: The this compound sample is accurately weighed and dissolved in the mobile phase to a known concentration.
-
Analysis: The sample is injected into the GPC system. The RI detector monitors the carbohydrate component, while the UV detector can be used to monitor the iron-containing species at a suitable wavelength.
-
Data Interpretation: The molecular weight distribution (Mw, Mn, and polydispersity index) is calculated based on the calibration curve. The presence of peaks at retention times corresponding to low molecular weight species or free carbohydrate indicates impurities.
Voltammetry / Polarography
Objective: To determine the content of ferrous iron (Fe(II)) and ferric iron (Fe(III)) and to detect the presence of low-molecular-weight iron complexes.
Methodology:
-
System: A polarograph or a voltammetric analyzer with a dropping mercury electrode or a glassy carbon electrode.
-
Supporting Electrolyte: A suitable electrolyte solution, such as an acetate buffer or lithium perchlorate, is used.
-
Sample Preparation: The this compound sample is diluted with the supporting electrolyte to a known concentration.
-
Analysis: A differential pulse or normal pulse polarogram/voltammogram is recorded over a specific potential range. Fe(III) and Fe(II) species are reduced at different potentials, allowing for their individual quantification.
-
Data Interpretation: The peak heights or wave heights in the voltammogram are proportional to the concentration of Fe(II) and Fe(III). The absence of additional peaks indicates the absence of low-molecular-weight iron complexes. The United States Pharmacopeia (USP) specifies limits for Fe(II) content in iron sucrose injection.[6]
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify potential organic impurities, such as degradation products of the carbohydrate moiety.
Methodology:
-
System: An HPLC system with a UV or a charged aerosol detector (CAD).
-
Column: A reverse-phase column (e.g., C18) is often used for the separation of small organic molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Sample Preparation: The this compound sample is dissolved in a suitable solvent and filtered before injection.
-
Analysis: The sample is chromatographed, and the peaks corresponding to impurities are identified and quantified against reference standards.
-
Data Interpretation: The levels of identified impurities are compared against specified limits.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Objective: To accurately determine the total iron content in the this compound formulation.
Methodology:
-
System: An ICP-MS instrument.
-
Sample Preparation: The this compound sample is accurately weighed and digested using a mixture of concentrated nitric acid and hydrogen peroxide to break down the organic matrix and release the iron in an ionic form. The digested sample is then diluted to a known volume with deionized water.
-
Calibration: The instrument is calibrated using certified iron standard solutions of known concentrations.
-
Analysis: The prepared sample solution is introduced into the plasma, where it is atomized and ionized. The mass spectrometer then separates the iron ions based on their mass-to-charge ratio, and the detector measures their abundance.
-
Data Interpretation: The iron concentration in the sample is determined by comparing its signal intensity to the calibration curve.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the identity of the carbohydrate component and to assess the integrity of the iron-carbohydrate complex.
Methodology:
-
System: An FTIR spectrometer.
-
Sample Preparation: A small amount of the dried this compound powder is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The sample is placed in the IR beam, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Interpretation: The obtained spectrum is compared with a reference spectrum of this compound. The presence of characteristic absorption bands corresponding to the carbohydrate and the iron-oxyhydroxide core confirms the identity and provides information about the complex structure.
Thermal Analysis (TGA/DSC)
Objective: To evaluate the thermal stability and composition of the this compound complex.
Methodology:
-
System: A thermogravimetric analyzer (TGA) and a differential scanning calorimeter (DSC).
-
Sample Preparation: A small, accurately weighed amount of the this compound sample is placed in a suitable pan (e.g., alumina or platinum).
-
TGA Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.
-
DSC Analysis: The sample is subjected to a controlled temperature program, and the heat flow to or from the sample is measured relative to a reference.
-
Data Interpretation: The TGA thermogram provides information on the water content and the decomposition profile of the complex. The DSC thermogram reveals thermal events such as glass transitions, crystallization, and melting, which are characteristic of the material's physical state and stability.
Visualizing the Analytical Workflow
To effectively manage the comprehensive purity validation of this compound, a structured workflow is essential. The following diagram illustrates the logical sequence of analytical techniques employed in this process.
Caption: Workflow for this compound Purity Validation.
Signaling Pathway for Iron Metabolism Post-Administration
Understanding the metabolic fate of this compound is crucial for evaluating its efficacy and safety. The following diagram illustrates the key steps involved in the processing of intravenous iron-carbohydrate complexes by the reticuloendothelial system (RES).
Caption: Metabolic Pathway of IV Iron-Carbohydrate Complexes.
By employing a combination of these sophisticated analytical techniques, researchers and manufacturers can ensure the purity, consistency, and safety of this compound, ultimately safeguarding patient health. This comparative guide serves as a valuable resource for establishing robust quality control measures and for making informed decisions in the development and use of intravenous iron therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [PDF] Labile iron in parenteral iron formulations: a quantitative and comparative study. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Intravenous Irons: From Basic Science to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferrous iron content of intravenous iron formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An analytical method for Fe(II) and Fe(III) determination in pharmaceutical grade iron sucrose complex and sodium ferric gluconate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: Ferric Saccharate vs. Iron Dextran in Cellular Studies
For Immediate Release
This comprehensive guide offers a comparative analysis of two widely used intravenous iron preparations, ferric saccharate (often referred to as iron sucrose) and iron dextran, based on in vitro experimental data. Tailored for researchers, scientists, and drug development professionals, this document provides an objective look at their performance in cellular models, focusing on critical parameters such as cellular uptake, cytotoxicity, and the induction of oxidative stress.
The choice of an intravenous iron formulation is critical in clinical settings, and understanding their behavior at the cellular level is paramount for predicting efficacy and potential toxicity. This guide synthesizes findings from multiple in vitro studies to illuminate the key differences between this compound and iron dextran, supported by detailed experimental methodologies and visual representations of complex biological processes.
Comparative Data Summary
The following table summarizes the key quantitative and qualitative findings from in vitro studies comparing this compound and iron dextran.
| Parameter | This compound (Iron Sucrose) | Iron Dextran | Key Findings & Citations |
| Redox-Active Iron (in buffer) | Lower than iron dextran. | Higher than iron sucrose. | In a buffer solution, ferric gluconate showed the highest amount of redox-active iron, followed by iron dextran and then iron sucrose.[1][2] |
| Redox-Active Iron (in human serum) | Lower than iron dextran. | Highest among the tested IV iron preparations. | When diluted in human serum, iron dextran exhibited the highest level of redox-active iron, followed by iron sucrose.[1][2] |
| Intracellular Reactive Oxygen Species (ROS) Production | Increased ROS production in HepG2 cells. | Increased ROS production in HepG2 cells. | All tested intravenous iron preparations, including iron sucrose and iron dextran, were found to increase the production of reactive oxygen species in HepG2 cells.[1][2] |
| Cytotoxicity | Non-toxic in the neutral red cytotoxicity assay in HepG2 cells. | Non-toxic in the neutral red cytotoxicity assay in HepG2 cells. | Despite increasing ROS production, both this compound and iron dextran were found to be non-toxic in the neutral red cytotoxicity assay performed on HepG2 cells.[1][2] |
| Stimulation of Ferritin and DMT-1 Expression | Efficiently donates iron to cells, leading to a significant increase in ferritin and divalent metal transporter 1 (DMT-1) expression. | Weak stimulator of ferritin and DMT-1 expression. | This compound was shown to be a potent stimulator of ferritin and DMT-1 expression in HepG2 cells, indicating efficient cellular iron uptake and utilization, whereas iron dextran had a much weaker effect. |
| Cellular Iron Uptake | Readily taken up by various cell lines, including macrophages. The looser binding of iron facilitates dissociation and uptake.[3] | Uptake is primarily through the reticuloendothelial system (macrophages). The more stable complex results in a slower release of iron.[4] | The rate and mechanism of cellular iron uptake differ, with this compound generally providing more readily available iron to cells in vitro.[3][4] |
| Induction of Inflammatory Response | Can induce the expression of pro-inflammatory cytokines. | High molecular weight iron dextran has been associated with a higher risk of anaphylactic reactions, suggesting a potent immune response.[5] | Both compounds have the potential to trigger inflammatory responses, though the underlying mechanisms and clinical manifestations may differ. |
Experimental Protocols
This section details the methodologies for the key in vitro experiments cited in this guide.
Cell Culture
-
Cell Line: Human hepatoma (HepG2) cells are commonly used as they represent a key cell type in iron metabolism. Other relevant cell lines include human macrophage cell lines (e.g., THP-1, U937) to model the reticuloendothelial system.[3]
-
Culture Conditions: Cells are maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Assessment of Redox-Active Iron
-
Assay: Dichlorofluorescein (DCF) assay.
-
Principle: This assay measures the ability of the iron complexes to catalyze the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the highly fluorescent dichlorofluorescein (DCF) in the presence of a peroxide. The intensity of fluorescence is proportional to the amount of redox-active iron.
-
Protocol:
-
Prepare solutions of this compound and iron dextran at clinically relevant concentrations in both a buffer (e.g., phosphate-buffered saline - PBS) and human serum.
-
Add DCFH-DA and a peroxide source (e.g., hydrogen peroxide) to the iron solutions.
-
Incubate the mixture for a specified time (e.g., 30 minutes) at 37°C, protected from light.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Assay: Intracellular ROS generation assay using a fluorescent probe like DCFH-DA.
-
Protocol:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with DCFH-DA by incubating them in a serum-free medium containing the probe for 30-60 minutes.
-
Wash the cells to remove excess probe.
-
Treat the cells with various concentrations of this compound and iron dextran.
-
Measure the increase in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS.
-
Cytotoxicity Assay
-
Assay: Neutral Red (NR) Uptake Assay.
-
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. A decrease in the uptake of neutral red is indicative of cell death or a reduced cell population.
-
Protocol:
-
Seed HepG2 cells in a 96-well plate and treat them with a range of concentrations of this compound and iron dextran for 24-48 hours.
-
Remove the treatment medium and incubate the cells with a medium containing a non-toxic concentration of neutral red for approximately 2-3 hours.
-
Wash the cells to remove unincorporated dye.
-
Extract the incorporated dye from the cells using a destaining solution (e.g., a mixture of ethanol and acetic acid).
-
Measure the absorbance of the extracted dye at approximately 540 nm using a spectrophotometer.
-
Quantification of Inflammatory Cytokines
-
Assay: Enzyme-Linked Immunosorbent Assay (ELISA) or Real-Time Polymerase Chain Reaction (RT-PCR).
-
Protocol (ELISA):
-
Culture appropriate immune cells (e.g., peripheral blood mononuclear cells - PBMCs or macrophage cell lines) and treat them with this compound and iron dextran.
-
Collect the cell culture supernatant after a specified incubation period (e.g., 24 hours).
-
Use commercially available ELISA kits to quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the supernatant, following the manufacturer's instructions.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro comparison of iron compounds.
Signaling Pathway of Iron-Induced Oxidative Stress
Caption: Iron-induced oxidative stress and inflammatory pathway.
Logical Comparison of this compound and Iron Dextran
Caption: Key in vitro characteristics of this compound vs. Iron Dextran.
References
- 1. In vitro study on the effects of iron sucrose, ferric gluconate and iron dextran on redox-active iron and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The comparative safety of intravenous iron dextran, iron saccharate, and sodium ferric gluconate - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Ferric Saccharate vs. Ferric Carboxymaltose in the Treatment of Iron Deficiency Anemia
For Researchers, Scientists, and Drug Development Professionals
Intravenous (IV) iron replacement therapy is a cornerstone in the management of iron deficiency anemia (IDA), particularly in patients who are intolerant to or unresponsive to oral iron supplementation. Among the available formulations, ferric saccharate (also known as iron sucrose) and ferric carboxymaltose (FCM) are two of the most widely utilized. This guide provides an objective, data-driven comparison of their efficacy, supported by experimental data from randomized controlled trials and meta-analyses, to inform research and clinical development decisions.
Efficacy Comparison: Quantitative Data
Multiple head-to-head clinical trials and meta-analyses have demonstrated that while both this compound and ferric carboxymaltose are effective in treating iron deficiency anemia, ferric carboxymaltose often shows a more rapid and pronounced improvement in hematological parameters.
A recent meta-analysis of 14 randomized controlled trials (RCTs) involving 4,757 patients concluded that ferric carboxymaltose holds a potential advantage over iron sucrose in improving both hemoglobin (Hb) and ferritin levels.[1] This advantage was particularly noted in patients with IDA secondary to gynecological disorders.[1]
The following tables summarize the key efficacy data from comparative studies across various patient populations.
Table 1: Hemoglobin (Hb) Response
| Patient Population | Study Details | Ferric Carboxymaltose (FCM) | This compound (Iron Sucrose, IS) | Key Findings |
| Pregnancy | Randomized Controlled Trial (n=100) | Mean Hb rise at 12 weeks: 29 g/L[2] | Mean Hb rise at 12 weeks: 22 g/L[2] | FCM resulted in a significantly higher Hb rise (p < 0.01).[2] |
| Pregnancy | Prospective Comparative Study (n=100) | Mean Hb rise at 4 weeks: 1.67 ± 0.47 g/dL[3] | Mean Hb rise at 4 weeks: 1.07 ± 0.25 g/dL[3] | The mean rise in Hb was significantly higher in the FCM group (p<0.0001).[3] |
| Pregnancy | Comparative Study (n=120 per group) | Hb increase from 8.7 ± 0.47 g/dl to 11.6 ± 0.77 g/dl[4] | Hb increase from 8.24 ± 0.57 g/dl to 10.60 ± 0.87g/dl[4] | The improvement in hemoglobin was faster and more significant with FCM.[4] |
| Obstetric & Gynecologic Patients | Meta-analysis (9 RCTs, n=910) | Significantly higher post-treatment Hb levels (Mean Difference: 0.67 g/dL)[5] | Lower post-treatment Hb levels compared to FCM[5] | FCM showed better efficacy in increasing Hb levels (p = 0.002).[5] |
| General Iron Deficiency Anemia | Randomized Controlled Trial (n=371) | 99.4% achieved Hb response (≥2 g/dL increase) within 8 weeks[6] | 98.3% achieved Hb response (≥2 g/dL increase) within 8 weeks[6] | FCM was non-inferior to IS, with a significantly higher proportion of patients achieving an early Hb response at Week 2.[6] |
| Women with IDA | Phase IV Clinical Trial (n=200) | Mean Hb increase from 7.76 to 13.25 g/dL after 4 weeks[7] | Mean Hb increase from 7.64 to 11.59 g/dL after 4 weeks[7] | FCM elevated hemoglobin levels faster than IS (P < 0.001).[7] |
| Postpartum Anemia | Comparative Study (n=100) | Mean Hb rise: 1.9 g/dl[8] | Mean Hb rise: 1.66 g/dl[8] | A significantly higher number of women in the FCM group achieved a Hb rise of >2g/dl.[8] |
Table 2: Iron Store Replenishment (Serum Ferritin)
| Patient Population | Study Details | Ferric Carboxymaltose (FCM) | This compound (Iron Sucrose, IS) | Key Findings |
| Pregnancy | Comparative Study (n=120 per group) | Greater rise in serum ferritin[4] | Lower rise in serum ferritin compared to FCM[4] | FCM led to a more significant increase in iron stores.[4] |
| Obstetric & Gynecologic Patients | Meta-analysis (9 RCTs, n=910) | Significantly higher post-treatment ferritin levels (Mean Difference: 24.41 ng/mL)[5] | Lower post-treatment ferritin levels compared to FCM[5] | FCM demonstrated better efficacy in increasing ferritin levels (p = 0.0001).[5] |
| Women with IDA | Phase IV Clinical Trial (n=200) | Mean serum ferritin increase from 8.32 to 38.94 μg/L after 4 weeks[7] | Mean serum ferritin increase from 8.16 to 27 μg/L after 4 weeks[7] | FCM restored iron stores faster than IS.[7] |
| Postpartum Anemia | Comparative Study (n=100) | Mean serum ferritin rise to 83.9 ng/ml[8] | Mean serum ferritin rise to 76.06 ng/ml[8] | The rise in serum ferritin was significantly higher in the FCM group.[8] |
| General Iron Deficiency Anemia | Systematic Review & Meta-analysis (22 studies) | Significantly higher rise in ferritin levels (Standardized Mean Difference: 54.85 µg/L)[9] | Lower rise in ferritin levels compared to FCM[9] | FCM showed a superior effect on ferritin levels (p = 0.001).[9] |
Experimental Protocols
The administration protocols for ferric carboxymaltose and this compound differ significantly, which can have implications for patient convenience and healthcare resource utilization.
Ferric Carboxymaltose (FCM) Administration:
-
Dosage: Typically administered in larger single doses. For patients weighing 50 kg (110 lb) or more, a total cumulative dose of 1500 mg of iron is given in two doses of 750 mg separated by at least 7 days.[5] In some protocols, a single dose of up to 1000 mg can be administered.[10]
-
Administration: The infusion is diluted in up to 250 mL of sterile 0.9% sodium chloride injection, with the concentration not less than 2 mg of iron per mL.[5] The infusion is administered over at least 15 minutes.[5][10] A test dose is not required.[8]
-
Key Advantage: The ability to administer a larger dose in a single session reduces the number of required clinic visits.[2][11]
This compound (Iron Sucrose, IS) Administration:
-
Dosage: Administered in smaller, more frequent doses. A common regimen involves 200 mg of iron sucrose per infusion.[10][11] The total required dose is calculated based on the patient's body weight and hemoglobin deficit (e.g., using the Ganzoni formula) and is given in divided doses.[11]
-
Administration: The dose is typically diluted in 100-250 mL of 0.9% sodium chloride and infused over 30-60 minutes.[10][11][12] The administration is often scheduled on alternate days, with a maximum weekly dose.[11][12]
-
Key Consideration: The need for multiple infusions to deliver the total iron dose can be a logistical burden for patients and healthcare systems.[11]
Mechanism of Action and Signaling Pathways
Intravenous iron preparations are iron-carbohydrate complexes that deliver iron to the body's iron stores. The metabolism of these complexes involves two primary pathways:
-
Canonical Pathway: The iron-carbohydrate complexes are taken up by macrophages of the reticuloendothelial system (RES), primarily in the liver and spleen.[1][2] Inside the macrophages, the iron is released from the carbohydrate shell within endolysosomes.[2] This iron is then either stored as ferritin within the macrophage or exported into the circulation via the iron exporter protein, ferroportin.[1] In the bloodstream, the iron binds to transferrin, which transports it to the bone marrow for erythropoiesis and to other tissues.[1]
-
Non-Canonical Pathway: A portion of the administered intravenous iron, particularly from ferric carboxymaltose, can release iron directly into the circulation, leading to the formation of non-transferrin-bound iron (NTBI).[1] This NTBI can be taken up by various cells, including cardiomyocytes, through transporters like L-type and T-type calcium channels and divalent metal transporter 1 (DMT1).[1]
Experimental Workflow: A Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing the efficacy of ferric carboxymaltose and this compound.
Conclusion
The available evidence from numerous studies indicates that while both this compound and ferric carboxymaltose are effective treatments for iron deficiency anemia, ferric carboxymaltose consistently demonstrates a more rapid and substantial improvement in hemoglobin and ferritin levels across diverse patient populations.[2][3][4][5][7][9] The dosing regimen of ferric carboxymaltose, allowing for higher single-dose administration, offers a significant advantage in terms of patient convenience and reduced healthcare utilization.[2][11] Both formulations have comparable safety profiles, with most adverse events being mild and transient.[3][4][5] These findings are critical for the design of future clinical trials and the development of next-generation iron therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Intravenous Irons: From Basic Science to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Dosing and Administration | INJECTAFER® (ferric carboxymaltose injection) [injectaferhcp.com]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. Intravenous ferric carboxymaltose for the treatment of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. droracle.ai [droracle.ai]
- 11. Efficacy and safety of intravenous iron sucrose in treating adults with iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Randomised Controlled Trial to Compare Intravenous Iron Sucrose and Oral Iron in Treatment of Iron Deficiency Anemia in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and ICP-MS for the Quantification of Ferric Saccharate
The analysis of complex drug substances like ferric saccharate, an intravenous iron-carbohydrate complex, necessitates robust and specific analytical methodologies. For researchers, scientists, and drug development professionals, selecting the appropriate technique is critical for ensuring product quality, stability, and efficacy. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the quantification of this compound, supported by experimental data and detailed protocols. While both techniques are pivotal, they serve distinct and often complementary roles in the comprehensive characterization of these complex drugs.
High-Performance Liquid Chromatography (HPLC) for Speciation and Molecular Size Distribution
HPLC is a powerful technique for separating components within a mixture. For this compound, its primary application is not the direct quantification of total iron, but rather the characterization of the iron-carbohydrate complex itself and the determination of its molecular weight distribution. This is crucial as the size and stability of the complex are directly related to the drug's safety and efficacy. Size Exclusion Chromatography (SEC) is a common HPLC mode used for this purpose.
Experimental Protocol: HPLC-SEC for this compound
A typical HPLC method for analyzing the molecular weight distribution of an iron-saccharidic complex involves the following steps:
-
Sample Preparation: The this compound sample is diluted with the mobile phase to an appropriate concentration.
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, and a column oven is used.
-
Column: A gel permeation chromatography (GPC) or size exclusion chromatography (SEC) column suitable for aqueous mobile phases is employed.
-
Mobile Phase: A buffered aqueous solution, such as a phosphate or acetate buffer, is used to ensure consistent ionic strength and pH.
-
Detection: A Refractive Index (RI) detector is often used to monitor the carbohydrate portion of the complex, while a UV-Vis detector can also be employed. Laser Light Scattering (LLS) detectors can provide additional information on molecular size.[1]
-
Data Analysis: The chromatogram is analyzed to determine the retention time and peak area of the this compound complex, which can be correlated with its molecular weight distribution against known standards.
Performance Characteristics of HPLC Methods
While direct total iron quantification by standalone HPLC is less common, methods have been developed for determining iron species, often involving chelation and UV-Vis detection. The validation of such methods demonstrates the capabilities of HPLC in terms of precision and linearity.
| Parameter | HPLC with UV-Vis Detection (Post-Chelation) |
| Linearity (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98% - 102% |
| Limit of Quantification (LOQ) | ~0.3 - 0.6 µg/mL |
Table 1: Representative performance data for HPLC-based iron determination methods. Data compiled from similar validated methods.[2][3][4]
Caption: Workflow for HPLC-SEC analysis of this compound.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Total Iron Quantification
ICP-MS is the gold standard for elemental analysis due to its exceptional sensitivity and specificity. For this compound, it is the preferred method for accurately quantifying the total iron content in both the drug substance and biological matrices.[5][6] This technique measures the mass-to-charge ratio of ions, providing a direct and highly accurate measurement of the iron present, irrespective of its molecular form.
Experimental Protocol: ICP-MS for Total Iron
A standard protocol for total iron determination in this compound using ICP-MS is as follows:
-
Sample Preparation: A precise amount of the this compound sample is accurately weighed and subjected to acid digestion, typically using ultra-pure nitric acid, to break down the carbohydrate complex and solubilize the iron.[4][6]
-
Instrument Setup: An ICP-MS instrument is tuned for optimal performance. An internal standard (e.g., Germanium) is often used to correct for matrix effects and instrument drift.
-
Plasma Generation: The digested sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the iron atoms.
-
Mass Spectrometry: The iron ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. The isotope ⁵⁶Fe is commonly monitored.[7]
-
Quantification: The detector counts the number of iron ions, and this signal is proportional to the concentration of iron in the sample. A calibration curve prepared from certified iron standards is used for quantification.
Performance Characteristics of ICP-MS Methods
ICP-MS methods for total iron are validated to be highly accurate, precise, and sensitive, making them ideal for regulatory submissions and quality control.
| Parameter | ICP-MS for Total Iron |
| Linearity (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95% - 105% |
| Limit of Quantification (LOQ) | ~0.5 µg/mL in matrix |
Table 2: Representative performance data for a validated ICP-MS method for total iron in human plasma.[8]
Caption: Workflow for ICP-MS total iron analysis of this compound.
Cross-Validation Summary: HPLC vs. ICP-MS
The two techniques are best understood as complementary rather than interchangeable for the analysis of this compound. HPLC excels at characterizing the macromolecular properties of the drug complex, while ICP-MS provides unparalleled accuracy for total elemental composition.
| Feature | HPLC (with UV/RI) | ICP-MS |
| Principle | Separation based on physical/chemical properties (e.g., size, polarity) | Elemental analysis based on mass-to-charge ratio of ions |
| Primary Application | Molecular weight distribution, speciation, purity | Total iron quantification |
| Sample Preparation | Dilution in mobile phase | Acid digestion to destroy matrix |
| Specificity | Separates different molecular forms and impurities | Highly specific for the target element (iron) |
| Sensitivity | Moderate (ng to µg range) | Very High (pg to ng range)[9] |
| Throughput | Lower (due to chromatographic run times) | Higher (after initial sample preparation) |
| Key Advantage | Provides information on the intact drug complex | Unambiguous and accurate total metal content |
The Synergistic Approach: HPLC-ICP-MS
The most powerful approach for characterizing complex drugs like this compound is the hyphenation of HPLC with ICP-MS (HPLC-ICP-MS).[10] In this setup, the HPLC system separates the different iron-containing species (e.g., the intact drug, transferrin-bound iron, free iron) in a sample.[7] The eluent from the HPLC column is then directly introduced into the ICP-MS, which acts as a highly sensitive and iron-specific detector. This allows for the simultaneous quantification and speciation of iron, providing a complete picture of the drug's state in a given sample.[7][9]
Caption: Logical relationship in a synergistic HPLC-ICP-MS system.
Conclusion
For the comprehensive analysis of "this compound," a cross-validation approach reveals that HPLC and ICP-MS are not competing but complementary techniques.
-
ICP-MS is the definitive method for the accurate and precise quantification of total iron content , a critical quality attribute for dosage and regulatory compliance.[5]
-
HPLC , particularly SEC, is essential for characterizing the molecular size distribution and stability of the iron-carbohydrate complex, which is directly linked to the drug's performance and safety.[1]
For advanced research, pharmacokinetic studies, and in-depth characterization, the hyphenated HPLC-ICP-MS technique offers the most complete information by combining the separation power of HPLC with the sensitive, element-specific detection of ICP-MS.[7] The choice of method, therefore, depends on the analytical question being asked: total content (ICP-MS) versus molecular form and distribution (HPLC).
References
- 1. EP2275075A2 - Method of measuring an iron-saccharidic complex - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Elemental Analysis for Iron Preparations with ICP-MS [lambda-cro.com]
- 6. ICP-MS Analysis of Iron from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Snapshots of Iron Speciation: Tracking the Fate of Iron Nanoparticle Drugs via a Liquid Chromatography–Inductively Coupled Plasma–Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron Sucrose Analysis | Drug Bound Iron Measurement | ICP-MS [lambda-cro.com]
- 9. ajrconline.org [ajrconline.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Analysis of Ferric Saccharate and Novel Intravenous Iron Formulations
For Researchers, Scientists, and Drug Development Professionals
The landscape of intravenous (IV) iron supplementation for the treatment of iron deficiency anemia (IDA) has evolved significantly. While ferric saccharate, also known as iron sucrose, has long been a cornerstone of therapy, a new generation of iron-carbohydrate complexes offers potential advantages in terms of dosing, efficacy, and safety. This guide provides an objective comparison of this compound's performance against key novel iron supplements—ferumoxytol and ferric carboxymaltose—supported by experimental data from recent clinical trials.
Performance Benchmarking: Efficacy and Safety
The efficacy and safety of intravenous iron formulations are paramount in clinical practice. The following tables summarize key quantitative data from head-to-head clinical trials, offering a clear comparison of this compound with ferumoxytol and ferric carboxymaltose.
Table 1: this compound vs. Ferumoxytol in Patients with a History of Unsatisfactory Oral Iron Therapy
| Parameter | This compound | Ferumoxytol | Key Findings & Citations |
| Mean Hemoglobin Increase from Baseline to Week 5 | 2.4 g/dL | 2.7 g/dL | Ferumoxytol was shown to be superior to iron sucrose in the mean increase in hemoglobin.[1] |
| Proportion of Patients Achieving Hemoglobin ≥12 g/dL | 48.2% | 66.7% | A significantly higher percentage of patients treated with ferumoxytol achieved this endpoint (P < 0.0001).[1] |
| Median Time to Hemoglobin Increase of ≥2 g/dL | 22 days | 16 days | Ferumoxytol demonstrated a significantly shorter median time to a clinically meaningful hemoglobin increase (P < 0.0001).[1] |
| Mean Change in Transferrin Saturation (TSAT) from Baseline to Week 5 | 10.6% | 14.5% | Ferumoxytol-treated patients showed a statistically significant greater increase in TSAT (P = 0.0048).[1] |
| Incidence of Protocol-Defined Adverse Events of Special Interest | 5.0% | 2.7% | Iron sucrose-treated patients had a higher incidence of these specific adverse events.[1] |
Table 2: this compound vs. Ferumoxytol in Patients with Chronic Kidney Disease (CKD)
| Parameter | This compound | Ferumoxytol | Key Findings & Citations |
| Mean Hemoglobin Change from Baseline to Week 5 | 0.7 ± 0.1 g/dL | 0.8 ± 0.1 g/dL | Ferumoxytol was non-inferior to iron sucrose in this patient population.[2] |
| Overall Adverse Events | 65% | 48% | The overall adverse event profile was comparable between the two treatment groups.[2] |
| Related Adverse Events | 16% | 10% | A lower percentage of related adverse events was reported in the ferumoxytol group.[2] |
| Serious Adverse Events | 7% | 9% | Rates of serious adverse events were similar between the two groups.[2] |
Table 3: this compound vs. Ferric Carboxymaltose in Pregnant Women with Iron Deficiency Anemia
| Parameter | Iron Sucrose Complex (ISC) | Ferric Carboxymaltose (FCM) | Key Findings & Citations |
| Mean Hemoglobin Rise at 12 Weeks | 22 g/L | 29 g/L | The mean rise in hemoglobin was significantly higher in the FCM group (p value < 0.01).[3] |
| Improvement in Fatigue Scores | Less Improvement | Greater Improvement | FCM was associated with a greater improvement in fatigue scores.[3] |
| Number of Visits for Treatment | More Visits | Significantly Fewer Visits | The dosing regimen of FCM allows for fewer visits to complete the treatment course.[3] |
| Serious Adverse Events | None Noted | None Noted | No serious adverse events were noted in either treatment group.[3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for the key comparative studies cited.
Ferumoxytol vs. Iron Sucrose for Iron Deficiency Anemia (IDA) with a History of Unsatisfactory Oral Iron Therapy[1]
-
Study Design: A Phase III, randomized, open-label, multicenter trial.
-
Participants: 605 patients with IDA who were intolerant to or had an inadequate response to oral iron.
-
Intervention:
-
Ferumoxytol Group (n=406): Two intravenous injections of 510 mg of ferumoxytol for a total cumulative dose of 1.02 g.
-
Iron Sucrose Group (n=199): A series of intravenous injections of 200 mg of iron sucrose administered on 5 different days within a 14-day period, for a total cumulative dose of 1.0 g.
-
-
Primary Efficacy Endpoint: The proportion of patients who achieved an increase in hemoglobin of ≥2.0 g/dL at any time from baseline to Week 5.
-
Key Assessments: Hemoglobin, serum ferritin, and transferrin saturation (TSAT) were measured at baseline and at Weeks 1, 2, 3, 4, and 5. Safety was assessed through the monitoring of adverse events.
Ferumoxytol vs. Iron Sucrose in Patients with Chronic Kidney Disease (CKD)[2]
-
Study Design: A randomized, open-label, multicenter study.
-
Participants: 162 patients with CKD and iron deficiency anemia.
-
Intervention:
-
Ferumoxytol Group: Two doses of 510 mg of ferumoxytol administered intravenously.
-
Iron Sucrose Group: Multiple doses of iron sucrose administered intravenously.
-
-
Primary Efficacy Endpoint: The mean change in hemoglobin from baseline to Week 5. A non-inferiority margin of 0.5 g/dL was predefined.
-
Key Assessments: Hemoglobin levels and iron parameters were measured at baseline and at various time points up to Week 5. Adverse events were monitored throughout the study.
Ferric Carboxymaltose vs. Iron Sucrose Complex in Pregnant Women with IDA[3]
-
Study Design: A randomized clinical trial.
-
Participants: 100 pregnant women diagnosed with moderate to severe iron deficiency anemia.
-
Intervention:
-
Ferric Carboxymaltose (FCM) Group: Intravenous FCM administered according to a simplified dosing schedule.
-
Iron Sucrose Complex (ISC) Group: Intravenous ISC administered in multiple smaller doses.
-
-
Primary Outcome: Rise in hemoglobin from baseline after 12 weeks.
-
Secondary Outcomes: Changes in red blood cell indices, serum iron studies, improvement in fatigue scores, number of visits, and perinatal outcomes.
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate key signaling pathways and a representative clinical trial workflow.
Figure 1. Simplified signaling pathway of systemic iron homeostasis.
Figure 2. Generalized workflow for a randomized controlled clinical trial.
Mechanism of Action: From IV Infusion to Erythropoiesis
Following intravenous administration, iron sucrose is taken up by the reticuloendothelial system (RES), particularly by macrophages.[4][5] Within the macrophages, the iron-carbohydrate complex is broken down, and the iron is released.[4][6] This released iron can then be stored intracellularly as ferritin or exported from the macrophage via ferroportin into the circulation.[7][8] In the bloodstream, iron binds to transferrin, the body's primary iron transport protein.[4] The transferrin-iron complex is then delivered to the bone marrow, where it is taken up by erythroid precursor cells and incorporated into hemoglobin for the production of new red blood cells.[4][6]
The newer intravenous iron formulations, such as ferumoxytol and ferric carboxymaltose, consist of an iron core surrounded by a carbohydrate shell, which allows for the administration of higher single doses compared to iron sucrose.[9][10] These formulations are also processed within the RES, leading to a controlled release of iron for erythropoiesis.[5]
Conclusion
The available clinical evidence suggests that novel intravenous iron formulations, such as ferumoxytol and ferric carboxymaltose, offer comparable or, in some instances, superior efficacy to this compound in treating iron deficiency anemia.[1] Advantages of these newer agents include the potential for more rapid hemoglobin correction and the convenience of fewer administrations to deliver a total replacement dose.[1][3] Safety profiles are generally comparable, although variations in the incidence of specific adverse events have been noted in clinical trials.[1][2] The choice of intravenous iron therapy should be individualized based on patient characteristics, clinical context, and institutional protocols. Continued research and head-to-head comparative trials will further elucidate the relative merits of these agents in various patient populations.
References
- 1. A Phase III, randomized, open-label trial of ferumoxytol compared with iron sucrose for the treatment of iron deficiency anemia in patients with a history of unsatisfactory oral iron therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Randomized Comparison of Ferumoxytol and Iron Sucrose for Treating Iron Deficiency Anemia in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of ferric Carboxymaltose and iron sucrose complex for treatment of iron deficiency anemia in pregnancy- randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Iron sucrose? [synapse.patsnap.com]
- 5. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron Sucrose - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Iron metabolism: Pathophysiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. sabm.org [sabm.org]
A Head-to-Head Comparison of Intravenous Iron Formulations: Ferric Saccharate and Iron Isomaltoside
For researchers, scientists, and drug development professionals, this guide provides an evidence-based comparative analysis of two prominent intravenous iron therapies: Ferric Saccharate (often referred to as iron sucrose or saccharated ferric oxide) and Iron Isomaltoside (also known as ferric derisomaltose). This document synthesizes data from key clinical trials to objectively evaluate their bioavailability, efficacy, and safety profiles, supported by detailed experimental protocols and visual representations of relevant biological pathways.
Intravenous iron supplementation is a cornerstone in the management of iron deficiency anemia (IDA) when oral iron is ineffective, not tolerated, or rapid iron repletion is clinically necessary. The choice between different IV iron formulations hinges on their pharmacokinetic properties, which directly influence their efficacy and safety. This guide focuses on a comparative study of this compound, a well-established formulation, and Iron Isomaltoside, a newer high-dose option.
Quantitative Comparison of Efficacy and Safety
The following table summarizes key performance indicators from comparative clinical trials, offering a clear overview of the relative bioavailability and safety of this compound and Iron Isomaltoside.
| Parameter | This compound (Iron Sucrose/Saccharated Ferric Oxide) | Iron Isomaltoside (Ferric Derisomaltose) | Key Findings from Comparative Studies |
| Efficacy | |||
| Hemoglobin (Hb) Increase | Slower initial increase.[1][2][3] | Faster and more pronounced initial increase in Hb levels.[1][2][4][5] In one study, the mean change in Hb from baseline was higher in the iron isomaltoside group until week 5.[3] | Iron isomaltoside was found to be more effective than iron sucrose in achieving a rapid improvement in Hb.[1][5] A meta-analysis showed comparable overall changes in hemoglobin between the two.[6] |
| Proportion of Responders (Hb increase ≥2 g/dL) | Lower proportion of responders at earlier time points.[2][4] | Higher proportion of responders at all evaluated time points.[2][4] | Superiority of iron isomaltoside in the proportion of patients achieving a Hb increase of ≥2 g/dL from baseline at any time between weeks 1-5 has been confirmed.[1][5] |
| Serum Ferritin | Significant increase. | Significantly higher increase in serum ferritin at week 2 compared to iron sucrose.[6] | Both formulations effectively replete iron stores, with iron isomaltoside showing a more rapid initial rise in ferritin levels.[6] |
| Transferrin Saturation (TSAT) | Effective increase. | Faster and greater improvements in TSAT.[1] | Iron isomaltoside leads to a more rapid normalization of TSAT compared to iron sucrose.[1] |
| Safety | |||
| Adverse Drug Reactions (ADRs) | Overall incidence of treatment-emergent adverse events was higher in a study comparing it to ferric derisomaltose (90.8% vs 66.2%).[3][7][8] More frequent reports of dysgeusia and gastrointestinal side effects.[1] | Lower overall incidence of adverse events in some studies.[3][7][8] Non-serious ADRs like rash and pruritus were more common in some trials.[1] | Both treatments are generally well-tolerated.[1][5] The incidence of serious adverse drug reactions has been reported to be low and similar for both.[1][2] |
| Hypophosphatemia (Serum Phosphate <2.0 mg/dL) | Significantly higher incidence. One study reported an incidence of 83.2%.[3][7][8] | Significantly lower incidence. The same study reported an incidence of 8.4%.[3][7][8] | Iron isomaltoside is associated with a markedly lower risk of developing hypophosphatemia.[3][7][8] |
| Administration | |||
| Maximum Single Dose | Typically 200 mg.[1][3][5] | Up to 1000 mg in a single infusion.[1][3][5] | Iron isomaltoside allows for complete iron repletion in a single or fewer sessions compared to the multiple infusions required for this compound.[1][3][5] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies of key comparative studies.
Pivotal Study: FERWON-IDA Trial
A randomized, open-label, comparative, multi-center trial was conducted to evaluate the efficacy and safety of iron isomaltoside versus iron sucrose in patients with iron deficiency anemia.[1][5][9]
-
Patient Population: 511 patients with IDA who were intolerant of, or unresponsive to, oral iron.[1][5]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either iron isomaltoside or iron sucrose.[1][5]
-
Intervention:
-
Iron Isomaltoside Group: The cumulative dose was based on body weight and hemoglobin level, administered as either a single 1000 mg infusion over 15 minutes or a 500 mg injection over 2 minutes.[1][5]
-
Iron Sucrose Group: The cumulative dose was calculated using the Ganzoni formula and administered as repeated 200 mg infusions over 30 minutes.[1][5]
-
-
Primary Endpoint: The proportion of patients with a hemoglobin increase of ≥2 g/dL from baseline at any time between weeks 1 and 5.[1][5]
Comparative Study in Patients with Menorrhagia-Associated IDA
A multicenter, randomized, open-label, phase III, non-inferiority study was conducted in Japanese patients.[3][7][8]
-
Patient Population: Patients with iron deficiency anemia associated with menorrhagia.[3][7][8]
-
Intervention:
-
Primary Endpoint: The maximum change in hemoglobin concentration from baseline.[3][7][8]
Signaling Pathways and Cellular Uptake
The bioavailability of intravenous iron formulations is determined by their processing and cellular uptake. The following diagrams illustrate the key pathways.
Caption: A representative experimental workflow for a comparative clinical trial of IV iron therapies.
The metabolism of intravenous iron complexes primarily follows two routes. The canonical pathway involves uptake by the reticuloendothelial system, while a more direct pathway involves the cellular uptake of non-transferrin-bound iron.
Caption: Dual pathways of intravenous iron metabolism and cellular uptake.
The canonical pathway for IV iron metabolism involves the uptake of the iron-carbohydrate complex by macrophages of the reticuloendothelial system in the spleen and liver.[10] Within these cells, the complex is metabolized, and iron is released for export into the circulation via ferroportin, where it binds to transferrin.[10] This transferrin-bound iron is then primarily utilized by the bone marrow for erythropoiesis.[10]
Recent studies have also highlighted a novel pathway involving the rapid and direct uptake of non-transferrin-bound iron (NTBI) by various tissues, including the heart.[10][11] This pathway is independent of reticuloendothelial macrophages and involves NTBI transporters such as divalent metal transporter 1 (DMT1) and calcium channels.[10][11] The generation of NTBI can occur transiently after the administration of IV iron.[10] Separate cellular uptake pathways for ferric and ferrous iron have been postulated, with beta3-integrin and mobilferrin potentially involved in ferric iron transport, and DMT-1 facilitating ferrous iron uptake.[12][13]
References
- 1. A randomized trial of iron isomaltoside versus iron sucrose in patients with iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Intravenous ferric derisomaltose versus saccharated ferric oxide for iron deficiency anemia associated with menorrhagia: a randomized, open-label, active-controlled, noninferiority study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of ferric derisomaltose (FDI) compared with iron sucrose (IS) in patients with iron deficiency anemia after bariatric surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hcplive.com [hcplive.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Intravenous iron therapy results in rapid and sustained rise in myocardial iron content through a novel pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separate pathways for cellular uptake of ferric and ferrous iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Equivalence of Generic vs. Brand-Name Ferric Saccharate
For researchers, scientists, and drug development professionals, establishing the therapeutic equivalence of a generic drug to its brand-name counterpart is a critical process, especially for complex formulations like intravenous iron products. This guide provides an objective comparison of generic ferric saccharate (iron sucrose) and the brand-name product, Venofer®, focusing on the scientific data and regulatory requirements that underpin the assessment of their equivalence.
Intravenous iron products are classified as non-biological complex drugs (NBCDs) due to their colloidal nature, consisting of a ferric oxyhydroxide core stabilized by a carbohydrate shell.[1] The manufacturing process for these products is intricate and can influence their physicochemical properties, which in turn may affect their clinical performance.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the approval of generic intravenous iron formulations.[2][3]
The approval pathway for generic this compound relies on a "totality of the evidence" approach, which includes demonstrating physicochemical sameness, comparable in vitro cellular uptake, and pharmacokinetic bioequivalence to the reference listed drug.[2][3][4]
Data Presentation: Physicochemical and Pharmacokinetic Comparison
The therapeutic equivalence of generic and brand-name this compound is evaluated through a comprehensive comparison of their physicochemical characteristics and pharmacokinetic profiles. While many properties are found to be highly similar, minor variations have been reported in some studies.
Table 1: Comparative Physicochemical Characterization
| Parameter | Brand-Name this compound (Venofer®/Ferrlecit®) | Generic this compound | Analytical Method(s) | Key Findings |
| Elemental Iron Content | ~12.5 - 13.2 mg/mL | ~12.4 - 13.1 mg/mL | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Comparable total elemental iron content, within 10% of the label claim.[5][6] |
| Molecular Weight (Mw) | 25.1–36.5 kDa (GPC, Method 1) 384.7–467.7 kDa (GPC, Method 2) 316.7–330.7 kDa (AFFF-MALS) | 18.3–19.0 kDa (GPC, Method 1) 363.7–387.4 kDa (GPC, Method 2) 415.6–417.7 kDa (AFFF-MALS) | Gel Permeation Chromatography (GPC), Asymmetric Field Flow Fractionation-Multi-Angle Light Scattering (AFFF-MALS) | GPC shows comparable molecular weight distributions.[5] Some differences in Mw were observed with AFFF-MALS, though these were not deemed to impact biological activity.[3][5][7][8][9] |
| Particle Size (Hydrodynamic Diameter) | Data not consistently reported in comparative studies | Data not consistently reported in comparative studies | Dynamic Light Scattering (DLS) | Studies have found similar particle size distributions between brand and generic products.[5] |
| Zeta Potential | Data not consistently reported in comparative studies | Data not consistently reported in comparative studies | Electrophoretic Light Scattering | No significant differences have been reported in comparative studies.[5] |
| Sedimentation Coefficient | Data not consistently reported in comparative studies | Data not consistently reported in comparative studies | Analytical Ultracentrifugation (AUC) | Minor differences have been observed, but these were not found to impact in vitro cellular uptake or in vivo biodistribution.[3][5][7][8][9] |
Note: The brand-name product Ferrlecit® is a sodium ferric gluconate complex in sucrose, while Venofer® is iron sucrose. The data presented here is a synthesis from studies on both, as they are often used as reference products for generic intravenous iron formulations.
Table 2: Pharmacokinetic Bioequivalence Parameters
Pharmacokinetic studies are essential to demonstrate that the generic drug is absorbed and available at the site of action to the same extent as the brand-name drug. These studies are typically conducted in healthy volunteers. The primary endpoints are the maximum serum concentration (Cmax) and the area under the concentration-time curve (AUC) for total serum iron and transferrin-bound iron.[5] For a generic product to be considered bioequivalent, the 90% confidence interval for the ratio of the geometric means (generic/brand) of Cmax and AUC must fall within the range of 80% to 125%.[5][7]
| Parameter | Bioequivalence Acceptance Criteria | Outcome of Comparative Studies |
| Cmax (Maximum Serum Concentration) | 90% Confidence Interval of the geometric mean ratio (Test/Reference) should be within 80.00% to 125.00%.[5] | Studies submitted to the FDA for the approval of generic iron sucrose have demonstrated that this criterion was met. |
| AUC (Area Under the Curve) | 90% Confidence Interval of the geometric mean ratio (Test/Reference) should be within 80.00% to 125.00%.[5] | Studies submitted to the FDA for the approval of generic iron sucrose have demonstrated that this criterion was met. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of therapeutic equivalence.
Physicochemical Characterization
1. Gel Permeation Chromatography (GPC)
-
Objective: To determine the molecular weight distribution of the iron-carbohydrate complex.
-
Methodology: The iron sucrose samples are diluted in a suitable mobile phase (e.g., aqueous solution of sodium azide at pH 7.0).[6] The solution is then injected into a GPC system equipped with a series of columns packed with porous gel. Larger molecules elute faster than smaller molecules. The eluent is monitored by a refractive index detector. A calibration curve is generated using polysaccharide standards of known molecular weights (e.g., pullulan standards) to determine the molecular weight of the iron sucrose complex.[6]
2. Asymmetric Field Flow Fractionation-Multi-Angle Light Scattering (AFFF-MALS)
-
Objective: To provide a high-resolution separation of nanoparticles based on their hydrodynamic size and to determine their molecular weight.
-
Methodology: AFFF separates particles in a thin, flat channel where a perpendicular cross-flow is applied to a laminar channel flow. This causes smaller particles, which diffuse faster, to be pushed into faster-moving streamlines and elute earlier. The separated particles then pass through a MALS detector, which measures the intensity of scattered light at multiple angles. This data, combined with concentration information from a refractive index detector, allows for the calculation of the absolute molar mass and radius of gyration for the eluting nanoparticles.
In Vitro Cellular Uptake
1. Macrophage Cellular Iron Uptake Assay
-
Objective: To compare the rate and extent of iron uptake from brand-name and generic formulations by macrophages, which are the primary cells responsible for the clearance of intravenous iron.
-
Methodology:
-
Cell Culture: Human macrophage cell lines (e.g., THP-1, HL-60, or U937) are cultured in appropriate media. For THP-1 cells, differentiation into macrophages can be induced by treatment with phorbol 12-myristate 13-acetate (PMA).
-
Incubation: The cultured macrophages are incubated with various concentrations of brand-name and generic this compound for different time points (e.g., 30 minutes, 1, 2, and 4 hours).
-
Iron Quantification: After incubation, the cells are washed to remove any iron not taken up. The cells are then lysed, and the intracellular iron content is quantified using a colorimetric assay (e.g., ferrozine-based assay) or by atomic absorption spectroscopy.
-
Data Analysis: The amount of iron uptake is normalized to the total protein content of the cell lysate and compared between the generic and brand-name products.
-
Clinical Bioequivalence Study
1. Single-Dose, Randomized, Parallel-Design Pharmacokinetic Study
-
Objective: To compare the rate and extent of iron absorption into the systemic circulation from the generic and brand-name products.
-
Methodology:
-
Study Population: Healthy male and non-pregnant, non-lactating female volunteers are recruited.
-
Study Design: A single dose of either the generic or brand-name this compound (e.g., 100 mg) is administered as a slow intravenous injection over a fixed period (e.g., 5 minutes).[2] In a parallel design, subjects are randomized to receive either the test or reference product. In a crossover design, each subject receives both products separated by a washout period.
-
Blood Sampling: Blood samples are collected at predefined time points before and after the infusion (e.g., pre-dose, and at multiple intervals up to 24 hours post-dose).[2]
-
Bioanalysis: The concentrations of total iron and transferrin-bound iron in the serum samples are determined using validated analytical methods.
-
Pharmacokinetic Analysis: The key pharmacokinetic parameters, Cmax and AUC, are calculated from the concentration-time data for each subject.
-
Statistical Analysis: Statistical methods are used to calculate the 90% confidence intervals for the geometric mean ratios of Cmax and AUC to determine if they fall within the predefined bioequivalence limits (80-125%).[5][7]
-
Mandatory Visualization
Experimental Workflow for Bioequivalence Assessment
Caption: Workflow for establishing the bioequivalence of generic this compound.
Cellular Uptake and Metabolism of Intravenous Iron
Caption: Cellular pathway of intravenous iron uptake and metabolism.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. mdpi.com [mdpi.com]
- 4. Generic-reference and generic-generic bioequivalence of forty-two, randomly-selected, on-market generic products of fourteen immediate-release oral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Bioequivalence Study Comparing Single Dose of Ferrinemia® Injection With a Single Dose of Venofer® Injection in Healthy Male Volunteers [ctv.veeva.com]
- 7. Bioequivalence Study With Pharmacokinetic Endpoints, Comparing a Single Dose of Iron Sucrose Azad Injection of Azad Pharma Corporation (AG), With a Single Dose of Venofer® Injection of Vifor Corporation (AG) in Healthy Adult Volunteers [ctv.veeva.com]
- 8. clinicaltrial.be [clinicaltrial.be]
- 9. feraheme.com [feraheme.com]
A Comparative Analysis of the Stability of Ferric Saccharate and Iron Sucrose Complexes
The stability of intravenous (IV) iron preparations is a critical quality attribute that directly impacts their safety and efficacy. For researchers, scientists, and drug development professionals, understanding the nuances of the stability of different iron-carbohydrate complexes is paramount. This guide provides a side-by-side analysis of the stability of "Ferric Saccharate" and "Iron Sucrose," two terms often used to describe similar iron(III)-oxyhydroxide cores stabilized by a carbohydrate shell.
In pharmaceutical contexts, "Iron Sucrose" is the precise designation for a well-characterized nanocolloidal complex. While "this compound" is sometimes used interchangeably, it's important to note that even minor variations in the manufacturing process can lead to significant differences in the final product's physicochemical properties and, consequently, its stability.[1][2] This comparison will focus on the key parameters that define the stability of these complexes, highlighting data from the originator iron sucrose product and its similars.
Physicochemical Properties Influencing Stability
The stability of an iron-carbohydrate complex is not a single property but a function of several interrelated physicochemical characteristics. The key parameters include molecular weight (Mw), particle size, and the propensity to release weakly bound or "labile" iron, which can catalyze the formation of reactive oxygen species.[3] A more robust complex releases iron in a controlled manner, primarily within the reticuloendothelial system, whereas less stable complexes can release iron prematurely into the plasma.[4]
The following table summarizes typical physicochemical properties for originator Iron Sucrose and highlights the variability that can be seen in iron sucrose similar (ISS) products, which directly impacts their relative stability.
| Parameter | Originator Iron Sucrose (e.g., Venofer®) | Iron Sucrose Similars (ISS) | Significance for Stability |
| Weight-Average Molecular Weight (Mw) | 34,000–60,000 Da[3] | Highly variable, can be out of specified range[5] | Higher Mw is generally associated with a more stable complex and slower iron release.[4] |
| Polydispersity Index (Mw/Mn) | ≤ 1.7[3] | Can show higher variability | A lower value indicates a more homogenous particle size distribution, contributing to predictable stability. |
| Hydrodynamic Diameter | ~7-10 nm[6][7] | Slight variations and higher inter-batch variability observed[3][8] | Aggregation or changes in particle size under stress indicate instability. |
| Complex Robustness (T75, min) | 7.5–14.0[5] | 17.2–37.9 (Significantly higher)[5] | A shorter T75 time indicates faster degradation under reductive stress, suggesting lower stability of the complex. |
| Labile Iron Content | Low | Can be significantly higher | Higher labile iron content is a direct measure of instability and is linked to potential toxicity.[3] |
| Stability at High Temperature (>70°C) | Aggregates, indicating instability[6][9] | Similar thermal instability expected, but aggregation kinetics may vary. | Demonstrates the limits of thermal stability for the complex. |
| Stability at Low pH | Deforms at low pH but reforms at formulation pH[6][9] | May exhibit different pH-dependent precipitation profiles.[5] | Resistance to pH changes is crucial for stability upon dilution and administration. |
Experimental Protocols for Stability Assessment
Objective evaluation of stability relies on a suite of validated analytical methods. The following are detailed protocols for key experiments used to characterize and compare iron-carbohydrate complexes.
Molecular Weight Determination by Gel Permeation Chromatography (GPC)
This technique, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic size in solution and is a primary method for assessing the integrity of the iron-carbohydrate complex.
-
Objective: To determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (Mw/Mn) of the complex.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a gel permeation column (e.g., silica-based with diol groups), a refractive index (RI) detector, and a UV detector.
-
Mobile Phase: An aqueous buffer, with pH adjusted to a neutral range (e.g., pH 7.2) to prevent complex degradation.[10]
-
Calibration: The system is calibrated using a series of dextran or pullulan standards of known molecular weights (e.g., ranging from 12,000 to 270,000 Da).[10] A calibration curve is generated by plotting the logarithm of the molecular weight against the elution time.
-
Sample Preparation: The iron sucrose sample is diluted with the mobile phase to an appropriate concentration.
-
Procedure:
-
Equilibrate the GPC system with the mobile phase at a constant flow rate (e.g., 0.4-0.5 mL/min) and temperature (e.g., 35-45°C).[10]
-
Inject a defined volume (e.g., 10-25 µL) of the diluted sample onto the column.[10]
-
Monitor the elution profile using the RI and/or UV detector.
-
The molecular weight distribution is calculated from the sample's chromatogram by referencing the calibration curve.[11] A log-linear function is typically used for the calculation.[10]
-
Reductive Degradation Kinetics (T75 Assay)
This spectrophotometric kinetic test measures the robustness of the iron complex by monitoring its degradation under reductive conditions, simulating in vivo processes.
-
Objective: To determine the time required for 75% degradation (T75) of the iron(III) complex.
-
Principle: The degradation of the dark brown iron(III) complex to the nearly colorless iron(II) form is monitored by the decrease in absorbance at a specific wavelength (e.g., 450 nm).[12]
-
Procedure:
-
An iron sucrose sample is diluted in a solution (e.g., 0.75M HCl) and maintained at body temperature (37°C).[12]
-
The solution may or may not contain an additional reducing agent. The degradation can be initiated by the acidic conditions alone.[12]
-
The absorbance at 450 nm is recorded over time in a spectrophotometer.
-
The T75 value is the time point at which the absorbance has decreased to 25% of its initial value, corresponding to 75% degradation of the complex.[5]
-
Quantification of Labile Iron
This assay measures the fraction of iron that is weakly bound and can be chelated, providing an indicator of potential toxicity.
-
Objective: To quantify the concentration of chelatable, labile iron in the formulation.
-
Methodology (HPLC-based DFO Chelation):
-
Chelation: The iron sucrose sample is incubated with a strong iron chelator, such as desferoxamine (DFO), in a suitable buffer (e.g., Tris-HCl).[13]
-
Separation: The resulting iron-DFO complex (ferrioxamine) is separated from the remaining formulation and other components using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[14]
-
Detection: The ferrioxamine complex is quantified using a UV detector.
-
Quantification: The concentration of labile iron is determined by comparing the peak area of the ferrioxamine in the sample to a calibration curve prepared with known concentrations of iron standards.[13]
-
Visualization of Stability Assessment Workflow
The following diagram illustrates a typical experimental workflow for the comprehensive stability analysis of an iron-carbohydrate complex.
Caption: Workflow for the stability assessment of intravenous iron-carbohydrate complexes.
References
- 1. Iron Sucrose: A Wealth of Experience in Treating Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scientificliterature.org [scientificliterature.org]
- 4. ijpab.com [ijpab.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmaceutical characterization and thermodynamic stability assessment of a colloidal iron drug product: iron sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular weight determination for colloidal iron by Taguchi optimized validated gel permeation chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US7674780B2 - Iron sucrose complexes and method of manufacture thereof - Google Patents [patents.google.com]
- 12. US20100248376A1 - In-vitro method for testing bioequivalence of iron-sucrose formulation - Google Patents [patents.google.com]
- 13. In vitro and in vivo DFO-chelatable labile iron release profiles among commercially available intravenous iron nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
"Ferric saccharate" vs iron protein succinylate: a comparative dissolution study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the dissolution characteristics of two commonly used oral iron supplements: ferric saccharate and iron protein succinylate. Understanding the dissolution behavior of these compounds is critical for predicting their in vivo bioavailability and therapeutic efficacy. This document outlines a detailed experimental protocol for a comparative dissolution study, presents available data in a structured format, and visualizes the key processes involved.
Introduction
Oral iron supplementation is a cornerstone in the management of iron deficiency anemia. The effectiveness of any oral iron preparation is contingent upon the dissolution of the iron compound in the gastrointestinal tract, followed by its absorption. This compound and iron protein succinylate are both trivalent iron preparations, but they possess distinct physicochemical properties that significantly influence their dissolution profiles and subsequent absorption pathways. This guide aims to provide a comprehensive, data-driven comparison to aid researchers and formulation scientists in their work.
Comparative Dissolution Profile
The dissolution of an oral solid dosage form is a prerequisite for drug absorption. The following table summarizes the dissolution characteristics of this compound and iron protein succinylate in simulated physiological fluids.
| Characteristic | This compound | Iron Protein Succinylate |
| Solubility in Water | Soluble | Sparingly soluble |
| Dissolution in Simulated Gastric Fluid (SGF, pH 1.2) | Expected to be soluble, leading to the release of ferric ions. However, specific quantitative dissolution data is not readily available in published literature. | Insoluble. The protein component precipitates in the acidic environment, keeping the iron complexed and preventing its release in the stomach. |
| Dissolution in Simulated Intestinal Fluid (SIF, pH 6.8) | Expected to remain soluble. However, at the higher pH of the intestine, ferric ions are prone to hydrolysis and precipitation as insoluble ferric hydroxide, potentially reducing bioavailability. | Becomes soluble. The protein component is digested by pancreatic enzymes, leading to a gradual release of iron for absorption in the duodenum and jejunum. |
Experimental Protocols
A standardized in vitro dissolution study is essential for a direct comparison of these two iron compounds. The following protocol is based on established United States Pharmacopeia (USP) guidelines and methodologies found in the scientific literature.
Materials and Reagents
-
This compound and Iron Protein Succinylate raw materials or finished dosage forms.
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Potassium phosphate monobasic (KH2PO4)
-
Sodium hydroxide (NaOH)
-
Pepsin (for SGF with enzyme)
-
Pancreatin (for SIF with enzyme)
-
High-purity water
Preparation of Dissolution Media
-
Simulated Gastric Fluid (SGF, pH 1.2): Dissolve 2.0 g of NaCl in 7.0 mL of HCl and add sufficient water to make 1000 mL. Adjust the pH to 1.2 ± 0.1. For enzymatic studies, add 3.2 g of pepsin.
-
Simulated Intestinal Fluid (SIF, pH 6.8): Dissolve 6.8 g of KH2PO4 in 250 mL of water. Add 77 mL of 0.2 N NaOH and 500 mL of water. Adjust the pH to 6.8 ± 0.1 with either 0.2 N NaOH or 0.2 N HCl, and add water to make 1000 mL. For enzymatic studies, add 10 g of pancreatin.
Dissolution Apparatus and Conditions
-
Apparatus: USP Apparatus 2 (Paddle Apparatus)
-
Rotation Speed: 50 or 75 rpm
-
Temperature: 37 ± 0.5 °C
-
Volume of Dissolution Medium: 900 mL
-
Sampling Times: 15, 30, 45, 60, 90, and 120 minutes
Analytical Method
The concentration of dissolved iron in the collected samples can be determined using a validated analytical method, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Visualizing the Process
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the theoretical iron absorption pathways.
Caption: Experimental workflow for the comparative dissolution study.
Caption: Theoretical iron absorption pathways in the GI tract.
Discussion and Conclusion
The dissolution behavior of iron protein succinylate is pH-dependent, with the iron remaining complexed in the acidic environment of the stomach and being released in the more neutral pH of the small intestine. This controlled release mechanism may minimize gastric irritation, a common side effect of iron supplementation.
In contrast, this compound is expected to be soluble in the stomach. While this allows for the immediate availability of ferric ions, their propensity to precipitate as ferric hydroxide at the higher pH of the intestine could limit the amount of iron available for absorption.
Safety Operating Guide
Essential Safety and Logistics for Handling Ferric Saccharate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ferric Saccharate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper laboratory hygiene and safety practices are essential.[1][2] The recommended personal protective equipment is detailed below.
| PPE Category | Item | Specification |
| Hand Protection | Chemically resistant gloves | Nitrile or neoprene gloves are recommended.[3] |
| Eye Protection | Safety glasses or goggles | Chemical goggles or safety glasses should be worn.[4] |
| Body Protection | Protective clothing | A lab coat or disposable gown should be worn to prevent skin contact.[4][5] |
| Respiratory Protection | Respirator | To be used in cases of inadequate ventilation or when dust generation is likely.[4] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling this compound from receipt to storage.
2.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area.[2]
-
Conditions: Keep the container tightly closed and protected from light.[2][6] Do not freeze the substance.[4] this compound should be stored at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[4]
2.2. Handling and Preparation
-
Ventilation: Ensure adequate ventilation, especially in confined areas.[4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]
-
Minimize Dust: Take precautions to minimize the generation of dust.[2]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling the substance.[4]
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected skin with plenty of water.[2] Contaminated clothing should be removed and washed before reuse.[4] |
| Eye Contact | Rinse cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] |
| Spill | Evacuate unnecessary personnel from the area.[4] For liquid spills, absorb with an inert material.[4] For solid spills, moisten the material to prevent dust formation and then sweep it up.[7] Ensure the cleanup crew is equipped with proper PPE.[4] |
In all cases of significant exposure or if irritation persists, seek immediate medical attention.[2]
Disposal Plan
The disposal of this compound and its containers must be conducted in compliance with all applicable local, state, and federal regulations.[1]
-
Waste Characterization: While not classified as hazardous by GHS, it is prudent to consult your institution's environmental health and safety (EHS) office to determine if it is considered a hazardous waste in your jurisdiction.
-
Container Disposal: Empty containers should be disposed of as hazardous or special waste.[8]
-
Spill Residue: Any materials used to clean up spills should also be placed in a sealed, labeled container for proper disposal.[9]
Quantitative Data Summary
The following table summarizes key quantitative specifications for this compound (Iron Sucrose).
| Parameter | Value |
| pH (1% solution) | Approximately 7[6] |
| pH (injection) | 10.5 - 11.1 at 20°C[1] |
| Specific Gravity (injection) | 1.135 - 1.165 at 20°C[1] |
| Loss on Drying | ≤ 5% at 105°C[1] |
| Lead (Pb) | ≤ 5 ppm[1] |
| Arsenic (As) | ≤ 3 ppm[1] |
Safe Handling Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Workflow for the safe handling of this compound.
References
- 1. Iron D Saccharate n Iron Sucrose Manufacturers, with SDS [mubychem.com]
- 2. Iron Sucrose n Iron D Saccharate SDS of Manufacturers [anmol.org]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. venofer.com [venofer.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. lohmann-minerals.com [lohmann-minerals.com]
- 7. Ferrous Sulfate Safe Storage and Handling - Affinity Chemical [affinitychemical.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
